4-Bromo-3,5-difluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUGJVHRUVMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564129 | |
| Record name | 4-Bromo-3,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123688-59-5 | |
| Record name | 4-Bromo-3,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3,5-difluorobenzonitrile CAS number
An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature.
Introduction and Strategic Importance
This compound, identified by the CAS number 123688-59-5 , is a substituted aromatic nitrile of significant interest in synthetic chemistry.[][2][3] Its molecular architecture, featuring a strategically positioned bromine atom and two fluorine atoms flanking a nitrile group, offers a unique combination of reactivity and metabolic stability. This trifecta of functional groups makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced organic materials.[4][5][6] The fluorine atoms can enhance properties like metabolic stability and binding affinity of target molecules, a crucial aspect in modern drug design.[6]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 123688-59-5 | [] |
| Molecular Formula | C₇H₂BrF₂N | [7] |
| Molecular Weight | 218.00 g/mol | [2] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 125-127 °C | [8] |
| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [7][8] |
| Density (Predicted) | 1.77 - 1.8 g/cm³ | [7][8] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,5-Difluoro-4-bromobenzonitrile, 2-bromo-5-cyano-1,3-difluorobenzene | [] |
Spectroscopic Data:
Synthesis of this compound
The most common and reliable method for synthesizing this compound is via a Sandmeyer reaction, starting from 4-amino-3,5-difluorobenzonitrile. This classic transformation in organic chemistry allows for the conversion of an aromatic amine to a bromide through a diazonium salt intermediate. The causality behind this choice is the high efficiency and predictability of the Sandmeyer reaction for introducing halides onto an aromatic ring.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[8]
Materials:
-
4-amino-3,5-difluorobenzonitrile (6.50 g)
-
Sodium nitrite (3.20 g)
-
Concentrated sulfuric acid (25 mL)
-
Acetic acid (40 mL)
-
Copper(I) bromide (9.07 g)
-
47 wt% Hydrobromic acid (25 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Preparation of the Diazotizing Agent: In a flask, carefully add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL) at 5 °C. The temperature is kept low to prevent the decomposition of nitrous acid. Stir the mixture for 30 minutes at room temperature.
-
Formation of the Diazonium Salt: Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). After stirring for 5 minutes, add 4-amino-3,5-difluorobenzonitrile (6.50 g) in batches, ensuring the temperature remains low. Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL). Transfer the diazonium salt mixture to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution. The copper(I) catalyst is crucial for facilitating the substitution of the diazonium group with bromide.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 13 hours.[8]
-
Workup and Extraction: Quench the reaction by adding water (300 mL). Extract the product into ethyl acetate. The organic layer is then washed with brine to remove any remaining inorganic salts and dried over an anhydrous desiccant.
-
Purification: Filter off the desiccant and concentrate the filtrate under vacuum. The resulting crude product is purified by silica gel column chromatography using a hexane-ethyl acetate eluent system to yield the pure this compound as a white solid.[8]
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a variety of subsequent chemical transformations, making it a valuable building block.
Caption: Synthetic utility of this compound.
-
The Bromo Group : The bromine atom is an excellent leaving group for various cross-coupling reactions. This is particularly valuable in pharmaceutical synthesis for constructing complex molecular skeletons.[5]
-
Suzuki-Miyaura Coupling : To form new carbon-carbon bonds, connecting the aromatic ring to other aryl or alkyl groups.[9]
-
Buchwald-Hartwig Amination : To form carbon-nitrogen bonds, introducing amine functionalities.
-
-
The Nitrile Group : The cyano group is a versatile functional group that can be transformed into other key moieties.
-
The Fluoro Groups : The two fluorine atoms are generally unreactive under common synthetic conditions. Their primary role is to modulate the electronic properties of the benzene ring and to enhance the pharmacological profile of the final molecule, for instance, by blocking metabolic oxidation sites.
These reactive sites make this compound a key intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and other active pharmaceutical ingredients (APIs).[4]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided search results, general precautions for handling halogenated aromatic nitriles should be strictly followed. The information below is based on safety data for similar compounds.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][13][15]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and materials science sectors. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular structures. A thorough understanding of its properties, synthetic pathways, and safe handling procedures is essential for leveraging its full potential in advancing scientific discovery.
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Chemsrc. (n.d.). This compound | CAS#:123688-59-5. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. Retrieved from [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(8). Retrieved from [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 80(Pt 8), 867-872. Retrieved from [Link]
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The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
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ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]
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PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]
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The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluorobenzonitrile is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzonitrile scaffold, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides an in-depth analysis of the chemical properties, synthesis, and key applications of this compound, offering practical insights for researchers in drug discovery and materials development. The strategic placement of its functional groups allows for selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of novel molecular architectures with enhanced therapeutic potential and material properties.[1][2]
Physicochemical and Spectral Properties
This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 123688-59-5 | [][5][6] |
| Molecular Formula | C₇H₂BrF₂N | [][6][7] |
| Molecular Weight | 218.00 g/mol | [][5][6] |
| Melting Point | 125-127 °C | [3] |
| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [3][7] |
| Density (Predicted) | 1.77 - 1.8 ± 0.1 g/cm³ | [3][7] |
| Appearance | White crystalline solid | [3] |
| InChI | InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | [3][] |
| SMILES | C1=C(C=C(C(=C1F)Br)F)C#N | [] |
Spectral Data
The structural characterization of this compound is supported by the following spectral data:
Synthesis of this compound
A common and reliable method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile.[3]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a literature procedure.[3]
Materials:
-
4-Amino-3,5-difluorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Copper(I) bromide (CuBr)
-
47 wt% Hydrobromic acid (HBr)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Procedure:
-
Diazotization:
-
In a flask cooled to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). Continue stirring for 5 minutes.
-
Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions, maintaining the temperature at 5 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (9.07 g) dissolved in 47 wt% hydrobromic acid (25 mL).
-
Transfer the diazonium salt mixture from step 1 to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution.
-
Stir the reaction mixture at room temperature for 13 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, add water (300 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over an anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the desiccant and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to yield this compound as a white solid.
-
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the three functional groups on the aromatic ring: the nitrile group, the bromine atom, and the fluorine atoms. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Suzuki-Miyaura Coupling
The bromine atom on the ring readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, providing access to a diverse range of substituted benzonitriles.[1][10]
Caption: Suzuki-Miyaura coupling of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[11][12][13] While the bromine atom can be displaced, the fluorine atoms are also susceptible to substitution by strong nucleophiles, particularly when activated by electron-withdrawing groups in the ortho and para positions.[11][14]
Transformations of the Nitrile Group
The cyano group can be readily transformed into other functional groups, further expanding the synthetic utility of this scaffold.[15] Common transformations include:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.[15][16]
-
Reduction: Reduction to an aminomethyl group.[15]
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of various high-value compounds.
Pharmaceutical Applications
The difluorinated benzonitrile moiety is a common feature in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[17] This makes this compound a valuable starting material for the synthesis of:
-
Kinase inhibitors: These are a class of targeted cancer therapies.[2][17]
-
Central Nervous System (CNS) drugs: The properties of fluorinated compounds are often beneficial for CNS penetration.[2][17]
-
Antimutagenic agents: It has been used in the preparation of bichalcophene fluorobenzamidines, which have shown antimutagenic properties.[1]
Materials Science Applications
The versatile reactivity of this compound also makes it useful in the development of advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of OLED intermediates, contributing to the development of more efficient and durable displays.[2]
-
Persistent Room-Temperature Phosphorescent Dyes: It has been employed in the preparation of carbazole-derived dyes with high quantum yields.[1]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[18][19][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18][19][20]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[18][19][21] Do not eat, drink, or smoke when using this product.[18][19][21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][18][19][21][22] Recommended storage temperature is 2-8°C.[3][22]
-
First Aid:
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and impactful molecules.
References
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Chemsrc. This compound | CAS#:123688-59-5. [Link]
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FAQ. What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. [Link]
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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PubChem. This compound. [Link]
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Oakwood Chemical. This compound. [Link]
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PubChem. 4-Bromo-3-fluorobenzonitrile. [Link]
-
The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
-
The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
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PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]
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The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
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YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-3,5-difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. We will delve into its nomenclature and structural properties, detail a robust and validated synthesis protocol, explore its reactivity, and highlight its significance as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable experimental insights.
Compound Identification and Physicochemical Properties
This compound is a strategically important synthetic intermediate characterized by a benzene ring substituted with a bromo, a cyano, and two fluoro groups. This unique combination of functional groups imparts a specific reactivity profile that is highly valuable in medicinal chemistry.
Nomenclature and Structure:
The structural arrangement of the substituents on the benzene ring is critical to its chemical behavior. The two fluorine atoms flanking the bromine atom and the electron-withdrawing nitrile group significantly influence the electronic properties of the aromatic ring.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂BrF₂N | [1][] |
| Molecular Weight | 218.00 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 125-127 °C | [2] |
| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |
| Flash Point (Predicted) | 84.7 ± 25.9 °C | [5] |
| LogP (Predicted) | 1.90 | [5] |
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application in multi-step drug development campaigns. A common and effective method involves a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile. This transformation provides a dependable route to the target molecule in good yield.
Rationale for Synthetic Strategy: The Sandmeyer reaction is a well-established and versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens. The choice of 4-amino-3,5-difluorobenzonitrile as the starting material is strategic, as it is accessible and allows for the direct introduction of the bromine atom at the desired position. The use of a copper(I) bromide catalyst is standard for this type of transformation, ensuring efficient conversion of the intermediate diazonium salt.
Figure 2: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from established literature procedures and provides a self-validating system for the synthesis of this compound.[2]
Materials and Reagents:
-
4-Amino-3,5-difluorobenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 47 wt%)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Step-by-Step Methodology:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 5 °C and slowly add acetic acid (40 mL), maintaining the temperature. Stir for 5 minutes.
-
Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions, ensuring the temperature remains controlled.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the diazonium salt is critical and proceeds in this acidic medium.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Transfer the diazonium salt mixture to a dropping funnel and add it dropwise over 30 minutes to the CuBr/HBr solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 13 hours. This extended reaction time ensures complete conversion.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into water (300 mL) and extract with ethyl acetate.
-
Wash the organic layer with brine, and then dry it over an anhydrous desiccant (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (typical yield: ~54%).[2]
-
Characterization Data:
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is a versatile handle for cross-coupling reactions, while the nitrile group can be transformed into other functionalities. The fluorine atoms modulate the electronic properties of the ring, influencing its reactivity and the properties of the resulting molecules.
a) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[6] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, making it a cornerstone in the synthesis of complex biaryl structures often found in kinase inhibitors.[7]
b) Nucleophilic Aromatic Substitution (SₙAr):
While the bromine atom can be displaced under certain conditions, the fluorine atoms on the ring can also participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitrile group. This reactivity provides another avenue for functionalization.
c) Transformation of the Nitrile Group:
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in medicinal chemistry for introducing key pharmacophoric features. For instance, the conversion of the nitrile to an amidine has been utilized in the synthesis of antimutagenic compounds.
Applications in Drug Discovery and Development
Fluorinated organic compounds are of immense interest in drug discovery due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[8] this compound serves as a valuable building block for the synthesis of a variety of biologically active molecules.
Role in the Synthesis of Kinase Inhibitors:
Kinase inhibitors are a major class of targeted cancer therapies.[9] The difluorinated benzonitrile moiety is a common feature in many kinase inhibitors, where the fluorine atoms can form favorable interactions with the target protein. This compound provides a convergent and flexible entry point for the synthesis of these complex molecules. While specific examples for the 3,5-difluoro isomer are proprietary, the general strategy involves using the bromine atom for a key cross-coupling reaction to build the core scaffold of the inhibitor.
Broader Applications in Medicinal Chemistry:
Beyond kinase inhibitors, this building block is valuable for the synthesis of a range of other therapeutic agents. Its utility extends to the development of treatments for central nervous system (CNS) disorders and other conditions where the modulation of molecular properties through fluorination is desirable.[7][8]
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Inhalation, Contact, and Ingestion: Avoid inhalation of dust, and prevent contact with skin and eyes. Do not ingest.[10] In case of exposure, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
Researchers are strongly advised to consult the specific Safety Data Sheet provided by their supplier before use.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its unique structural features and reactivity profile provide a powerful tool for the construction of complex, fluorinated molecules with desirable pharmacological properties. The robust synthetic route and the potential for diverse chemical transformations make it an indispensable resource for medicinal chemists working on the next generation of therapeutics. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with the aim of supporting and accelerating research in this important area.
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Chemsrc. (2025, September 14). This compound | CAS#:123688-59-5. Retrieved from [Link]
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PubChem. (n.d.). This compound | C7H2BrF2N | CID 14794290. Retrieved from [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. Retrieved from [Link]
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The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
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The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.). Retrieved from [Link]
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(8). Retrieved from [Link]
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Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Retrieved from [Link]
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The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4985. Retrieved from [Link]
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Wenzel, B., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6543. Retrieved from [Link]
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. Retrieved from [Link]
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1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]
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Cundari, T. R., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1835–1843. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 4-Bromo-3,5-difluorobenzonitrile, a critical building block in modern medicinal chemistry and materials science. We will move beyond simple procedural descriptions to offer a deeper understanding of the causality behind its synthesis, the nuances of its reactivity, and its proven utility in the development of complex, high-value molecules.
Core Chemical Identity and Physicochemical Profile
This compound is a poly-functionalized aromatic compound whose strategic arrangement of substituents—a nitrile group, a bromine atom, and two fluorine atoms—makes it a highly versatile synthetic intermediate. The electron-withdrawing nature of the fluorine and nitrile groups significantly influences the reactivity of the benzene ring and the bromo substituent.
The formal IUPAC name for this compound is This compound .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 123688-59-5 .[1][2]
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 123688-59-5 | [1][2] |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)C#N | [1][] |
| InChIKey | LRMUGJVHRUVMHP-UHFFFAOYSA-N | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 125-127 °C | [2] |
| Boiling Point | 216.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [2] |
Synthesis: The Sandmeyer Reaction Pathway
The most common and reliable synthesis of this compound proceeds via a Sandmeyer reaction, starting from the readily available precursor, 4-amino-3,5-difluorobenzonitrile.[2] This classic transformation is a cornerstone of aromatic chemistry for converting an amino group into a halide.
Mechanistic Considerations
The choice of the Sandmeyer reaction is deliberate. Direct bromination of 3,5-difluorobenzonitrile is challenging due to the deactivating and meta-directing effects of the nitrile and fluorine substituents, which would not yield the desired 4-bromo isomer. The Sandmeyer pathway provides absolute regiochemical control.
-
Diazotization: The process begins with the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating 4-amino-3,5-difluorobenzonitrile with sodium nitrite in a strong, non-aqueous acidic medium like concentrated sulfuric acid. The acid serves to generate the nitrosating agent, nitrous acid (HNO₂), in situ, which then reacts with the amine.
-
Copper-Catalyzed Bromination: The resulting diazonium salt is then introduced to a solution of copper(I) bromide. The Cu(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas (a powerful thermodynamic driving force for the reaction) and enabling the substitution with a bromide ion.[2]
Experimental Workflow Diagram
Sources
Introduction: The Strategic Importance of 4-Bromo-3,5-difluorobenzonitrile
An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly valuable fluorinated building block in contemporary medicinal chemistry and materials science. The unique substitution pattern of a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring imparts specific electronic properties and provides multiple reaction sites for further molecular elaboration. This makes it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the most reliable synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will also explore the rationale behind the chosen methodology and discuss the limitations of seemingly more direct synthetic approaches.
Part 1: A Robust and Validated Synthetic Pathway: The Sandmeyer Reaction
The most dependable and widely reported method for the synthesis of this compound involves a two-step sequence starting from a commercially available aniline derivative. This pathway is advantageous due to its high regioselectivity and the reliability of the involved chemical transformations.
Overall Synthetic Workflow
The synthesis is best approached in two key stages: first, the synthesis of the intermediate 4-amino-3,5-difluorobenzonitrile, followed by its conversion to the final product via a Sandmeyer reaction.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of the Precursor, 4-Amino-3,5-difluorobenzonitrile
The initial step involves a cyanation reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom of 4-bromo-2,6-difluoroaniline with a nitrile group.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reactant Choice: 4-bromo-2,6-difluoroaniline is a readily available starting material.
-
Reagent: Copper(I) cyanide (CuCN) is the classic reagent for this transformation. The copper(I) salt plays a crucial role in facilitating the nucleophilic substitution of the aryl halide.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and withstand the high temperatures required for the reaction to proceed.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the substitution to occur at a reasonable rate.
Detailed Experimental Protocol: [1][2]
-
To a suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) in dimethylformamide (500 mL), add copper(I) cyanide (64.5 g, 720 mmol).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 18% aqueous ammonia (2 L) to the cooled mixture and filter the resulting solution.
-
Extract the filtrate with ethyl acetate (4 x 750 mL).
-
Wash the combined organic phases with 18% aqueous ammonia, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: 2:1 CH2Cl2/n-hexane) to yield 4-amino-3,5-difluorobenzonitrile as a dark-brown solid.
Quantitative Data Summary for Step 1
| Parameter | Value |
| Starting Material | 4-Bromo-2,6-difluoroaniline |
| Reagent | Copper(I) Cyanide (CuCN) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Reported Yield | 42%[1][2] |
Step 2: Sandmeyer Reaction for the Synthesis of this compound
This step is a classic Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]
Reaction Scheme:
Mechanistic Insights and Rationale:
The Sandmeyer reaction proceeds through a two-stage mechanism.[4] First is the diazotization of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. The second stage involves a copper(I)-catalyzed radical substitution , where the diazonium group is replaced by a bromide.
-
Diazotization: The use of sodium nitrite (NaNO2) in the presence of a strong acid like sulfuric acid generates the reactive nitrosating agent. The reaction is typically carried out at low temperatures (around 5 °C) to ensure the stability of the diazonium salt intermediate.[5]
-
Copper(I) Bromide Catalyst: CuBr is the catalyst of choice for the bromination. It facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[3]
-
Hydrobromic Acid: HBr serves as the source of the bromide ions.
Detailed Experimental Protocol: [5]
-
In a flask, carefully add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL) at 5 °C. Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture back to 5 °C and slowly add acetic acid (40 mL). Continue stirring for 5 minutes.
-
Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in portions to the mixture, maintaining the temperature at 5 °C. Stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Slowly add the diazonium salt solution dropwise over 30 minutes to the copper(I) bromide solution.
-
Stir the resulting mixture at room temperature for 13 hours.
-
Upon completion of the reaction, add water (300 mL) and extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over a suitable desiccant.
-
Filter to remove the desiccant and concentrate the filtrate by vacuum evaporation.
-
Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate) to obtain this compound as a white solid.
Quantitative Data Summary for Step 2
| Parameter | Value |
| Starting Material | 4-Amino-3,5-difluorobenzonitrile |
| Reagents | NaNO2, H2SO4, Acetic Acid, CuBr, HBr |
| Reaction Temperature | 5 °C to Room Temperature |
| Reaction Time | 13 hours |
| Reported Yield | 54%[5] |
| Melting Point | 125-127 °C[5] |
Part 2: Analysis of Alternative Synthetic Routes: The Challenge of Direct Bromination
A seemingly more straightforward approach to the synthesis of this compound would be the direct electrophilic bromination of 3,5-difluorobenzonitrile. However, this route is generally not favored due to a lack of regioselectivity.
Hypothetical Reaction:
Scientific Rationale for Impracticability:
The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.
-
Fluorine Atoms: The fluorine atoms are ortho, para-directing due to their ability to donate lone-pair electron density via resonance. However, they are also strongly deactivating due to their high electronegativity (inductive effect).
-
Nitrile Group: The nitrile group is a meta-directing and strongly deactivating group due to its electron-withdrawing nature.
The interplay of these directing effects makes it difficult to achieve selective bromination at the desired C4 position. Electrophilic attack could occur at multiple positions on the ring, leading to a mixture of isomers that would be challenging and costly to separate. For instance, direct bromination of m-difluorobenzene is known to be unselective, yielding a mixture of brominated products.[3]
Caption: Competing pathways in the direct bromination of 3,5-difluorobenzonitrile.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step pathway involving the cyanation of 4-bromo-2,6-difluoroaniline followed by a Sandmeyer reaction of the resulting 4-amino-3,5-difluorobenzonitrile. This method offers excellent regiocontrol, which is paramount for the synthesis of highly pure materials for research and development. While direct bromination may appear more atom-economical, the inherent lack of selectivity renders it an impractical approach. The detailed protocols and scientific rationale presented in this guide are intended to provide researchers with a robust and trustworthy foundation for the successful synthesis of this important chemical intermediate.
References
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]
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IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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4-Bromo-3,5-difluorobenzonitrile: A Comprehensive Safety and Hazard Guide for Researchers
This technical guide provides an in-depth analysis of the safety profile and potential hazards associated with 4-Bromo-3,5-difluorobenzonitrile (CAS No. 123688-59-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the causality behind safety protocols and handling recommendations. Adherence to these guidelines is critical for ensuring a safe laboratory environment when working with this reactive chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic nitrile, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature—possessing bromo, fluoro, and cyano groups—makes it a versatile reagent but also imparts a specific hazard profile that demands careful consideration.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| Chemical Name | This compound | AK Scientific, Inc.[1] |
| Synonyms | Benzonitrile, 4-bromo-3,5-difluoro-; 2-bromo-5-cyano-1,3-difluorobenzene | AK Scientific, Inc.[1] |
| CAS Number | 123688-59-5 | AK Scientific, Inc.[1] |
| Molecular Formula | C₇H₂BrF₂N | PubChem[2] |
| Molecular Weight | 218.00 g/mol | PubChem[2] |
| Appearance | White crystalline solid | Inferred from typical appearance of similar compounds |
| Melting Point | 125-127 °C | ChemicalBook[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as an irritant and requires specific handling precautions to avoid adverse health effects.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements (H-Statements): [1]
-
H315: Causes skin irritation. This is a primary concern. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing fluorine and nitrile groups, can lead to reactions with nucleophilic residues in skin proteins, causing irritation.
-
H319: Causes serious eye irritation. Direct contact with the eyes can result in significant damage. The crystalline nature of the solid increases the risk of mechanical irritation, compounded by its chemical reactivity.
-
H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the SDS from AK Scientific, Inc.[1] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Toxicological Profile: An In-depth Perspective
While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are currently unavailable, the GHS hazard classifications provide a strong basis for risk assessment.[1]
-
Acute Toxicity: Marked as "Not available," but the hazard statements for irritation imply that acute exposure can cause significant discomfort and potential tissue damage at the site of contact (skin, eyes, respiratory tract).[1] The symptoms of overexposure can include redness, itching, scaling, or blistering of the skin, and watering or pain in the eyes.[1]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[1] Ingestion is a less common route in a controlled laboratory setting but must be considered.
-
Chronic Toxicity: Data on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity are not available. In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize all exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety
The cornerstone of safe handling is a multi-layered approach that prioritizes eliminating or reducing the hazard at its source.
Figure 1. Hierarchy of controls for safe handling.
Detailed PPE Protocol:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[5]
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[5] An eyewash station must be readily accessible.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider impervious clothing.[5]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a full-face respirator with an appropriate cartridge should be used.[5]
First-Aid and Emergency Procedures: A Step-by-Step Response Protocol
Immediate and correct first-aid is crucial in mitigating the effects of accidental exposure.
Figure 2. Emergency first-aid workflow.
Key First-Aid Steps:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]
Handling, Storage, and Disposal
Safe Handling Practices:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling and before breaks.[1]
-
Keep the container tightly closed when not in use.[1]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
The recommended storage temperature is between 2-8°C.[4]
-
Store locked up and away from strong oxidizing agents.[1]
Disposal:
-
Disposal of this material and its container must be done as hazardous waste.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not allow it to enter the sewer system.[5]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[1]
-
Conditions to Avoid: Avoid dust generation.[1]
Conclusion
This compound is a valuable research chemical with a defined hazard profile that centers on its irritant properties. While specific toxicological data is limited, a thorough understanding of its chemical nature, combined with strict adherence to the hierarchy of controls—prioritizing engineering controls and mandating appropriate PPE—is sufficient to ensure its safe use in a research and development setting. All personnel must be thoroughly trained on these protocols before handling this compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Within the arsenal of fluorinated building blocks available to medicinal chemists, 4-Bromo-3,5-difluorobenzonitrile has emerged as a particularly valuable and versatile intermediate.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its chemical identity, synthesis, reactivity, and applications. From the fundamental principles guiding its synthesis to its strategic deployment in the construction of complex molecular architectures, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful synthetic tool.
Nomenclature and Identification: A Compound of Many Names
This compound is known in the scientific literature and commercial catalogs under several synonyms. Accurate identification is crucial for procurement and regulatory compliance.
-
Systematic IUPAC Name: this compound[1]
-
Common Synonyms:
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are summarized in the table below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1][4] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 125-127 °C | [6] |
| Boiling Point | 216.5 ± 35.0 °C (Predicted) | [6] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in common organic solvents such as ethyl acetate. | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [4][6] |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is paramount for its application in research and development. A well-established and scalable method involves the Sandmeyer reaction of 4-amino-3,5-difluorobenzonitrile. This protocol offers a robust and reproducible pathway to the desired product.
Experimental Protocol: Sandmeyer Bromination
This protocol details the conversion of 4-amino-3,5-difluorobenzonitrile to this compound.
Step 1: Diazotization of the Amine
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C, cautiously add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of nitrosylsulfuric acid.
-
Cool the mixture back down to 5 °C and slowly add acetic acid (40 mL), maintaining the temperature. Stir for an additional 5 minutes.
-
In small portions, add 4-amino-3,5-difluorobenzonitrile (6.50 g) to the reaction mixture. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour. This ensures the complete formation of the diazonium salt.[6]
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Transfer the diazonium salt solution from Step 1 to a dropping funnel.
-
Slowly add the diazonium salt solution dropwise to the copper(I) bromide solution over a period of 30 minutes. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 13 hours to ensure the reaction goes to completion.[6]
Step 3: Work-up and Purification
-
Pour the reaction mixture into water (300 mL) to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, and then dry over a suitable desiccant (e.g., anhydrous sodium sulfate).
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield this compound as a white solid.[6]
Causality Behind Experimental Choices
-
Low-Temperature Diazotization: The formation of the diazonium salt is conducted at low temperatures (5 °C) to prevent its premature decomposition. Diazonium salts are generally unstable and can decompose at higher temperatures.
-
Use of Copper(I) Bromide: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group by a bromide ion.
-
Acidic Conditions: The reaction is carried out in a strongly acidic medium to ensure the formation and stability of the diazonium salt.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of three key functional groups: a bromine atom, two fluorine atoms, and a nitrile group. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular complexity.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of new carbon-carbon bonds. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many drug scaffolds.
-
Buchwald-Hartwig Amination: The palladium-catalyzed coupling with amines provides a direct route to arylamines. This transformation is invaluable for introducing nitrogen-containing functional groups that can modulate the physicochemical properties and biological activity of a molecule.
-
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, enables the formation of aryl alkynes.
-
Stille Coupling: Coupling with organostannanes offers another robust method for C-C bond formation.
-
Nitrile Group Manipulations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the synthetic possibilities.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly sought-after building block in medicinal chemistry. The difluoro substitution flanking the bromine atom can influence the electronics and conformation of the resulting molecules, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups.
While specific approved drugs containing the this compound moiety are not readily found in the public domain, its importance is evident in the patent literature and its use in the synthesis of a variety of biologically active compounds. The general class of fluorinated benzonitriles is crucial in the development of:
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group can form key interactions in the ATP-binding pocket of the enzyme. The fluorine atoms can enhance binding affinity and improve metabolic stability.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by fluorine atoms can aid in blood-brain barrier penetration, a critical requirement for drugs targeting the CNS.[7]
-
Antiviral and Antibacterial Agents: The incorporation of this scaffold into heterocyclic systems has been explored for the development of novel antimicrobial agents.
Safety and Handling: A Self-Validating System of Precaution
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. A self-validating safety system involves not only following established protocols but also understanding the rationale behind them.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined reactivity, coupled with a reliable synthetic route, makes it an indispensable building block for the creation of novel and complex molecules. For researchers and scientists in the field of drug development, a thorough understanding of this compound's properties and potential applications is key to unlocking new therapeutic possibilities. As the quest for more effective and safer medicines continues, the role of versatile intermediates like this compound will undoubtedly continue to expand.
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Introduction to 4-Bromo-3,5-difluorobenzonitrile chemistry
<-2> ## An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzonitrile: Properties, Synthesis, and Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemistry of this compound. It provides a detailed overview of its chemical and physical properties, synthesis methodologies, key reactions, and diverse applications, with a focus on delivering practical insights and validated protocols.
Core Properties of this compound
This compound is a versatile synthetic intermediate characterized by its unique combination of a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring.[1] This distinct structure imparts a valuable balance of reactivity and stability, making it a crucial building block in organic synthesis.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 123688-59-5 | [2][3] |
| Molecular Formula | C₇H₂BrF₂N | [3] |
| Molecular Weight | 217.998 g/mol | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 125-127 °C | [4] |
| Boiling Point | 216.5±35.0 °C at 760 mmHg | [2] |
| Density | 1.8±0.1 g/cm³ | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile. This process is a reliable method for introducing the bromine atom onto the aromatic ring.
Synthetic Workflow
The synthesis can be visualized as a two-step process: diazotization of the starting amine followed by a copper-catalyzed bromination.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[4]
Materials:
-
4-Amino-3,5-difluorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 47 wt%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, carefully add sodium nitrite to concentrated sulfuric acid at 5 °C. Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 5 °C and slowly add acetic acid.
-
Add 4-amino-3,5-difluorobenzonitrile in portions and stir the reaction mixture at room temperature for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 47 wt% hydrobromic acid.
-
Slowly add the diazonium salt solution prepared in the first step to the CuBr/HBr solution.
-
Stir the reaction mixture at room temperature for 13 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to obtain this compound as a white solid.[4]
-
Key Reactions and Applications
The unique arrangement of functional groups in this compound makes it a valuable precursor in various synthetic transformations, particularly in the fields of medicinal chemistry and materials science.
Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the introduction of diverse aryl or alkyl groups. This versatility is crucial in the synthesis of complex organic molecules.[5]
Nucleophilic Aromatic Substitution
The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine atoms by a variety of nucleophiles, providing a pathway to further functionalize the molecule.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] For example, it is used in the preparation of antimutagenic drugs and kinase inhibitors for cancer therapy.[5][7] The difluorobenzonitrile moiety is a common structural motif in modern pharmaceuticals, contributing to improved metabolic stability and binding affinity.
Applications in Materials Science
This compound is also utilized in the development of advanced materials. It is a building block for persistent room-temperature phosphorescent dyes and can be incorporated into the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[5][6]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][9]
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10]
-
Store in a well-ventilated place and keep the container tightly closed.[8]
In case of exposure, follow standard first-aid measures and seek medical attention.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]
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Introduction: The Significance of 4-Bromo-3,5-difluorobenzonitrile
An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-difluorobenzonitrile in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical, field-proven methodologies for researchers, scientists, and drug development professionals.
This compound is an aromatic compound featuring a nitrile group and halogen substituents, making it a versatile intermediate in the synthesis of complex organic molecules.[1][] Its utility in creating novel pharmaceuticals and functional materials underscores the importance of understanding its behavior in various solvents. Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization, and formulating final products. This guide provides a foundational understanding of its solubility profile and equips the user with the necessary tools to determine it experimentally.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, the following are key parameters:
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₂N | [1][3] |
| Molecular Weight | 218.00 g/mol | [1][] |
| Melting Point | 125-127 °C | [4] |
| Boiling Point (Predicted) | 216.5 ± 35.0 °C at 760 mmHg | [3] |
| Structure | Aromatic ring with one bromo, two fluoro, and one cyano substituent | [1][] |
The presence of the polar nitrile group and the polarizable halogen atoms, combined with the nonpolar aromatic ring, results in a molecule with a nuanced solubility profile.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of this compound is complex. The nitrile group (-C≡N) is strongly polar. The fluorine and bromine substituents also contribute to the molecule's polarity and its ability to engage in dipole-dipole interactions. However, the benzene ring is nonpolar and favors interactions with nonpolar solvents.
The solubility of the parent compound, benzonitrile, offers a useful point of comparison. Benzonitrile is miscible with many common organic solvents like ethanol and acetone, and very soluble in benzene, but only slightly soluble in water.[7][8][9][10] The addition of two fluorine atoms and a bromine atom to the benzonitrile structure is expected to increase the molecular weight and potentially alter the crystal lattice energy, which could decrease solubility compared to the parent molecule. The increased polarity from the C-F bonds may enhance solubility in polar solvents to some extent.
Predicted Solubility Profile of this compound
While specific experimental data is not widely available, a qualitative prediction of solubility in common solvents can be made based on the structural features of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole of the nitrile group and the polar C-F and C-Br bonds should interact favorably with the dipoles of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The molecule can act as a hydrogen bond acceptor at the nitrile nitrogen. However, the lack of a hydrogen bond donor on the solute and the large nonpolar surface may limit solubility. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | The aromatic ring will have favorable interactions with these solvents. Solubility in DCM is likely to be higher than in hexane due to its larger dipole moment. The synthesis purification often uses a hexane-ethyl acetate mixture, suggesting solubility in less polar solvent systems.[4] |
| Aqueous | Water | Very Low | The large, nonpolar aromatic ring and the lack of strong hydrogen bonding donor capabilities will likely lead to poor solubility in water. |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following protocols are recommended.
Qualitative "Test Tube" Method
This method provides a rapid assessment of solubility.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."
This method can be used to quickly screen a range of solvents to identify suitable candidates for reactions or recrystallization.[5][11]
Quantitative Equilibrium Solubility (Shake-Flask) Method
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a mole fraction.
This method, while time-consuming, provides accurate and reproducible solubility data.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Data Interpretation and Practical Applications
The experimentally determined solubility data for this compound is invaluable for several applications:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification: Knowledge of solubility in different solvents at various temperatures is the cornerstone of developing effective recrystallization protocols. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Formulation: For applications in drug delivery or materials science, understanding the solubility in biocompatible or process-relevant solvents is essential for creating stable and effective formulations.
Molecular Interactions and Solubility
The interplay of intermolecular forces governs the dissolution process. The following diagram illustrates the key interactions between this compound and different solvent types.
Caption: Solute-Solvent Interactions.
Conclusion
While published data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties and the fundamental principles of solubility allows for a reasoned prediction of its behavior. This guide provides the theoretical framework and, more importantly, the practical, step-by-step protocols for researchers to determine the solubility in any solvent of interest. Such experimentally derived data is essential for the successful application of this versatile chemical intermediate in research and development.
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-Bromo-3,5-difluorobenzonitrile in Modern Organic Synthesis
Abstract
4-Bromo-3,5-difluorobenzonitrile has emerged as a preeminent building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a synthetically versatile bromide, a modifiable nitrile group, and two activating/metabolically stabilizing fluorine atoms—offers a powerful platform for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its most critical applications, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its use. We present field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, designed for reproducibility and immediate application by researchers, scientists, and drug development professionals.
Introduction: A Profile of a Privileged Synthetic Intermediate
This compound (CAS: 123688-59-5, Mol. Wt.: 218.00 g/mol ) is a crystalline solid that serves as a cornerstone intermediate for advanced chemical synthesis.[1] The strategic value of this molecule is derived from the orthogonal reactivity of its functional groups and the profound electronic influence of its substituents.
-
The Bromo Group: Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2]
-
The Cyano Group: Functions as a potent electron-withdrawing group, which activates the aromatic ring toward certain transformations. It is also a versatile precursor for other functionalities, such as primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition).
-
The Ortho-Fluorine Atoms: The two fluorine atoms flanking the bromide exert a strong inductive electron-withdrawing effect, further influencing the reactivity of the C-Br bond. In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3]
This combination of features makes this compound an indispensable tool for accessing novel chemical space, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[4]
Palladium-Catalyzed Cross-Coupling: Forging Core Scaffolds
The C(sp²)-Br bond is the most reactive site for palladium-catalyzed reactions, providing a reliable entry point for molecular elaboration.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl or vinyl-aryl structures.[5] For this compound, this reaction allows for the direct attachment of diverse aryl, heteroaryl, or vinyl fragments, forming the carbon skeleton of many advanced materials and pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond. The choice of ligand (e.g., a biarylphosphine like SPhos or XPhos) is critical; bulky, electron-rich phosphines stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[7]
Experimental Protocol: Synthesis of 3,5-Difluoro-4'-methylbiphenyl-4-carbonitrile
| Parameter | Value/Reagent | Molar Equiv. | Rationale |
| Aryl Halide | This compound | 1.0 | Limiting Reagent |
| Boronic Acid | p-Tolylboronic acid | 1.2 | Slight excess ensures complete consumption of the aryl bromide. |
| Pd Precatalyst | Pd(OAc)₂ | 0.02 | Standard, effective Pd(II) source for generating the active Pd(0) catalyst. |
| Ligand | SPhos | 0.04 | Bulky, electron-rich ligand that promotes high catalytic turnover. |
| Base | K₂CO₃ | 3.0 | Strong enough base to facilitate transmetalation without side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | - | Common solvent system for Suzuki couplings, balancing solubility. |
| Temperature | 90-100 °C | - | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Time | 4-12 h | - | Monitored by TLC or LC-MS for reaction completion. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biphenyl product.
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- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Yoneda Labs [yonedalabs.com]
The Versatile Fluorinated Synthon: Application Notes for 4-Bromo-3,5-difluorobenzonitrile
Introduction: The Strategic Value of Fluorine in Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and electronic characteristics.[1][2] Among the vast arsenal of fluorinated building blocks, 4-bromo-3,5-difluorobenzonitrile stands out as a particularly versatile and powerful synthon.
This guide provides an in-depth exploration of this compound, offering detailed application notes, field-proven experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals. Its structure, featuring a bromine atom for cross-coupling, a nitrile group for diverse functionalization, and two fluorine atoms to modulate reactivity and physicochemical properties, makes it a highly valuable intermediate for creating complex molecular architectures.
Physicochemical Properties & Handling
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 123688-59-5 | [3][] |
| Molecular Formula | C₇H₂BrF₂N | [3][] |
| Molecular Weight | 218.00 g/mol | [3][] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 125-127 °C | [5] |
| Boiling Point | 216.5±35.0 °C (Predicted) | [5] |
| Density | 1.77±0.1 g/cm³ (Predicted) | [5] |
| Storage | 2-8°C, sealed in a dry environment | [5] |
Safety & Handling: While a specific safety data sheet (SDS) for this compound is not readily available, data from closely related compounds such as 4-bromo-2,5-difluorobenzonitrile suggests that it should be handled with care.[6][7][8] It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[6][7][8]
Standard Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Store in a tightly sealed container in a cool, dry place.[5]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from three key reactive sites, each offering a distinct avenue for molecular elaboration. The strategic placement of the two fluorine atoms ortho to the bromine atom significantly influences the reactivity of the aromatic ring.
Figure 1: Key reactive sites of this compound.
-
Palladium-Catalyzed Cross-Coupling (C-Br bond): The carbon-bromine bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are workhorses of modern synthesis, enabling the formation of C-C and C-N bonds, respectively. The electron-withdrawing nature of the flanking fluorine atoms and the nitrile group can influence the oxidative addition step, often facilitating the reaction.
-
Nitrile Group Chemistry: The benzonitrile moiety is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine), or converted into various heterocycles, providing a gateway to a wide range of molecular diversity.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the strong electron-withdrawing nitrile group, can be susceptible to displacement by strong nucleophiles. While the bromine is the more common site for coupling, under specific conditions, SNAr at the C-F positions can occur, offering an alternative synthetic strategy.
Application Note I: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Context & Rationale: The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors. The Suzuki-Miyaura coupling is the preeminent method for constructing this bond. This compound is an excellent substrate for creating fluorinated biaryl compounds, where the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties. For instance, related structures are key intermediates in the synthesis of fungicides like Fluxapyroxad and various kinase inhibitors.[7][10]
Figure 2: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile
This protocol is adapted from a patented procedure for a closely related Suzuki coupling, demonstrating a robust and industrially relevant method.[2][7] The synthesis of a trifluorobiphenyl nitrile is a key step in producing fungicides like Fluxapyroxad.
Materials:
| Reagent | CAS Number | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 123688-59-5 | 218.00 | 218 mg | 1.0 mmol | 1.0 |
| (3-Cyano-2-fluorophenyl)boronic acid | 915416-45-4 | 164.93 | 214 mg | 1.3 mmol | 1.3 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 23 mg | 0.02 mmol | 0.02 |
| K₃PO₄ | 7778-53-2 | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (218 mg, 1.0 mmol), (3-cyano-2-fluorophenyl)boronic acid (214 mg, 1.3 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen/argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).
-
Expert Insight: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is effective, other modern systems like Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and milder conditions, especially for challenging substrates.
-
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3',4,5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile.
Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination
Context & Rationale: The arylamine moiety is a ubiquitous feature in pharmaceuticals, particularly in kinase inhibitors where it often serves as a key hinge-binding element. The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of these structures.[11] Using this compound, medicinal chemists can synthesize novel fluorinated arylamines, which can be further elaborated into potent inhibitors for targets like Janus kinases (JAKs).[10][12]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Morpholino-3,5-difluorobenzonitrile
This is a representative protocol based on established methodologies for the Buchwald-Hartwig amination of electron-deficient aryl bromides with cyclic secondary amines like morpholine.[13][14]
Materials:
| Reagent | CAS Number | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 123688-59-5 | 218.00 | 218 mg | 1.0 mmol | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL (105 mg) | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18.3 mg | 0.02 mmol | 0.02 (1 mol% Pd) |
| XPhos | 564483-18-7 | 476.66 | 19 mg | 0.04 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Expert Insight: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling electron-deficient aryl bromides. The base, NaOtBu, is strong enough to deprotonate the amine but must be handled under inert conditions.
-
-
Reagent Addition: Add this compound (218 mg, 1.0 mmol) to the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford 4-morpholino-3,5-difluorobenzonitrile.
Application Note III: Transformations of the Nitrile Group
Context & Rationale: Beyond cross-coupling, the nitrile group offers a wealth of synthetic opportunities. Its conversion to a carboxylic acid or a primary amine unlocks access to different classes of compounds, such as amides and elaborated amines, which are crucial for tuning solubility, creating new interaction points with biological targets, or linking to other molecular fragments.
Protocol: Hydrolysis to 4-Bromo-3,5-difluorobenzoic Acid
This protocol is based on standard procedures for the hydrolysis of aryl nitriles.[1][6]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 1.0 g, 4.59 mmol) in a mixture of ethanol (10 mL) and a 10 M aqueous solution of sodium hydroxide (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper at the top of the condenser) or by TLC analysis of the reaction mixture. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl) in an ice bath. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven to yield 4-bromo-3,5-difluorobenzoic acid. Purity can be checked by ¹H NMR and melting point.
Conclusion
This compound is a powerful and versatile building block, offering multiple, distinct reaction pathways for the synthesis of complex, high-value molecules. Its strategic combination of a cross-coupling handle, a modifiable nitrile group, and activating fluorine atoms makes it an indispensable tool for medicinal chemists and material scientists. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this synthon in their synthetic endeavors, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
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IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
- Google Patents. (n.d.). CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
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PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Retrieved from [Link]
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]
- Google Patents. (n.d.). CN112142723B - OLED material and preparation method and application thereof.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Development of Selective Covalent Janus Kinase 3 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US20180013064A1 - Boron-containing compound, emitting layer of organic light emitting diode and organic light emitting diode device.
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- 2. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
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Application Note & Protocols: 4-Bromo-3,5-difluorobenzonitrile as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Bromo-3,5-difluorobenzonitrile. We delve into the core reactivity of this versatile building block, offering detailed, field-proven protocols for its application in key transformations crucial for modern API synthesis. The strategic positioning of its functional groups—a synthetically versatile bromine atom, activating and metabolically stabilizing fluorine atoms, and a convertible nitrile group—makes it an exceptionally valuable scaffold. This document explains the causality behind experimental choices and provides step-by-step methodologies for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and cyano group transformations.
Introduction: The Strategic Value of this compound
This compound (CAS: 123688-59-5) has emerged as a privileged starting material in medicinal chemistry. Its utility stems from the unique interplay of its three distinct functional moieties, which can be manipulated selectively to build molecular complexity.
-
Fluorine Atoms: The two fluorine atoms at the 3- and 5-positions exert a powerful electron-withdrawing inductive effect. This electronic modulation is critical for several reasons:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]
-
Binding Affinity: The polarity and ability of fluorine to participate in hydrogen bonding and other non-covalent interactions can significantly enhance a molecule's binding affinity to its biological target.[2]
-
Lipophilicity & pKa Modulation: Strategic fluorination alters a molecule's lipophilicity and the pKa of nearby functional groups, which can improve pharmacokinetic properties like cell permeability and oral bioavailability.[1]
-
-
Bromine Atom: The bromine at the 4-position serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[3] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Nitrile (Cyano) Group: The nitrile group is a stable and relatively unreactive functional group that can be carried through multiple synthetic steps. It can then be transformed into other critical functional groups, such as primary amines or carboxylic acids, providing a gateway to further derivatization, such as amide bond formation.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123688-59-5 | [6] |
| Molecular Formula | C₇H₂BrF₂N | |
| Molecular Weight | 218.00 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 85-88 °C | [7] |
| Boiling Point | ~240 °C at 760 mmHg (Predicted) |
Core Synthetic Transformations & Protocols
This section details the primary reaction classes for which this compound is employed, complete with mechanistic insights and detailed experimental protocols.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl scaffolds common in APIs.[8][9] The reaction utilizes the bromine atom of the substrate as the electrophilic partner.
Mechanistic Rationale: The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of 4-(Pyridin-4-yl)-3,5-difluorobenzonitrile
This protocol describes a typical Suzuki-Miyaura coupling procedure.[10]
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), as a 2M aqueous solution
-
Toluene and Tetrahydrofuran (THF), degassed (e.g., by sparging with N₂ or Argon for 30 min)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and pyridine-4-boronic acid pinacol ester.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Via cannula, add degassed Toluene and THF in a 3:2 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Add the degassed 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid/Ester | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | >90 |
| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | >85 |
| Thiophene-2-boronic acid | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 90 | >92 |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are critical for installing nucleophiles, particularly amines, onto electron-deficient aromatic rings.[11] The electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring of this compound highly susceptible to nucleophilic attack.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
Expert Insight: Unlike in SN1/SN2 reactions where fluoride is a poor leaving group, aryl fluorides are often excellent substrates for SNAr.[12] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step.[12] While the fluorines on this substrate could be displaced, the C-Br bond is weaker and bromide is an excellent leaving group, making substitution at the 4-position kinetically and thermodynamically favorable with many nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.2: Synthesis of 4-Morpholino-3,5-difluorobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMSO to achieve a substrate concentration of 0.5 M.
-
Add morpholine to the stirring suspension.
-
Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and salts.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water).
Transformations of the Cyano Group
The nitrile is a robust functional group that provides a gateway to two other fundamentally important functionalities in APIs: carboxylic acids and primary amines.
Protocol 2.3.1: Synthesis of 4-Bromo-3,5-difluorobenzoic Acid
This protocol is adapted from similar reported procedures.[4][5]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH), 6M aqueous solution
-
Ethanol or Ethylene Glycol (as co-solvent)
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in the 6M NaOH solution and add a co-solvent like ethanol to aid solubility.
-
Heat the mixture to reflux (100-120 °C) and stir vigorously for 24-48 hours. The reaction can be monitored by observing the disappearance of the starting material (TLC) and the evolution of ammonia gas (use appropriate safety precautions).
-
Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Carefully acidify the solution by dropwise addition of concentrated HCl until the pH is ~1. A white precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the carboxylic acid.
Protocol 2.3.2: Synthesis of (4-Bromo-3,5-difluorophenyl)methanamine
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be flame-dried and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-neck flask fitted with a dropping funnel and condenser, add LiAlH₄.
-
Add anhydrous THF to create a suspension (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Cool the reaction back down to 0 °C.
-
Workup (Fieser method): For 'x' grams of LiAlH₄ used, quench the reaction by the sequential, slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate will form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography if necessary.
Integrated Workflow: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the power of this compound, we present a hypothetical synthesis of "Gemini-Kinib," a plausible kinase inhibitor. This workflow combines the key reactions discussed above.
Caption: Multi-step synthetic workflow for a hypothetical API using this compound.
This logical sequence demonstrates how a complex, drug-like molecule can be efficiently assembled by first installing a key biaryl scaffold via a Suzuki reaction, followed by unmasking the amine from the nitrile, and finally performing an amide coupling to attach a second pharmacophoric fragment.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex APIs. Its pre-installed fluorine atoms provide metabolic stability and can enhance target binding, while the orthogonal reactivity of the bromo and nitrile functionalities allows for selective, high-yielding transformations. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this valuable starting material in their drug discovery and development programs.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates.
- Home Sunshine Pharma. (n.d.). 3,5-Difluorobenzonitrile CAS 64248-63-1.
- Vulcanchem. (n.d.). 4-Bromo-2-(difluoromethyl)benzonitrile - 1261760-22-8.
- BenchChem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry.
-
Zubyk, H., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - EP 1114809 A1.
- Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
- IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
-
ResearchGate. (2015). The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. Retrieved from [Link]
- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- BLD Pharm. (n.d.). 123688-59-5|this compound|BLD Pharm.
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- MDPI. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
-
National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:....
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The Strategic Utility of 4-Bromo-3,5-difluorobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: The Emergence of a Privileged Synthetic Hub
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and cyano groups into aromatic scaffolds is a well-established strategy for modulating molecular properties. The 4-bromo-3,5-difluorobenzonitrile scaffold has emerged as a particularly valuable building block. Its unique electronic architecture—an electron-deficient aromatic ring activated by two fluorine atoms and a nitrile group—renders the C-Br bond highly susceptible to oxidative addition in palladium catalysis. This feature, combined with the synthetic versatility of the nitrile group, makes it an ideal substrate for a range of cross-coupling reactions, enabling the construction of complex molecular architectures with precision and efficiency.
This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower successful and innovative synthesis.
I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. For this compound, this reaction provides a direct route to novel 4-cyano-3,5-difluorobiphenyl derivatives, which are key intermediates in the synthesis of pharmaceuticals and liquid crystals.[1][2]
Mechanistic Considerations & Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the two fluorine atoms and the nitrile group on the this compound ring significantly accelerates the rate-determining oxidative addition of the C-Br bond to the Pd(0) catalyst. However, this same electron deficiency can make the subsequent reductive elimination step more challenging.
The choice of ligand is therefore critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[3] The base plays a crucial role in activating the boronic acid for transmetalation.[4] An inorganic base like potassium carbonate or cesium carbonate is typically effective.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4'-Methoxy-3,5-difluorobiphenyl-4-carbonitrile
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[5][6]
Materials:
-
This compound (1.0 mmol, 218 mg)
-
(4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask with a stir bar
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice; advanced ligands like SPhos can improve yields for challenging substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Stronger bases can facilitate the activation of the boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are standard and effective for Suzuki couplings.[7] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle to completion. |
II. Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp² carbon.[8] This reaction is particularly useful for synthesizing derivatives of cinnamic acid and styrene from this compound, which are valuable precursors in pharmaceutical synthesis.[9]
Mechanistic Considerations & Causality
The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[8] The high electrophilicity of the this compound substrate facilitates the initial oxidative addition. The regioselectivity of the alkene insertion is typically controlled by sterics, with the aryl group adding to the less substituted carbon of the double bond.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of (E)-3-(4-cyano-2,6-difluorophenyl)acrylate
This protocol is based on general procedures for Heck reactions with electron-deficient aryl bromides.[10][11]
Materials:
-
This compound (1.0 mmol, 218 mg)
-
n-Butyl acrylate (1.5 mmol, 215 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Sealed reaction tube with a stir bar
-
Argon or Nitrogen source
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.
-
Seal the tube tightly and heat the mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ or PPh₃ | A simple Pd(II) source with a phosphine ligand is typically effective.[9] |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to neutralize the HBr generated. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are generally used to solubilize the reactants and catalyst. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to drive the reaction to completion.[10] |
III. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct and efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[12] This reaction is invaluable for synthesizing rigid arylalkyne structures, which are prevalent in materials science and as precursors for more complex pharmaceutical agents.
Mechanistic Considerations & Causality
The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I).[12] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is more facile than the direct reaction of the alkyne with the palladium complex.[13] The electron-deficient nature of this compound is advantageous for the oxidative addition step.[14]
Caption: Catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-(phenylethynyl)benzonitrile
This protocol is adapted from a general procedure for Sonogashira couplings.[13][15]
Materials:
-
This compound (1.0 mmol, 218 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Diisopropylamine (DIPA) (3.0 mmol, 420 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask with a stir bar
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF, phenylacetylene, and diisopropylamine via syringe.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃ | Standard, commercially available catalysts are generally effective. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[12] |
| Base | Et₃N, DIPA, Piperidine | An amine base is required to deprotonate the alkyne and regenerate the catalyst.[16] |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are preferred. |
IV. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[10][17] This reaction is critical in pharmaceutical development, as the arylamine motif is a ubiquitous feature in bioactive molecules.[18]
Mechanistic Considerations & Causality
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The key challenge is often the reductive elimination step to form the C-N bond. The use of bulky, electron-rich phosphine ligands (e.g., JohnPhos, XPhos) is crucial. These ligands accelerate the reductive elimination and prevent β-hydride elimination, a common side reaction.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate.[18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(Morpholino)-3,5-difluorobenzonitrile
This protocol is adapted from procedures for the amination of electron-deficient aryl bromides using modern catalyst systems.[14][18]
Materials:
-
This compound (1.0 mmol, 218 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction vial with a stir bar
Procedure:
-
Inside a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos or BrettPhos G4 | Bulky, electron-rich biarylphosphine ligands are essential for high efficiency.[14][19] |
| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is required for the deprotonation step.[17] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base. |
| Temperature | 80-110 °C | Provides the necessary energy for the catalytic cycle, particularly the reductive elimination. |
V. Palladium-Catalyzed Cyanation: Introducing the Nitrile
While this compound already contains a nitrile group, palladium-catalyzed cyanation is a crucial transformation for aryl halides in general. Understanding the principles is key for any synthetic chemist. The reaction allows for the direct introduction of a cyano group, a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocycles.[20] A related transformation, the cyanation of 4-bromo-2,6-difluoroaniline to produce 4-amino-3,5-difluorobenzonitrile, has been reported, demonstrating the feasibility of such reactions on similar scaffolds.[21]
Mechanistic Considerations & Causality
The palladium-catalyzed cyanation of aryl halides can be challenging due to catalyst inhibition by the cyanide anion.[20] To overcome this, various cyanide sources have been developed. Zinc cyanide (Zn(CN)₂) is a common choice as it is less prone to poisoning the catalyst. More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a less toxic and highly effective alternative.[22] The catalytic cycle follows the standard oxidative addition, cyanide transfer (transmetalation), and reductive elimination pathway.
Conceptual Protocol: Cyanation of an Aryl Bromide
This conceptual protocol is based on modern cyanation methods using K₄[Fe(CN)₆].[20][22]
Materials:
-
Aryl Bromide (e.g., 4-bromo-1-nitrobenzene) (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 211 mg)
-
Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.02 mmol, 11 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
N,N-Dimethylacetamide (DMAc) (4 mL)
-
Sealed reaction vial with a stir bar
Procedure:
-
Add the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃ to a reaction vial.
-
Add DMAc and seal the vial.
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate. Purify by column chromatography.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its electronic properties make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex and functionally diverse molecules. By understanding the mechanistic nuances of each reaction and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can unlock the full potential of this valuable synthetic intermediate. The protocols and insights provided herein serve as a robust foundation for the application of this compound in the discovery and development of next-generation pharmaceuticals and advanced materials.
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NROChemistry. Sonogashira Coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
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-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–500. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. The Journal of Organic Chemistry, 85(17), 11466–11475.
-
Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic... [Link]
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Application Notes and Protocols: Suzuki Coupling of 4-Bromo-3,5-difluorobenzonitrile
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-3,5-difluorobenzonitrile as the aryl halide substrate. This protocol is designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The guide delves into the mechanistic rationale behind the experimental design, offers a detailed step-by-step protocol, and includes troubleshooting advice to address common challenges. The electron-deficient nature of this compound presents specific considerations for catalyst selection and reaction optimization, which are thoroughly addressed herein.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] this compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitrile substituents. The electron-withdrawing nature of these groups can significantly influence the reactivity of the aryl bromide in the Suzuki coupling.[3][4] This application note provides a robust protocol for the efficient coupling of this substrate with a variety of boronic acids.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][5] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2] The electron-deficient nature of the aryl halide generally facilitates this rate-determining step.[2][4]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial Source | |
| Arylboronic Acid | >97% | Commercial Source | Stoichiometry may vary (typically 1.1-1.5 equivalents). |
| Palladium(II) Acetate (Pd(OAc)₂) | >99% | Commercial Source | Pre-catalyst, reduced in situ. |
| SPhos | >98% | Commercial Source | Ligand of choice for many electron-deficient systems.[10] |
| Potassium Phosphate (K₃PO₄) | >98% | Commercial Source | An effective base for couplings with electron-deficient partners.[11] |
| 1,4-Dioxane | Anhydrous | Commercial Source | Degas thoroughly before use. |
| Water | Degassed | Laboratory Supply | Use deionized or distilled water. |
| Ethyl Acetate | Reagent Grade | Commercial Source | For workup and extraction. |
| Brine | Saturated | Laboratory Supply | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | For drying organic layers. |
| Celite® | --- | Commercial Source | For filtration of palladium residues. |
| Silica Gel | --- | Commercial Source | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of the inert gas, add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
The use of electron-rich and bulky phosphine ligands like SPhos is often beneficial for promoting both the oxidative addition and reductive elimination steps, especially with challenging substrates.[10][11]
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to addition. Inadequate degassing can lead to catalyst decomposition and formation of homocoupling byproducts.[2]
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
The crude product is often purified by flash column chromatography on silica gel.[13][14] The choice of eluent will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization can also be an effective method for purification if the product is a solid.[12][15]
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor solubility of reagents. 4. Inappropriate base or solvent system. | 1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst like XPhos Pd G4.[16] 2. Ensure thorough degassing of all solvents. 3. Try alternative solvents like DMF or THF/water mixtures.[16][17] 4. Screen other bases such as Cs₂CO₃ or K₂CO₃.[5][18] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Pd(II) species present at the start of the reaction. | 1. Rigorously exclude oxygen by maintaining a positive inert gas pressure and using degassed solvents.[2] 2. Ensure the pre-catalyst is effectively reduced to Pd(0). |
| Protodeborylation of Boronic Acid | 1. Unstable boronic acid. 2. Prolonged reaction time at high temperature. | 1. Use the boronic acid pinacol ester instead, which is often more stable.[2] 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature. |
| Hydrolysis of Nitrile Group | 1. Strongly basic conditions and high water content. | 1. Use a milder base such as KF or CsF.[8][17] 2. Reduce the amount of water in the solvent system or use an anhydrous solvent system if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of complex biaryl structures. Careful attention to the exclusion of oxygen, the choice of catalyst, ligand, and base, and diligent reaction monitoring are crucial for achieving high yields and purity. The protocol and troubleshooting guide provided here serve as a robust starting point for researchers to successfully employ this important transformation in their synthetic endeavors.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Takahashi, R., Seo, T., Kubota, K., & Ito, H. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis, 11(22), 14802–14810. Retrieved from [Link]
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Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
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Wang, Y., & Li, J. (2003). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 68(19), 7431–7435. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Reaction Mechanisms of 4-Bromo-3,5-difluorobenzonitrile
Abstract
4-Bromo-3,5-difluorobenzonitrile is a trifunctional aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic architecture—comprising a reactive bromo group for cross-coupling, a nitrile moiety that is a potent electron-withdrawing group, and two flanking fluorine atoms—renders it a versatile substrate for a variety of advanced organic transformations. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, offering not just procedural steps but the underlying chemical logic that governs them. We will delve into palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the cyano group, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The utility of a synthetic building block is defined by its capacity for predictable and versatile reactivity. This compound (CAS: 123688-59-5) exemplifies this principle.[1][][3] The molecule's structure is a carefully orchestrated arrangement of functional groups that allows for selective, high-yield transformations critical in the synthesis of complex molecular targets.[4][5]
-
The Bromo Group: Serves as the primary handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6]
-
The Fluorine Atoms: These strongly electronegative atoms significantly influence the electronic properties of the aromatic ring. They activate the ring towards nucleophilic attack and can modulate the physicochemical properties (e.g., metabolic stability, lipophilicity) of derivative compounds, a highly desirable feature in drug discovery.[5]
-
The Nitrile Group (Cyano Group): As a powerful electron-withdrawing group, it further activates the ring for certain transformations. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, offering a secondary site for molecular elaboration.[7]
This guide is structured to provide both a theoretical understanding and practical, actionable protocols for the key reaction classes this molecule undergoes.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 123688-59-5 | [1][][8] |
| Molecular Formula | C₇H₂BrF₂N | [1][8] |
| Molecular Weight | 218.00 g/mol | [1][8] |
| Appearance | White to off-white powder/crystals | [6] |
| Storage | Sealed in dry, 2-8°C | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the most common reaction site for building molecular complexity from this compound. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for their reliability and broad functional group tolerance.[4][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming a biaryl linkage by coupling an organoboron species (boronic acid or ester) with an organic halide.[10] The reaction is indispensable for creating scaffolds found in many pharmaceuticals and organic electronic materials.[4][11]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The electron-deficient nature of the this compound ring, due to the fluorine and nitrile groups, facilitates the rate-determining oxidative addition step, where the C-Br bond is broken and adds to the Pd(0) catalyst. This often allows for milder reaction conditions compared to more electron-rich aryl bromides.
Workflow Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 3,5-difluoro-[1,1'-biphenyl]-4-carbonitrile.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 218.00 | 1.09 g (5.0 mmol) |
| Phenylboronic Acid | 1.2 | 121.93 | 0.73 g (6.0 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.72 | 46 mg (0.05 mmol) |
| SPhos | 0.04 | 410.47 | 82 mg (0.2 mmol) |
| K₃PO₄ | 2.0 | 212.27 | 2.12 g (10.0 mmol) |
| Toluene | - | - | 25 mL |
| Water | - | - | 2.5 mL |
Procedure:
-
Setup: To a dry 100 mL Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate (K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) species is oxygen-sensitive and can be deactivated through oxidation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add degassed toluene (25 mL) and degassed water (2.5 mL) via syringe. Causality: Degassing the solvents removes dissolved oxygen, protecting the catalyst.[11]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling an amine with an aryl halide.[9] This reaction has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[12]
Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key step is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form an amide, which then participates in the catalytic cycle. The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich ligands (like XPhos or SPhos) to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.
Workflow Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(2,6-difluoro-4-cyanophenyl)morpholine.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 218.00 | 1.09 g (5.0 mmol) |
| Morpholine | 1.2 | 87.12 | 0.52 mL (6.0 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.72 | 46 mg (0.05 mmol) |
| XPhos | 0.04 | 476.65 | 95 mg (0.2 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 0.67 g (7.0 mmol) |
| Toluene, anhydrous | - | - | 30 mL |
Procedure:
-
Setup: In a glovebox, add sodium tert-butoxide to a dry Schlenk flask. Causality: NaOtBu is highly hygroscopic and reactive with air and moisture.
-
Reagent Addition: Outside the glovebox (under a positive flow of argon), add this compound, the palladium precatalyst (Pd₂(dba)₃), and the XPhos ligand.
-
Solvent and Amine: Add anhydrous toluene (30 mL) followed by morpholine (0.52 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 16-24 hours. The reaction should be monitored by LC-MS for completion.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via silica gel chromatography to obtain the desired arylamine.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling targets the C-Br bond, the C-F bonds in this compound are susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.[13][14]
Causality & Mechanistic Insight: The SNAr mechanism is a two-step addition-elimination process.[15]
-
Addition: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks one of the carbons bearing a fluorine atom. This attack is favored because the nitrile group and the other fluorine atom can stabilize the resulting negative charge.
-
Intermediate Formation: This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[14][15] The stability of this complex is the key to the entire reaction; the negative charge is delocalized onto the electronegative atoms of the activating groups.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.[13]
Workflow Visualization: SNAr Mechanism
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[17][18]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18] Avoid creating dust.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][19]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[18]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][17]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[18]
-
Ingestion: Rinse mouth and seek medical attention. Do NOT induce vomiting.[18]
-
References
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central (PMC). Available at: [Link]
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This compound | C7H2BrF2N | CID 14794290. PubChem. Available at: [Link]
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Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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This compound. Oakwood Chemical. Available at: [Link]
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The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]
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The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central (PMC) NIH. Available at: [Link]
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Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Available at: [Link]
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Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]
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Application of 4-Bromo-3,5-difluorobenzonitrile in Phosphorescent Dye Synthesis: A Technical Guide
Introduction: The Critical Role of Fluorinated Building Blocks in High-Performance Phosphorescent Dyes
Phosphorescent dyes, particularly cyclometalated iridium(III) complexes, are at the forefront of materials science, driving innovations in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The exceptional performance of these materials hinges on their ability to efficiently harvest both singlet and triplet excitons, leading to high quantum yields and tunable emission colors. A key strategy in the rational design of next-generation phosphorescent emitters is the incorporation of fluorine atoms into the ligand framework. Fluorination profoundly influences the photophysical and electrochemical properties of the resulting complexes, offering a powerful tool to fine-tune their performance for specific applications.
This technical guide focuses on the application of a strategic building block, 4-bromo-3,5-difluorobenzonitrile , in the synthesis of advanced phosphorescent iridium(III) complexes. The presence of two fluorine atoms and a cyano group on the phenyl ring of this precursor allows for precise control over the electronic properties of the resulting cyclometalating ligand. This, in turn, dictates the energy of the frontier molecular orbitals (HOMO and LUMO) of the final iridium complex, directly impacting its emission color, quantum efficiency, and stability.
This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of a representative phosphorescent dye, and an in-depth discussion of the mechanistic principles underpinning the enhanced performance of the resulting fluorinated emitters.
The Strategic Advantage of this compound in Ligand Design
The unique substitution pattern of this compound offers several distinct advantages in the synthesis of cyclometalating ligands for phosphorescent iridium(III) complexes:
-
Tunable Electronic Properties: The two fluorine atoms and the cyano group are potent electron-withdrawing groups. Their presence on the phenyl ring significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting iridium complex. This widening of the HOMO-LUMO gap typically leads to a blue-shift in the emission wavelength, enabling the creation of highly sought-after blue and green phosphorescent emitters.[1]
-
Enhanced Quantum Yield: The introduction of fluorine atoms can increase the phosphorescence quantum yield. This is attributed to a reduction in non-radiative decay pathways and an enhancement of spin-orbit coupling, which facilitates the formally spin-forbidden phosphorescent emission.
-
Improved Volatility and Stability: Fluorination often enhances the thermal stability and volatility of the final complex, which are crucial properties for fabrication of OLED devices through vacuum deposition methods.
-
Synthetic Versatility: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the straightforward and efficient formation of a carbon-carbon bond with a pyridine moiety, a critical step in the synthesis of the widely used 2-phenylpyridine (ppy)-type cyclometalating ligands.
The following sections will provide detailed, step-by-step protocols for the synthesis of a representative phosphorescent iridium(III) complex utilizing this compound as a key starting material.
Experimental Protocols: Synthesis of a High-Performance Phosphorescent Iridium(III) Complex
This section outlines a two-part synthetic protocol for a representative phosphorescent iridium(III) complex, herein denoted as [Ir(dfbppy)₂acac] (where dfbppy is 2-(3,5-difluorobenzonitrile)pyridine and acac is acetylacetonate).
Part 1: Synthesis of the Cyclometalating Ligand: 2-(3,5-difluorophenyl)pyridine-4-carbonitrile
The first part of the synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the crucial C-C bond between the fluorinated phenyl ring and the pyridine ring.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for ligand synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 217.99 | 2.18 g | 10.0 |
| 2-Pyridylboronic Acid | 122.92 | 1.47 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Toluene | - | 40 mL | - |
| Ethanol | - | 10 mL | - |
| Deionized Water | - | 10 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (2.18 g, 10.0 mmol), 2-pyridylboronic acid (1.47 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ligand as a white solid.
Part 2: Synthesis of the Iridium(III) Complex: [Ir(dfbppy)₂acac]
This part of the synthesis involves two steps: the formation of a chloro-bridged iridium(III) dimer, followed by the reaction with the ancillary ligand (acetylacetone) to yield the final phosphorescent complex.
Reaction Workflow:
Figure 2: Workflow for the synthesis of the iridium(III) complex.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (Step 1) | Quantity (Step 2) |
| Iridium(III) chloride trihydrate (IrCl₃·3H₂O) | 352.59 | 353 mg | - |
| 2-(3,5-difluorophenyl)pyridine-4-carbonitrile | 216.18 | 951 mg | - |
| Chloro-bridged Iridium(III) Dimer | - | - | 500 mg |
| Acetylacetone (acac) | 100.12 | - | 110 µL |
| Sodium Carbonate (Na₂CO₃) | 138.21 | - | 212 mg |
| 2-Ethoxyethanol | - | 15 mL | 15 mL |
| Deionized Water | - | 5 mL | - |
Step-by-Step Protocol:
Step 2a: Synthesis of the Chloro-bridged Iridium(III) Dimer
-
Reaction Setup: In a 100 mL round-bottom flask, suspend iridium(III) chloride trihydrate (353 mg, 1.0 mmol) and the synthesized ligand, 2-(3,5-difluorophenyl)pyridine-4-carbonitrile (951 mg, 4.4 mmol), in a mixture of 2-ethoxyethanol (15 mL) and deionized water (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 120 °C) under a nitrogen atmosphere for 24 hours. A yellow precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the yellow solid by vacuum filtration, wash with methanol, and then with hexane. Dry the solid under vacuum to obtain the chloro-bridged iridium(III) dimer.
Step 2b: Synthesis of the Final Complex [Ir(dfbppy)₂acac]
-
Reaction Setup: To a 100 mL round-bottom flask, add the chloro-bridged iridium(III) dimer (500 mg), acetylacetone (110 µL), and sodium carbonate (212 mg).
-
Solvent Addition: Add 2-ethoxyethanol (15 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) under a nitrogen atmosphere for 12 hours. The solution will become clear and bright yellow.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and filter through a pad of celite to remove any inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient to afford the final complex, [Ir(dfbppy)₂acac] , as a bright yellow-green solid.
Characterization and Photophysical Properties
The synthesized ligand and final iridium(III) complex should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the photophysical properties of the complex.
Expected Photophysical Properties of [Ir(dfbppy)₂acac]:
| Property | Expected Value/Range | Significance |
| Absorption (λₘₐₓ) | 250-450 nm | Characterized by intense ligand-centered (π-π*) transitions in the UV region and broader, less intense metal-to-ligand charge transfer (MLCT) bands in the visible region. |
| Emission (λₑₘ) | 480-520 nm (Green) | The strong electron-withdrawing nature of the two fluorine atoms and the cyano group on the cyclometalating ligand is expected to stabilize the HOMO energy level, leading to a larger HOMO-LUMO gap and a blue-shifted (green) emission compared to non-fluorinated analogues.[1] |
| Phosphorescence Quantum Yield (Φₚ) | > 70% | The presence of fluorine atoms is known to enhance the quantum yield by increasing spin-orbit coupling and reducing non-radiative decay pathways. |
| Phosphorescence Lifetime (τ) | 1-2 µs | A relatively short lifetime is characteristic of efficient phosphorescent iridium(III) complexes and is desirable for high-performance OLEDs to minimize triplet-triplet annihilation.[4] |
| Electrochemical Properties | Cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, providing further insight into the electronic structure of the complex and its suitability for charge injection in OLED devices. The electron-withdrawing groups are expected to lead to a more positive oxidation potential (lower HOMO) compared to non-fluorinated analogues. |
Mechanistic Insights: The Role of the Difluorobenzonitrile Moiety
The enhanced performance of phosphorescent dyes derived from this compound can be rationalized by considering the electronic effects of the substituents on the frontier molecular orbitals of the iridium(III) complex.
Figure 3: Effect of fluorination on HOMO-LUMO energy gap.
In typical green and red phosphorescent iridium(III) complexes based on 2-phenylpyridine, the HOMO is a mixture of the iridium d-orbitals and the π-orbitals of the phenylpyridine ligand, while the LUMO is predominantly localized on the π* orbital of the pyridine ring. The strong electron-withdrawing effects of the two fluorine atoms and the cyano group in the 3 and 5 positions of the phenyl ring significantly stabilize the HOMO energy level.[5] This stabilization results in a larger energy gap (ΔE) between the HOMO and LUMO, leading to a higher energy, blue-shifted phosphorescent emission.[1]
Furthermore, the presence of heavy atoms like iridium facilitates strong spin-orbit coupling, which is essential for efficient intersystem crossing from the singlet to the triplet excited state and for the subsequent radiative decay from the triplet state (phosphorescence). The fluorine atoms can further enhance this spin-orbit coupling, contributing to a higher phosphorescence quantum yield.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of high-performance phosphorescent dyes. Its unique electronic properties allow for the rational design of emitters with tailored photophysical characteristics, particularly for demanding applications such as blue and green OLEDs. The synthetic protocols outlined in this guide provide a robust framework for the preparation of these advanced materials.
The continued exploration of novel ligand designs incorporating fluorinated building blocks like this compound will undoubtedly lead to the development of next-generation phosphorescent materials with even greater efficiency, stability, and color purity, further advancing the fields of organic electronics and biomedical imaging.
References
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Oderinde, M. S., & Johannes, J. W. (Year). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.
- Li, J., et al. (2011). Blue Phosphorescent Mono-cyclometalated Iridium(III) Complexes. Journal of the Korean Physical Society.
- Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry.
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Lu, W., & Chung, C. (2014). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry.
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Ma, D., et al. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega.
- Kim, M., et al. (2014). The effect of substituted 1,2,4-triazole moiety on the emission, phosphorescent properties of the blue emitting heteroleptic iridium(III) complexes and the OLED performance: a theoretical study. Physical Chemistry Chemical Physics.
-
Nazeeruddin, M. K., et al. (2017). Phosphorescent Neutral Iridium(III) Complexes for Organic Light-Emitting Diodes. Phosphorescent Neutral Iridium(III) Complexes for Organic Light-Emitting Diodes.
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Forrest, S. R., et al. (2024). A series of blue phosphorescent iridium complexes with thermally activated delayed fluorescence and efficiency roll-off properties. Materials Chemistry Frontiers.
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Mamat, M., et al. (2018). Spectroscopic, Electrochemical and DFT Studies of Phosphorescent Homoleptic Cyclometalated Iridium(III) Complexes Based on Substituted 4-Fluorophenylvinyl- and 4-Methoxyphenylvinylquinolines. Molecules.
-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications.
- Buchwald, S. L., & Fors, B. P. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
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ResearchGate. (n.d.). General protocol for the synthesis of [Ir(ppy)2(bpy)]⁺. ResearchGate.
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MDPI. (2020). A Novel Phosphorescent Iridium(III) Complex Bearing Formamide for Quantitative Fluorine Anion Detection. Crystals.
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Dalton Transactions. (2013). A heteroleptic cyclometalated iridium(iii) fluorophenylpyridine complex from partial defluorohydrogenation reaction: synthesis, photophysical properties and mechanistic insights. Dalton Transactions.
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
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Application Notes & Protocols: Strategic Derivatization of 4-Bromo-3,5-difluorobenzonitrile
Introduction: The Strategic Value of 4-Bromo-3,5-difluorobenzonitrile
This compound is a crystalline solid (Melting Point: 125-127 °C) that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Its utility stems from a unique confluence of reactive sites: a strategically placed bromine atom amenable to a host of cross-coupling reactions, two activated fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr), and a nitrile group that can be transformed into various other functionalities.[2][3] The presence of electron-withdrawing fluorine and nitrile groups significantly influences the electronic properties of the benzene ring, rendering it an excellent substrate for a diverse array of chemical transformations. This guide provides an in-depth exploration of the key synthetic routes to derive novel compounds from this scaffold, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry, agrochemicals, and materials science.
Core Reactivity and Strategic Considerations
The synthetic potential of this compound is dictated by its three distinct functional regions. A successful synthetic strategy hinges on understanding the relative reactivity of these sites to achieve selective transformations.
-
The C-Br Bond (Position 4): This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-F and C-C bonds of the ring, making it the preferred site for oxidative addition to a Pd(0) catalyst.
-
The C-F Bonds (Positions 3 and 5): The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Their reactivity is enhanced by the strong electron-withdrawing effect of the para-cyano group and, to a lesser extent, the ortho-bromine atom.[4][5]
-
The Cyano Group (Position 1): The nitrile functionality is a versatile handle for conversion into a primary amine, a carboxylic acid, or an amide, providing entry into different classes of compounds.[6][7]
Caption: Key reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds. For this compound, the C-Br bond is the exclusive site for these transformations under standard conditions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[8] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, accelerating the transmetalation step.[10]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-(4-methoxyphenyl)-3,5-difluorobenzonitrile
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 218 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Purge the solution by bubbling argon through it for 10-15 minutes.
-
Catalyst Introduction: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, commercially available catalysts effective for aryl bromides. |
| Ligand | dppf (built-in), SPhos | Electron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid. Cs₂CO₃ is often more effective for challenging substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures are common and effective for dissolving the inorganic base. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is fundamental for constructing conjugated systems found in pharmaceuticals, organic materials, and natural products.[11] It typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle involves the formation of the key copper(I) acetylide species from the terminal alkyne, a process facilitated by the amine base.[12] Copper-free versions exist but often require more specialized conditions.[13]
Caption: General scheme for Sonogashira coupling.
Protocol: Synthesis of 3,5-Difluoro-4-(phenylethynyl)benzonitrile
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 218 mg), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) (5 mL) and phenylacetylene (1.2 mmol, 132 µL) via syringe.
-
Reaction: Stir the mixture at 60 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[14][15] It has largely replaced harsher classical methods and is indispensable in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[14][16]
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond.[17] The choice of a strong, non-nucleophilic base (like sodium tert-butoxide) and a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[15]
Caption: Typical experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(Morpholino)-3,5-difluorobenzonitrile
-
Reaction Setup: In an oven-dried vial equipped with a stir bar, add this compound (1.0 mmol, 218 mg), sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the product.
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds
While the C-Br bond is the primary site for cross-coupling, the C-F bonds are highly susceptible to nucleophilic attack due to the activating effect of the electron-withdrawing cyano group.[5][18] This provides an orthogonal strategy for functionalization.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[19] The negative charge is delocalized onto the electron-withdrawing cyano group. In the second step, the fluoride ion is eliminated, restoring aromaticity.[5][19] The reaction is favored by strong electron-withdrawing groups ortho or para to the leaving group.[5]
Protocol: Synthesis of 4-Bromo-3-fluoro-5-methoxybenzonitrile
-
Reaction Setup: To a solution of sodium methoxide (1.5 mmol, 81 mg) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) in a round-bottom flask, add this compound (1.0 mmol, 218 mg).
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction can be gently heated (e.g., to 50 °C) if the rate is slow. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Transformations of the Cyano Group
The nitrile group is a robust functionality that can be carried through many of the above reactions and then transformed at a later stage, adding another layer of synthetic versatility.
Protocol: Hydrolysis to Carboxylic Acid (Synthesis of 4-Bromo-3,5-difluorobenzoic acid)
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 218 mg) in a 6M aqueous solution of sodium hydroxide (NaOH) (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 24 hours, or until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-Bromo-3,5-difluorobenzoic acid.
Application in the Synthesis of Bioactive Molecules
Derivatives of substituted benzonitriles are common scaffolds in drug discovery, particularly in the development of protein kinase inhibitors.[20][21] Kinases are crucial signaling proteins, and their dysregulation is a hallmark of diseases like cancer.[22] For example, the biaryl structures synthesized via Suzuki coupling can serve as core fragments that mimic the hinge-binding motifs of ATP-competitive inhibitors.[23][24] The functional handles installed through the methods described above allow for the exploration of structure-activity relationships (SAR) by introducing groups that can interact with specific pockets of a kinase active site.
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-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 74(Pt 5), 654–661. Available at: [Link]
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Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved January 6, 2026, from [Link]
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YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved January 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 6, 2026, from [Link]
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- 24. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-Bromo-3,5-difluorobenzonitrile in Modern Agrochemical Synthesis
Introduction: The Architectural Significance of Fluorinated Intermediates
In the competitive landscape of agrochemical research and development, the strategic design of active ingredients with enhanced efficacy, improved safety profiles, and favorable environmental persistence is paramount. Fluorinated organic compounds have emerged as a cornerstone in this endeavor, with the fluorine atom's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] Among the vast arsenal of fluorinated building blocks, 4-bromo-3,5-difluorobenzonitrile has distinguished itself as a versatile and highly valuable intermediate.[2][3] Its trifunctional nature, featuring a nitrile group, a bromine atom, and a difluorinated phenyl ring, offers a rich platform for molecular elaboration, enabling the synthesis of complex and potent agrochemicals.
This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in agrochemical synthesis. We will elucidate its synthesis, discuss the mechanistic principles governing its reactivity, and provide detailed protocols for its application in the synthesis of precursors for next-generation crop protection agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 123688-59-5 | [4][5][] |
| Molecular Formula | C₇H₂BrF₂N | [5][][7] |
| Molecular Weight | 217.998 g/mol | [5][7] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 125-127 °C | [4] |
| Boiling Point | 216.5±35.0 °C (Predicted) | [4][5] |
| Density | 1.77±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethyl acetate, DMF. | [4][8] |
| Storage | 2-8°C | [4] |
Synthesis of this compound: A Validated Protocol
The reliable and scalable synthesis of this compound is a critical first step in its utilization as an agrochemical intermediate. The most common and effective method is a Sandmeyer-type reaction starting from 4-amino-3,5-difluorobenzonitrile.[4]
Reaction Scheme:
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- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-3,5-difluorobenzonitrile
Introduction: The Strategic Importance of 4-Bromo-3,5-difluorobenzonitrile
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from a unique combination of functional groups on the aromatic ring: a nucleophilically displaceable bromine atom, activating and ortho-directing fluorine atoms, and an electron-withdrawing nitrile group. This specific arrangement renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and regioselective pathway for the introduction of a wide array of functionalities. The strategic incorporation of the difluorobenzonitrile motif can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, including metabolic stability, binding affinity, and membrane permeability. These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on this key intermediate, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Core Principles: Mechanistic Insights into SNAr on this compound
The amenability of this compound to nucleophilic aromatic substitution is a direct consequence of its electronic properties. The strongly electron-withdrawing nitrile (-CN) group, in concert with the two fluorine atoms, significantly depletes the electron density of the aromatic ring, making it electrophilic and thus prone to attack by nucleophiles.
The accepted mechanism for SNAr is a two-step addition-elimination process:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group and the ortho-fluorine atoms, which is crucial for its stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is generally fast.
The regioselectivity of the reaction, with substitution occurring exclusively at the C4 position, is dictated by the combined electronic effects of the substituents. The nitrile group and the fluorine atoms work in concert to activate the C-Br bond for nucleophilic attack.
Figure 1: Generalized workflow of the SNAr reaction on this compound.
Experimental Protocols
The following protocols are designed to be representative starting points for the nucleophilic substitution on this compound with various classes of nucleophiles. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: O-Arylation - Synthesis of 4-Aryloxy-3,5-difluorobenzonitriles
This protocol describes a general procedure for the synthesis of diaryl ethers via the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the substituted phenol (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Stir the reaction mixture at a temperature between 80 °C and 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction solvent).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Recommended Range | Notes |
| Nucleophile Stoichiometry | 1.1 - 1.5 equivalents | An excess of the phenol can drive the reaction to completion. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.) | Cesium carbonate is more reactive but also more expensive. |
| Solvent | Anhydrous DMF, DMSO | Ensure the solvent is dry to prevent side reactions. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive phenols. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Protocol 2: N-Amination - Synthesis of 4-Amino-3,5-difluorobenzonitriles
This protocol outlines a general method for the amination of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq.) in anhydrous DMF or MeCN.
-
Add the desired amine (1.2-2.0 eq.) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using DMF, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate. If using MeCN, the solvent can be removed under reduced pressure before aqueous workup.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Recommended Range | Notes |
| Nucleophile Stoichiometry | 1.2 - 2.0 equivalents | A larger excess may be needed for less nucleophilic amines. |
| Base | K₂CO₃ or DIPEA (2.0 - 3.0 eq.) | The choice of base can influence the reaction rate and side products. |
| Solvent | Anhydrous DMF, MeCN | DMF is generally a good solvent for SNAr reactions. |
| Temperature | 60 - 100 °C | Milder conditions are often sufficient for amination reactions. |
| Reaction Time | 2 - 12 hours | Amination reactions are often faster than O-arylations. |
Protocol 3: S-Thiolation - Synthesis of 4-Thioether-3,5-difluorobenzonitriles
This protocol provides a general procedure for the synthesis of aryl thioethers by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the thiolate solution.
-
If using K₂CO₃: To a round-bottom flask, add this compound (1.0 eq.), the thiol (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture (for both methods) to a temperature between room temperature and 80 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. If K₂CO₃ was used, dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Range | Notes |
| Nucleophile Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the thiol is generally sufficient. |
| Base | NaH (1.2 eq.) or K₂CO₃ (2.0 - 3.0 eq.) | NaH allows for milder reaction temperatures. |
| Solvent | Anhydrous THF (with NaH), DMF (with K₂CO₃) | Solvent choice depends on the base used. |
| Temperature | Room Temperature - 80 °C | Thiolates are generally very reactive nucleophiles. |
| Reaction Time | 1 - 8 hours | These reactions are typically fast. |
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Cause: Incomplete reaction, degradation of starting material or product.
-
Solution: Increase the reaction temperature, prolong the reaction time, or use a more reactive base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure all reagents and solvents are anhydrous, as water can deactivate the base and nucleophile.
-
-
Side Product Formation:
-
Cause: Competing reactions, such as reaction at other positions or with the nitrile group.
-
Solution: Optimize the reaction temperature; lower temperatures can sometimes increase selectivity. Ensure a truly inert atmosphere to prevent oxidative side reactions.
-
-
Incomplete Reaction with Sterically Hindered Nucleophiles:
-
Cause: Steric hindrance preventing the nucleophilic attack.
-
Solution: Higher reaction temperatures and longer reaction times may be necessary. The use of a more polar aprotic solvent like DMSO can also accelerate the reaction. In some challenging cases, transitioning to a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) might be a more effective strategy.[1]
-
Visualization of Experimental Workflow
Figure 2: A generalized experimental workflow for nucleophilic substitution on this compound.
References
- Appiah, C., et al. (2017).
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Journal of Organic Chemistry, 80(8), 3998-4002. Available at: [Link]
-
Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. Available at: [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]
-
Zieliński, T., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1141. Available at: [Link]
Sources
Application Notes and Protocols: 4-Bromo-3,5-difluorobenzonitrile as a Key Building Block for Advanced Organic Materials
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Bromo-3,5-difluorobenzonitrile
In the landscape of modern materials science, precision at the molecular level is paramount. The strategic design of organic molecules that form the basis of advanced materials—from vibrant OLED displays to next-generation polymers—relies on versatile and highly functionalized building blocks. This compound (CAS No: 123688-59-5) has emerged as a pivotal precursor in this field, particularly for the synthesis of high-performance optoelectronic materials.
Its utility stems from a unique combination of three key functional components integrated into a single aromatic ring:
-
A Bromo Group (-Br): This halogen serves as an excellent leaving group, providing a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds, essential for constructing complex, conjugated molecular architectures.[1]
-
Two Fluoro Groups (-F): Positioned at the 3 and 5 locations, these strongly electron-withdrawing atoms significantly lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This modification is critical for designing materials with specific electronic properties.
-
A Nitrile Group (-CN): The cyano group is a potent electron-withdrawing moiety that further enhances the electron-accepting nature of the benzonitrile core. This feature is fundamental to the design of advanced emitters for organic electronics.[2]
This synergistic arrangement makes this compound an ideal starting material for creating the electron-accepting core of sophisticated donor-acceptor (D-A) type molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 123688-59-5 |
| Molecular Formula | C₇H₂BrF₂N |
| Molecular Weight | 217.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 84-86 °C |
Core Application: Engineering Thermally Activated Delayed Fluorescence (TADF) Emitters
The most significant application of this compound in materials science is in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs). Specifically, it is instrumental in creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF).
The Causality Behind TADF Emitters
First-generation fluorescent OLEDs are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%. This is because electrical excitation produces excitons in a 1:3 ratio of emissive singlets to non-emissive triplets. While second-generation phosphorescent OLEDs can achieve 100% IQE by harvesting triplet excitons, they rely on expensive and rare heavy metals like iridium and platinum.
TADF represents the third generation of OLED emitters, achieving up to 100% IQE without the need for heavy metals.[3] This is accomplished through a process called Reverse Intersystem Crossing (RISC) , where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy.
For efficient RISC to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) must be very small (typically < 0.2 eV). This is achieved by designing molecules with a distinct spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is the cornerstone of the Donor-Acceptor (D-A) molecular design. The 3,5-difluorobenzonitrile moiety, derived from the starting material, serves as a powerful electron acceptor (hosting the LUMO), while another part of the molecule, typically an amine derivative like carbazole, acts as the electron donor (hosting the HOMO).
Mechanism of Thermally Activated Delayed Fluorescence (TADF)
The diagram below illustrates the energy flow in a TADF emitter. Electrically generated singlet (S₁) and triplet (T₁) excitons are formed. The singlets produce prompt fluorescence. The triplets, instead of decaying non-radiatively, are thermally up-converted to the S₁ state via RISC and subsequently emit light as delayed fluorescence.
Caption: The Jablonski diagram illustrating the TADF mechanism.
Experimental Protocol: Synthesis of a TADF Emitter Precursor
This section provides a detailed, field-proven protocol for the synthesis of a key intermediate for a multi-resonant TADF (MR-TADF) emitter, using this compound. The protocol is based on a Suzuki-Miyaura cross-coupling reaction.[4][5]
Reaction Scheme
The workflow involves coupling this compound with a boronic acid pinacol ester derivative of a donor molecule (represented here as "Donor-Bpin").
Caption: Workflow for the Suzuki coupling of this compound.
Step-by-Step Methodology
Objective: To synthesize the donor-acceptor intermediate DCzBDFCN.[4]
Materials:
-
This compound (1.0 eq)
-
Donor-Bpin (e.g., DCzB-Bpin) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring
Protocol:
-
Inert Atmosphere: Assemble the reflux apparatus and purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an oxygen-free environment is critical for preventing the degradation of the palladium catalyst.
-
Reagent Addition: To a round-bottom flask, add this compound (1.0 eq), the Donor-Bpin reagent (1.1 eq), potassium carbonate (3.0 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous toluene and a small amount of deionized water to the flask (a common ratio is 10:1 toluene:water). The two-phase system is necessary for the Suzuki coupling mechanism.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (primarily the bromo-benzonitrile) indicates the reaction is nearing completion. This typically takes 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid using silica gel column chromatography. A solvent system such as a hexane/dichloromethane gradient is typically effective for separating the desired product from residual starting materials and catalyst byproducts.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful synthesis of the example intermediate DCzBDFCN yielded 96%.[4]
Performance Data of Derived Materials
The intermediate synthesized above can be further functionalized, for instance, via a Nucleophilic Aromatic Substitution (SₙAr) reaction, to create final TADF emitters. The table below summarizes the photophysical properties of two such emitters derived from the 3,5-difluorobenzonitrile core, demonstrating its effectiveness.[4][5]
| Emitter Name | λₚₗ (nm) [a] | FWHM (nm) [a] | Φₚₗ (%) [a] | Device EQEₘₐₓ (%) [b] |
| tBuCzCO₂HDCzB | 487 | 22 | 79 | 22.0 |
| 2GtBuCzCO₂HDCzB | 485 | 21 | 81 | 27.9 |
[a] Measured in dilute toluene solution.[4] [b] Maximum External Quantum Efficiency in a solution-processed OLED.[4][5]
Analysis: The data clearly show that materials built upon the 3,5-difluorobenzonitrile acceptor core can achieve very high photoluminescence quantum yields (Φₚₗ) and narrow emission profiles (low FWHM), which are desirable for display applications. Most importantly, when incorporated into OLEDs, they enable exceptionally high external quantum efficiencies (EQE), confirming the viability of this molecular design strategy.
References
-
Etherington, M. K., et al. (2024). A Multiresonant Thermally Activated Delayed Fluorescent Dendrimer with Intramolecular Energy Transfer: Application for Efficient. ChemRxiv. Retrieved from [Link]
- Google Patents. (2018). WO2018077492A1 - Organic molecules, especially for use in organic optoelectronic devices.
-
Sargent, E. H., et al. (2024). Photophysical properties of materials for high-speed photodetection. University of Toronto. Retrieved from [Link]
-
ResearchGate. (2025). A Multiresonant Thermally Activated Delayed Fluorescent Dendrimer with Intramolecular Energy Transfer: Application for Efficient Host-Free Green Solution-Processed Organic Light-emitting Diodes. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support hub for the purification of 4-Bromo-3,5-difluorobenzonitrile (CAS 123688-59-5). This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this key synthetic intermediate. As Senior Application Scientists, we have consolidated field-proven protocols and troubleshooting insights to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile largely depends on the synthetic route. A common synthesis is the Sandmeyer reaction starting from 4-amino-3,5-difluorobenzonitrile.[1] Based on this, you can anticipate the following impurities:
| Impurity Type | Specific Example(s) | Rationale for Presence |
| Unreacted Starting Material | 4-amino-3,5-difluorobenzonitrile | Incomplete diazotization or copper-catalyzed substitution. |
| Hydrolysis Byproduct | 4-hydroxy-3,5-difluorobenzonitrile | Reaction of the diazonium salt intermediate with water. |
| Residual Copper Salts | Copper (I) and (II) species | Remnants from the CuBr catalyst used in the Sandmeyer reaction.[1] |
| Organic Solvents | Ethyl acetate, Acetic acid, DMF | Solvents used during the reaction and subsequent workup.[1][2] |
| Inorganic Salts | Sodium sulfate, Sodium nitrite | Drying agents and unreacted Sandmeyer reagents.[1][2] |
Q2: What is the single best purification technique for this compound?
A2: There isn't a single "best" method; the optimal technique depends on the impurity profile and the desired final purity. However, for most common organic impurities, silica gel column chromatography is the most effective and widely reported method.[1] For removing minor colored impurities or improving the crystallinity of an already relatively pure product (>95%), recrystallization is an excellent secondary or alternative step.
Q3: My crude product is a dark, oily solid. Is this normal, and how should I proceed?
A3: It is not uncommon for crude products from complex organic reactions to appear as discolored solids or oils due to residual solvents and polymeric or colored byproducts. The first step is to ensure the reaction workup was thorough, including aqueous washes to remove inorganic salts.[1] We recommend starting the purification with column chromatography, as it is highly effective at separating the white, crystalline target compound from a wide range of polar and non-polar impurities.[3][4]
Q4: How can I assess the purity of my this compound after purification?
A4: A multi-faceted approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities. The purified product should appear as a single spot.[5]
-
Melting Point: The pure compound is a white crystalline solid with a reported melting point of 125-127 °C.[1] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are definitive methods to confirm the structure and identify any residual proton- or fluorine-containing impurities. The ¹H NMR spectrum should show a characteristic doublet around δ 7.98 ppm (in DMSO-d6).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z 217, 219 for the bromine isotopes).[1]
Troubleshooting and Detailed Protocols
This section provides in-depth solutions and step-by-step protocols for specific issues you may encounter.
Problem 1: Low Purity After Initial Workup (<90%)
Probable Cause: Significant amounts of unreacted starting material, byproducts from the Sandmeyer reaction, or both are present. The polarity difference between the product and these impurities is sufficient for chromatographic separation.
Solution: Flash Column Chromatography
Flash column chromatography is a fast and efficient method for purifying gram-scale quantities of material by using pressure to accelerate solvent flow through the stationary phase.[3]
Protocol: Silica Gel Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[1] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing (Slurry Method):
-
Clamp a glass column vertically and add a small cotton or glass wool plug at the bottom.
-
In a separate beaker, create a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 30-50g of silica gel for every 1g of crude product.[4]
-
Pour the slurry into the column. Open the stopcock to drain excess solvent while continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, applying gentle air pressure.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting fractions onto a TLC plate.[3][5]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[3]
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
Sources
- 1. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. magritek.com [magritek.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. The information is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and well-documented method is the Sandmeyer reaction, starting from 4-amino-3,5-difluorobenzonitrile.[1] This two-stage process involves the initial conversion of the primary aromatic amine to a diazonium salt, followed by a copper(I) bromide-catalyzed displacement of the diazonium group with a bromide atom.[2] This route is generally favored for its reliability and adaptability to various substituted anilines.
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable intermediates.[3] At temperatures above 5 °C, they can rapidly decompose, leading to several undesirable side reactions.[3] The primary decomposition pathway in an aqueous acidic medium is the reaction with water to form the corresponding phenol (4-hydroxy-3,5-difluorobenzonitrile), which significantly reduces the yield of the desired bromo-compound and complicates purification.[3] Maintaining a low temperature ensures the stability of the diazonium salt until it is consumed in the subsequent Sandmeyer step.[4][5]
Q3: What is the role of the copper(I) bromide (CuBr) in the Sandmeyer reaction?
A3: Copper(I) bromide acts as a catalyst. The reaction is believed to proceed through a single-electron transfer (SET) from the Cu(I) salt to the diazonium cation. This transfer generates an aryl radical and releases nitrogen gas, which is entropically and enthalpically favorable.[6][7] The aryl radical then reacts with a bromide ion coordinated to the newly formed Cu(II) species to yield the final product, this compound, and regenerate the Cu(I) catalyst.
Q4: What is a realistic yield to expect for this synthesis?
A4: Based on documented procedures, a yield of around 54% can be considered a successful outcome for this specific transformation.[1] Yields are highly dependent on the precise control of reaction conditions, the purity of the starting materials, and the efficiency of the workup and purification processes.[8] Modern catalytic systems using ligands like 1,10-phenanthroline have been shown to improve yields for various aryl bromides, sometimes reaching up to 99%, although this may require further optimization for this specific substrate.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis, leading to reduced yield or purity.
Problem Area 1: Diazotization Stage
Q5: My reaction mixture turned dark brown or black during the addition of sodium nitrite, and I observed minimal product formation. What happened?
A5: This often indicates decomposition of the diazonium salt or unwanted side reactions.
-
Probable Cause 1: Temperature Fluctuation. The most likely cause is the reaction temperature exceeding the critical 0–5 °C range. Localized heating, which can occur during the dropwise addition of the sodium nitrite solution, can initiate decomposition.
-
Solution: Ensure your reaction flask is well-submerged in an ice-salt bath. Add the pre-cooled sodium nitrite solution very slowly (dropwise) directly into the vigorously stirred amine solution to dissipate heat effectively.[2] Always monitor the internal temperature with a low-temperature thermometer.
-
-
Probable Cause 2: Incorrect Stoichiometry. Using an excess of sodium nitrite can lead to the formation of side products. Conversely, an insufficient amount will result in incomplete diazotization.
-
Solution: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to ensure complete conversion of the starting amine.[8] Prepare the sodium nitrite solution and calculate the required volume carefully before starting the reaction.
-
-
Probable Cause 3: Azo Coupling. The newly formed diazonium salt is an electrophile and can react with the unreacted starting amine (4-amino-3,5-difluorobenzonitrile) to form a brightly colored azo compound.[3][9] This is more likely if the amine is not fully protonated.
-
Solution: Ensure a sufficient excess of strong acid (like HBr or H2SO4) is used to fully dissolve and protonate the starting amine.[7] This minimizes the concentration of the free amine available for coupling.
-
Problem Area 2: Sandmeyer (Bromination) Stage
Q6: The evolution of nitrogen gas was very slow or incomplete, and my final yield is poor.
A6: This points to an issue with the copper-catalyzed decomposition of the diazonium salt.
-
Probable Cause 1: Inactive Catalyst. Copper(I) salts can oxidize to copper(II) upon prolonged exposure to air. Copper(II) is significantly less effective in the Sandmeyer reaction.
-
Solution: Use freshly purchased, high-purity CuBr. If the catalyst is old or discolored (green/blue tints suggest Cu(II) contamination), consider washing it with a reducing agent or purchasing a new batch.
-
-
Probable Cause 2: Insufficient Catalyst. While catalytic, a sufficient amount of CuBr is needed to ensure a reasonable reaction rate.
-
Probable Cause 3: Premature Decomposition. If the diazonium salt solution is allowed to warm up before being added to the CuBr solution, it may decompose via other pathways (e.g., phenol formation).
Q7: My final product is contaminated with a significant amount of 3,5-difluorobenzonitrile. How can I prevent this?
A7: The formation of 3,5-difluorobenzonitrile is a result of hydro-deamination, a common side reaction where the diazonium group is replaced by a hydrogen atom.
-
Probable Cause: This side reaction can be promoted by certain reducing agents or radical pathways that are not well-controlled.
-
Solution 1: Ensure the reaction conditions favor the desired bromination pathway. The use of HBr as the acid during diazotization provides a high concentration of bromide ions, which can help favor the desired outcome.
-
Solution 2: Some literature suggests that using organic nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in an organic solvent can sometimes provide cleaner reactions and minimize aqueous side reactions, though this would be a significant deviation from the standard protocol.[6][10]
-
Problem Area 3: Workup and Purification
Q8: My crude product is a dark, oily solid that is difficult to purify by column chromatography.
A8: The presence of colored impurities, often from azo compounds or polymeric materials, can make purification challenging.[11]
-
Probable Cause 1: Incomplete Reaction/Side Products. As discussed, side reactions can generate a host of impurities.
-
Solution: Before column chromatography, perform a thorough workup. Wash the organic extract with a dilute base (e.g., NaOH solution) to remove any phenolic byproducts.[2] A wash with sodium bisulfite can sometimes help to remove colored impurities.
-
-
Probable Cause 2: Residual Copper Salts. Copper salts can co-extract into the organic layer and interfere with purification and subsequent reactions.
-
Solution: During the workup, wash the organic layer with an aqueous solution of ammonia or ammonium chloride. This will complex with the copper ions and draw them into the aqueous phase.
-
-
Probable Cause 3: Ineffective Chromatography.
-
Solution: Use an appropriate solvent system for silica gel column chromatography. A common eluent system for this type of compound is a gradient of ethyl acetate in hexane.[1] Monitor the fractions carefully by thin-layer chromatography (TLC) to isolate the pure product, which appears as a white crystalline solid.[1]
-
Section 3: Optimized Protocol and Data
The following is a representative protocol adapted from literature procedures for the synthesis of this compound.[1]
Optimized Experimental Protocol
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (25 mL). Cool the acid to 0-5 °C in an ice-salt bath.
-
In small portions, add sodium nitrite (3.20 g) to the cold sulfuric acid, ensuring the temperature remains below 5 °C. Stir for 30 minutes at room temperature, then re-cool to 5 °C.
-
Slowly add acetic acid (40 mL) and continue stirring for 5 minutes at 5 °C.
-
In batches, add 4-amino-3,5-difluorobenzonitrile (6.50 g) to the mixture. Allow the reaction to stir at room temperature for 1 hour. The resulting mixture contains the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Transfer the diazonium salt mixture from step 1 to a dropping funnel.
-
Slowly add the diazonium salt solution dropwise to the stirred CuBr/HBr solution over 30 minutes. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 13 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water (300 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane-ethyl acetate eluent system to yield this compound as a white solid.[1]
-
Key Reagent and Condition Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-amino-3,5-difluorobenzonitrile | Precursor amine for diazotization.[1] |
| Diazotizing Agent | NaNO₂ in H₂SO₄/Acetic Acid | In-situ generation of nitrous acid for diazonium salt formation.[1][7] |
| Diazotization Temp. | 0–5 °C | Critical for preventing premature decomposition of the diazonium salt.[2][3] |
| Catalyst | Copper(I) Bromide (CuBr) | Facilitates the conversion of the diazonium salt to the aryl bromide.[2][7] |
| Bromide Source | CuBr in HBr | Provides the bromide nucleophile for the Sandmeyer reaction.[1] |
| Reaction Temp. | Room Temperature | Allows for the controlled decomposition of the diazonium salt and product formation.[1] |
| Purification | Silica Gel Chromatography | Standard method for isolating the pure product from byproducts.[1] |
Section 4: Visual Diagrams
General Synthesis Workflow
The diagram below illustrates the key stages of the synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting common causes of low yield.
References
- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem. BenchChem.
- This compound CAS#: 123688-59-5 - ChemicalBook. ChemicalBook.
-
Diazonium compound - Wikipedia . Wikipedia. Available at: [Link]
- Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. BenchChem.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. BenchChem.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available at: [Link]
-
The Sandmeyer Reaction . University of California, Davis. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange . Chemical Education Xchange. Available at: [Link]
-
The stability of benzene diazonium salts is because class 11 chemistry CBSE - Vedantu . Vedantu. Available at: [Link]
-
Sandmeyer reaction (video) | Khan Academy . Khan Academy. Available at: [Link]
-
Give the diazotization reaction of aniline Also give class 12 chemistry CBSE - Vedantu . Vedantu. Available at: [Link]
-
Sandmeyer type reaction troubleshoot : r/Chempros - Reddit . Reddit. Available at: [Link]
-
Removal of amino in anilines through diazonium salt-based reactions - ResearchGate . ResearchGate. Available at: [Link]
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- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for 4-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the integrity of your results. Our approach is grounded in established chemical principles and field-proven insights to accelerate your research and development efforts.
A Crucial Note on Safety: Before proceeding with any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used. This compound is classified as harmful if swallowed or inhaled and can cause skin and serious eye irritation[1][2][3]. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][2][4].
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, synthesis, and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound is a white crystalline solid with a melting point of 125-127 °C.[5] Its molecular structure features a benzonitrile core substituted with a bromine atom and two fluorine atoms, which significantly influence its reactivity. The electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups makes the aromatic ring electron-deficient, which is a critical consideration for many cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 123688-59-5 | [5][6][7][8][9] |
| Molecular Formula | C₇H₂BrF₂N | [7] |
| Molecular Weight | 218.00 g/mol | [6][7] |
| Melting Point | 125-127 °C | [5] |
| Appearance | White crystalline solid | [5] |
| Storage | Store at 2-8°C | [5] |
Q2: What are the primary applications of this compound in research and development?
This compound is a highly valuable intermediate in medicinal chemistry and materials science.[10][11] Its utility stems from the presence of multiple reactive sites:
-
The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile construction of complex molecular scaffolds.[10][11]
-
The cyano group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an amine, providing a gateway to various functional derivatives.[10][12]
-
The difluoro-substitution pattern is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and membrane permeability.
Q3: What is the standard laboratory synthesis method for this compound?
A common and reliable method is the Sandmeyer reaction, starting from 4-amino-3,5-difluorobenzonitrile.[5] The process involves the diazotization of the primary amine using sodium nitrite in a mixture of sulfuric and acetic acids, followed by the introduction of bromide using a copper(I) bromide solution.[5] The crude product is typically purified by silica gel column chromatography to yield the final product.[5]
Part 2: Troubleshooting Guide for Key Reactions
This section provides in-depth, practical solutions to specific problems encountered during common synthetic transformations involving this compound.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic properties of this compound can present unique challenges.
Causality & Solution Pathway:
-
Underlying Cause 1: Inactive Catalyst System. The oxidative addition of palladium to the C-Br bond is a critical step. The electron-deficient nature of the aryl bromide can make this step sluggish.
-
Expert Recommendation: Employ a robust palladium catalyst and ligand system. While Pd(PPh₃)₄ can be effective, systems generated in situ from a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand often provide superior results. For electron-deficient bromides, electron-rich and bulky phosphine ligands such as SPhos or BrettPhos are known to accelerate the catalytic cycle.[13] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
-
-
Underlying Cause 2: Inappropriate Base or Solvent. The base plays a crucial role in the transmetalation step, activating the boronic acid partner. An incorrect choice can halt the reaction.
-
Expert Recommendation: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[14][15] The choice of solvent should facilitate the dissolution of both organic and inorganic components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water can aid in dissolving the base and accelerating the reaction.[14]
-
-
Underlying Cause 3: Decomposition of the Boronic Acid Partner. Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures in the presence of water and base.
-
Expert Recommendation: Use fresh, high-purity boronic acid. Minimize the amount of water in the reaction or consider using anhydrous conditions with a base like cesium carbonate (Cs₂CO₃). Do not prolong the reaction time unnecessarily once the starting material is consumed (monitor by TLC or LC-MS).
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Table of Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Common, effective Pd(II) source. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand suitable for challenging substrates.[13] |
| Base | K₃PO₄ (2.5 equivalents) | Effective base for activating boronic acids.[14] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[14] |
| Temperature | 100 °C | Provides sufficient thermal energy without promoting degradation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
B. Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction enables the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality & Solution Pathway:
-
Underlying Cause 1: Suboptimal Catalyst-Ligand Combination. The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand. The choice must balance steric bulk (to promote reductive elimination) and electron-donating ability (to facilitate oxidative addition).
-
Expert Recommendation: For coupling with primary or secondary amines, bulky biarylphosphine ligands are the gold standard. XPhos is an outstanding general-purpose ligand known for its high activity and stability.[16] Using a pre-formed catalyst like XPhos Pd G3 can improve reproducibility.
-
-
Underlying Cause 2: Incorrect Base Selection. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Expert Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation.[16] Weaker bases like K₂CO₃ are generally insufficient. The base must be handled under anhydrous conditions as it is highly hygroscopic.
-
-
Underlying Cause 3: Steric Hindrance. If coupling a bulky amine, steric clash can slow the reaction.
-
Expert Recommendation: Increase the reaction temperature or switch to a ligand specifically designed for sterically demanding substrates, such as RuPhos. The catalyst loading may also need to be increased (e.g., from 2 mol% to 5 mol%).
-
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig aminations.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.3 eq) and the base (e.g., NaOt-Bu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Part 3: Purification and Characterization
Q: What are the best practices for purifying and confirming the structure of products derived from this compound?
Purification: Silica gel column chromatography is the most common method for purifying products from these reactions.[5] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting materials and non-polar side products like homocoupled species. For highly polar products, recrystallization from a suitable solvent system can be an excellent alternative or final purification step.
Characterization: Structural confirmation is paramount. A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the incorporation of the new moiety and the disappearance of the aromatic proton signals of the starting material. ¹⁹F and ¹³C NMR are also highly informative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the new compound. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) in any remaining starting material is a useful diagnostic tool.[5]
By following these guidelines and troubleshooting steps, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
References
-
What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? - XA-CHEM. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google P
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Archives. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol - OUCI. [Link]
-
This compound | C7H2BrF2N | CID 14794290 - PubChem. [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid - ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). - ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
This compound - Oakwood Chemical. [Link]
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Palladium-Catalyzed Reactions with 4-Bromo-3,5-difluorobenzonitrile
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Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the unique challenges presented by this electron-deficient substrate.
Introduction: The unique reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bromine atom for cross-coupling and two fluorine atoms flanking a nitrile group, creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine and nitrile groups significantly impacts the reactivity of the C-Br bond, often facilitating oxidative addition to the palladium catalyst, a crucial step in many cross-coupling reactions.[1][2] However, this electronic profile can also introduce specific challenges, such as susceptibility to side reactions and unique catalyst requirements. This guide will address these nuances to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired biaryl product. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with this substrate often points to issues with catalyst activity, base selection, or the stability of the boronic acid partner.
Initial Diagnostic Workflow:
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- Baxendale, I. R., et al. (2010). Palladium(II) complexes as catalysts for the hydration of nitriles. Royal Society of Chemistry. [Link not available]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
-
Wu, J., & Sharpless, K. B. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(10), 1346. [Link]
-
Cirri, D., Marzo, T., & Pratesi, A. (2023). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 11. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ResearchGate. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). National Institutes of Health. [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (n.d.). ResearchGate. [Link]
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applic
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (n.d.). ChemRxiv. [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (n.d.). ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). OUCI. [Link]
-
Hydrolysis of nitrile catalyzed by a tripalladium complex. (n.d.). Scilit. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10881–10884. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (2023). ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
(a) Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions. (n.d.). ResearchGate. [Link]
-
Challenges In Suzuki Coupling Reaction. (n.d.). KCIL Chemofarbe Group. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2018). MDPI. [Link]
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link not available]
-
Sonogashira coupling reactions of 4-nitrobromobenzene with different.... (n.d.). ResearchGate. [Link]
-
Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic.... (n.d.). ResearchGate. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Wipf Group, University of Pittsburgh. [Link]
Sources
Technical Support Center: Troubleshooting Byproducts in Reactions of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3,5-difluorobenzonitrile. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues related to byproduct formation in reactions involving this versatile building block. Our aim is to equip you with the expertise to identify, understand, and mitigate the formation of unwanted side products, thereby enhancing the efficiency and purity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura coupling with this compound and observe a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this byproduct and how can I minimize its formation?
A1: The byproduct you are observing is most likely 3,5-difluorobenzonitrile, the result of a common side reaction in palladium-catalyzed cross-couplings known as protodebromination or hydrodehalogenation. In this process, the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.
Causality of Protodebromination:
This side reaction is often competitive with the desired cross-coupling pathway. The mechanism typically involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step with the boronic acid is slow, this intermediate can react with various proton sources in the reaction medium. Potential proton sources include water, alcohols (if used as a solvent or present as an impurity), or even the boronic acid itself.[1] The presence of electron-withdrawing fluorine atoms on the aromatic ring can make the aryl-palladium intermediate more susceptible to such side reactions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Optimize the Base | The choice of base is critical. Stronger, non-nucleophilic bases can facilitate a faster transmetalation, outcompeting protodebromination. | Use anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid hydroxide and alkoxide bases, which can introduce water or act as hydride sources.[2] |
| Solvent Selection | Protic solvents can be a direct source of protons. | Employ anhydrous aprofic solvents such as dioxane, tetrahydrofuran (THF), or toluene. If a co-solvent is necessary, ensure it is rigorously dried. |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over protodebromination. | Consider using bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos.[2] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective. |
| Reagent Purity | Impurities in the boronic acid or other reagents can contribute to this side reaction. | Ensure high purity of the boronic acid and other reaction components. |
Q2: In my cross-coupling reaction, I've identified a high molecular weight byproduct that appears to be a dimer of my starting material. What is this and what causes its formation?
A2: This byproduct is the homo-coupled product, 4,4'-dicyano-2,2',6,6'-tetrafluorobiphenyl. This arises from the coupling of two molecules of this compound.
Mechanism of Homo-coupling:
Homo-coupling can occur through several pathways in palladium-catalyzed reactions. One common cause is the presence of oxygen, which can lead to the oxidative homo-coupling of the boronic acid partner, but also the reductive coupling of the aryl halide. If the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species, it can promote the homo-coupling of the organoboron reagent. Conversely, if two aryl-palladium(II) intermediates interact before transmetalation, a homo-coupled product of the aryl halide can form.
Strategies for Minimization:
| Strategy | Rationale | Recommended Actions |
| Ensure Anaerobic Conditions | Oxygen can promote homo-coupling and lead to catalyst decomposition into palladium black.[2] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
| Use an Effective Precatalyst | The in situ reduction of Pd(II) to Pd(0) can sometimes be inefficient, leading to side reactions. | Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., G3 or G4 palladacycles) that efficiently generates the active catalytic species. |
| Control Stoichiometry | An excess of the aryl halide relative to the boronic acid can sometimes favor homo-coupling of the halide. | Use a slight excess (1.1-1.5 equivalents) of the boronic acid or its ester derivative. |
Q3: My reaction mixture shows byproducts that I suspect are the amide or carboxylic acid derivatives of my starting material. How can this happen and how do I prevent it?
A3: The byproducts are likely 4-bromo-3,5-difluorobenzamide and 4-bromo-3,5-difluorobenzoic acid, formed via the hydrolysis of the nitrile group.
Hydrolysis of the Nitrile Moiety:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to the primary amide and then to the carboxylic acid.[1][3][4] Many cross-coupling reactions employ basic conditions, which can facilitate this unwanted hydrolysis, especially at elevated temperatures over prolonged reaction times.
Preventative Measures:
| Strategy | Rationale | Recommended Actions |
| Judicious Choice of Base | Strongly nucleophilic bases can directly attack the nitrile group. | Use weaker, non-nucleophilic bases where possible. If strong bases are required for the coupling, minimize reaction time and temperature. |
| Control Reaction Time and Temperature | Hydrolysis is often slower than the desired cross-coupling. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures. |
| Work-up Conditions | The reaction work-up can also lead to hydrolysis if not controlled. | Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common byproduct formation in reactions with this compound.
Sources
Optimizing solvent systems for 4-Bromo-3,5-difluorobenzonitrile reactions
Technical Support Center: 4-Bromo-3,5-difluorobenzonitrile Reactions
Welcome to the technical support guide for this compound, a versatile building block in modern synthetic chemistry. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
Section 1: General Properties, Handling, and Solubility
This section covers the foundational knowledge required before starting any experiment with this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses a unique combination of functional groups that dictate its reaction profile. The benzene ring is electron-deficient due to the strong inductive-withdrawing effects of the two fluorine atoms and the cyano group. This has two major consequences:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. Interestingly, the fluorine atoms, despite being poor leaving groups in aliphatic substitution, can act as viable leaving groups in SNAr reactions due to their ability to stabilize the intermediate Meisenheimer complex through a strong inductive effect.[1] The reactivity order for leaving groups in such activated systems is often F >> Br > Cl.[2][3]
-
Site for Cross-Coupling: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[4] The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-F or C-CN bonds.
Q2: What is the general solubility profile of this compound, and how does it guide solvent selection?
A2: While precise quantitative data requires experimental determination, the qualitative solubility profile can be inferred from its structure. It is a relatively non-polar, aromatic compound. It is generally soluble in common aprotic organic solvents and poorly soluble in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Typical Use Case |
| Tetrahydrofuran (THF) | Ethereal, Polar Aprotic | High | Grignard, Suzuki Coupling |
| Dioxane | Ethereal, Polar Aprotic | High | Suzuki Coupling |
| Toluene | Aromatic, Non-polar | Moderate to High | Suzuki Coupling, Heck Reaction |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | SNAr, Cyanation, Sonogashira |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | SNAr, Cyanation |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Cyanation, Suzuki Coupling |
| Dichloromethane (DCM) | Halogenated | High | Workup/Extraction |
| Ethyl Acetate (EtOAc) | Ester | High | Workup/Extraction, Chromatography |
| Hexanes/Heptane | Aliphatic, Non-polar | Low | Recrystallization, Chromatography |
| Water | Protic | Very Low | Used as a co-solvent in biphasic systems |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This is one of the most common applications for this substrate, leveraging the C-Br bond for C-C and C-N bond formation.
Q3: I am setting up a Suzuki-Miyaura coupling. What is the best starting point for a solvent system?
A3: The classic and most reliable starting point for a Suzuki coupling is a biphasic mixture of an organic solvent and water. This is because the organic substrate (this compound) and boronic acid partner dissolve in the organic phase, while the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) dissolves in the aqueous phase. The reaction occurs at the interface or is facilitated by phase-transfer effects.
A common and effective system is Dioxane/Water (e.g., 4:1 v/v) or THF/Water (e.g., 5:1 v/v) .[5][6] Toluene with an aqueous base is also frequently used. The choice depends on the reaction temperature required; dioxane and toluene allow for higher temperatures than THF.
Q4: My Suzuki coupling is failing or giving very low yield. How can I troubleshoot the solvent system?
A4: Low yield in a Suzuki coupling is a common issue that can often be traced back to the reaction medium.[7] Before changing catalysts or ligands, consider the following solvent-related optimizations.
Troubleshooting Workflow: Failed Suzuki Coupling
Below is a logical workflow to diagnose and solve issues related to the solvent system in a Suzuki coupling reaction.
Caption: Troubleshooting flowchart for a failed Suzuki coupling.
Q5: Can I perform a cyanation reaction on the bromine of this compound? Which solvent system is recommended?
A5: Yes, palladium-catalyzed cyanation is a very effective method to convert the aryl bromide to the corresponding dinitrile. The choice of solvent is critical and depends heavily on the cyanide source used.
-
With K₄[Fe(CN)₆]: This is a less toxic and commonly used cyanide source.[8] Solvent systems like DMF or acetonitrile/water are often employed.[9][10] The water helps to dissolve the inorganic cyanide salt.
-
With Zn(CN)₂: This is another popular choice. Anhydrous, polar aprotic solvents are preferred to prevent hydrolysis and to keep the active species in solution. DMAc (N,N-Dimethylacetamide) or DMF are excellent choices, often run at higher temperatures (100-130 °C).[5][8]
-
With TMSCN: For reactions using trimethylsilyl cyanide (TMSCN), a less polar solvent like toluene or dioxane can be used, often with a fluoride source (e.g., CsF) as an activator.[10]
Table 2: Comparison of Solvent Systems for Palladium-Catalyzed Cyanation of Aryl Bromides
| Cyanide Source | Catalyst/Ligand (Example) | Base (if any) | Solvent System | Temp. (°C) | Reference |
| K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / CM-phos | Na₂CO₃ | Acetonitrile / Water | 70 | [9] |
| K₄[Fe(CN)₆] | Pd/C | None | DMF | 130 | [8] |
| Zn(CN)₂ | Pd/C / dppf | Zn(CHO₂)₂·H₂O | DMAc | 100-120 | [9] |
| Zn(CN)₂ | Pd Precatalyst | None | THF / Water (1:5) | rt - 40 | [5] |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient ring of this compound makes it a prime candidate for SNAr.
Q6: I want to displace one of the fluorine atoms with a nucleophile. What is the best solvent for this SNAr reaction?
A6: For SNAr reactions, polar aprotic solvents are paramount. The mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents excel at stabilizing this charged intermediate without solvating the nucleophile excessively, thereby increasing its reactivity.[11]
DMSO is often the solvent of choice as its high polarity and dielectric constant provide excellent stabilization for the Meisenheimer complex.[2] DMF and NMP (N-Methyl-2-pyrrolidone) are also very effective alternatives. The choice between them can be dictated by the required reaction temperature, as their boiling points differ significantly (DMSO: 189 °C, DMF: 153 °C, NMP: 202 °C).
Q7: Will my nucleophile attack the bromine or one of the fluorines?
A7: In SNAr on highly activated aromatic rings, the typical leaving group trend (I > Br > Cl > F) is inverted. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which breaks aromaticity.[1] A strongly electron-withdrawing group stabilizes this intermediate, lowering the activation energy. Fluorine's high electronegativity provides the strongest inductive stabilization. Therefore, for SNAr reactions on this substrate, the fluorine atoms are significantly more likely to be displaced than the bromine atom .[2][3] The bromine is primarily displaced via transition-metal-catalyzed pathways.
Section 4: Grignard Reagent Formation
Q8: Can I form a Grignard reagent from this compound? What is the optimal solvent?
A8: Forming a Grignard reagent from this substrate is challenging but possible. The primary challenge is the presence of the electrophilic nitrile (cyano) group, which can react with the newly formed Grignard reagent. However, under carefully controlled conditions, it can be achieved.
The only suitable solvents for Grignard reagent formation are anhydrous ethereal solvents .
-
Tetrahydrofuran (THF): This is the most common and generally best choice. Its ability to solvate the magnesium species is crucial for the reaction to proceed.[12][13]
-
Diethyl Ether (Et₂O): While classic, its low boiling point (35 °C) may not be sufficient to initiate the reaction with the relatively unreactive aryl bromide.
Protocol 1: Grignard Reagent Formation (Low Temperature)
-
Preparation: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm to activate the magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 eq) in anhydrous THF to the activated magnesium.
-
Propagation: Once the reaction initiates (observed by bubbling or a gentle exotherm), cool the flask to 0 °C or below. Slowly add the remaining substrate solution via a syringe pump over 1-2 hours to maintain a low concentration of the Grignard reagent and minimize reaction with the nitrile group.
-
Completion: Allow the reaction to stir at low temperature for an additional 1-2 hours after the addition is complete. The resulting dark solution should be used immediately in the next step.
References
-
Lee, S. Y., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. National Institutes of Health. [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. newdrugapprovals.org. [Link]
-
Karami, K., et al. (2024). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Advances. [Link]
-
ChemInform Abstract. (2010). Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. Wiley Online Library. [Link]
-
Weires, A. G., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications - Organic Letters. [Link]
-
Nair, D. K., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Lee, S. Y., et al. (2007). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. ResearchGate. [Link]
-
Reddit r/Chempros Discussion. (2022). Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2021). Thieme Chemistry. [Link]
-
LibreTexts Chemistry. (2021). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. [Link]
-
Reddit r/Chempros Discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Reddit r/Chempros Discussion. (2022). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Reddit r/Chempros Discussion. (2023). Struggling with Suzuki Reaction. Reddit. [Link]
-
Organic Syntheses Procedure. (Date not available). Organic Syntheses. [Link]
-
Reddit r/Chempros Discussion. (2023). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
PubChem. (Date not available). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (Date not available). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
ACS Publications - Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. [Link]
-
Faluck International PVT LTD. (Date not available). SPECIALITY BROMO FLURO DERIVATIVES. Faluck International. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews. [Link]
-
MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Google Patents. (Date not available). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
-
PolyU Institutional Research Archive. (Date not available). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU. [Link]
-
ChemRxiv. (Date not available). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Chemsrc. (Date not available). This compound. Chemsrc. [Link]
-
ChemRxiv. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
- Google Patents. (Date not available). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
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- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
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- 10. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of this critical chemical intermediate. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure a safe, efficient, and reproducible synthesis.
The synthesis of this compound, a key building block in many pharmaceutical and agrochemical compounds, typically proceeds via a Sandmeyer reaction of 4-amino-3,5-difluorobenzonitrile. While this reaction is well-established, its transition from laboratory to pilot or production scale introduces a host of challenges. This guide will address these issues in a direct question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Troubleshooting Guide: From Low Yields to Impure Product
This section is dedicated to addressing specific problems you may encounter during the scale-up synthesis of this compound.
Question 1: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?
Answer:
Low yield upon scale-up is a common and frustrating issue. The root causes often lie in the intricacies of the Sandmeyer reaction, which are exacerbated at a larger scale. Here’s a breakdown of potential culprits and their solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 4-amino-3,5-difluorobenzonitrile is a critical first step. At a larger scale, inefficient mixing and localized temperature variations can lead to incomplete reaction.
-
Troubleshooting:
-
Temperature Control: Ensure your reactor has adequate cooling capacity to maintain the temperature between 0-5°C during the addition of sodium nitrite.[1][2] Excursions above this range can lead to premature decomposition of the diazonium salt.
-
Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the aniline before it can decompose.
-
Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid after the addition is complete.[1] A persistent blue-black color indicates an excess, which is necessary to drive the reaction to completion.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt is notoriously unstable and can decompose before it has a chance to react with the copper(I) bromide.
-
Troubleshooting:
-
Immediate Use: The diazonium salt solution should be used immediately after its preparation.[1] Holding it for extended periods, even at low temperatures, will result in significant yield loss.
-
Catalyst Preparation: Have the copper(I) bromide solution prepared and cooled before you start the diazotization.
-
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields.
-
Phenol Formation: The most common byproduct is 3,5-difluoro-4-hydroxybenzonitrile, formed from the reaction of the diazonium salt with water.[3]
-
Troubleshooting: Strict temperature control is paramount. The propensity for phenol formation increases significantly at higher temperatures.
-
-
Azo Coupling: The diazonium salt can couple with unreacted 4-amino-3,5-difluorobenzonitrile to form colored azo compounds.[3]
-
Troubleshooting: Ensure efficient mixing to prevent localized high concentrations of the diazonium salt. The slow addition of the diazonium salt to the copper(I) bromide solution is also crucial.
-
-
Question 2: My final product is a discolored solid and my purification by recrystallization is proving difficult at scale. How can I improve the purity of my this compound?
Answer:
Purification is a significant hurdle in scaling up this synthesis. The presence of colored impurities, often azo compounds, and isomeric byproducts can make achieving high purity challenging.
-
Identifying the Impurities: The primary colored impurities are likely azo compounds. Other potential impurities include the starting material (4-amino-3,5-difluorobenzonitrile) and the phenol byproduct.
-
Improving the Work-up:
-
Quenching: After the reaction is complete, ensure that any remaining diazonium salt is quenched. This can be done by allowing the reaction to warm to room temperature and stirring until nitrogen evolution ceases.
-
Extraction: A thorough extraction with a suitable organic solvent (e.g., ethyl acetate) is crucial.[4] Multiple extractions will ensure complete recovery of the product.
-
Washing: Washing the organic layer with a dilute acid solution can help remove any unreacted starting material. A wash with a sodium bicarbonate or sodium carbonate solution will remove acidic impurities, including the phenol byproduct.
-
-
Optimizing Recrystallization:
-
Solvent Selection: A solvent screen is highly recommended to find the optimal recrystallization solvent. Good starting points include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or toluene) with a poor solvent (like hexanes or heptane).
-
Decolorization: If your product is colored, you can treat the hot solution with activated carbon to remove the colored impurities before allowing it to cool and crystallize.
-
Seeding: Using a small amount of pure this compound as a seed crystal can promote the formation of larger, purer crystals.
-
-
Column Chromatography: While often avoided at large scale due to cost and time, column chromatography may be necessary if recrystallization fails to provide the desired purity.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions about the scale-up synthesis of this compound, with a focus on safety and process optimization.
Q1: What are the critical safety precautions I need to take when scaling up this synthesis?
A1: The Sandmeyer reaction has several inherent safety hazards that are magnified at scale.
-
Explosion Hazard: Dry diazonium salts are explosive and should never be isolated.[6][7] Always keep the diazonium salt in solution and at low temperatures.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas.[2] The reactor must be adequately vented to prevent pressure buildup.
-
Exothermic Reaction: Both the diazotization and the Sandmeyer reaction are exothermic.[6] A robust cooling system is essential to maintain temperature control and prevent a runaway reaction.
-
Toxic Reagents: Handle all chemicals, including the starting materials and reagents, in a well-ventilated area and with appropriate personal protective equipment (PPE).
Q2: How critical is the quality of the starting material, 4-amino-3,5-difluorobenzonitrile?
A2: The purity of the starting material is crucial for a successful and clean reaction. Impurities in the starting aniline can lead to the formation of undesired side products that can be difficult to remove from the final product. It is highly recommended to use a high-purity starting material and to analyze it for any potential impurities before starting the synthesis.
Q3: Can I use a different copper catalyst, or is copper(I) bromide essential?
A3: Copper(I) bromide is the most commonly used and generally most effective catalyst for the Sandmeyer bromination.[8] While other copper(I) salts like copper(I) chloride can be used for chlorinations, for bromination, CuBr is preferred for optimal yield and selectivity. In some cases, a catalytic system of Cu(I) and Cu(II) has been shown to be effective.[9]
Q4: What is the mechanism of the Sandmeyer reaction and how does it relate to the challenges I'm facing?
A4: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The copper(I) catalyst initiates the reaction by a single electron transfer to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst. Understanding this mechanism helps to explain the formation of byproducts. For example, the aryl radical can react with water to form the phenol byproduct.
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition and phenol formation.[1][2] |
| Sodium Nitrite Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete conversion of the starting aniline. |
| Copper(I) Bromide Stoichiometry | 1.1 - 1.5 equivalents | Drives the Sandmeyer reaction to completion. |
| Addition Rate of NaNO₂ | Slow, controlled | Manages the exotherm of the diazotization reaction. |
| Addition Rate of Diazonium Salt | Slow, controlled | Manages the exotherm of the Sandmeyer reaction and minimizes side reactions. |
Step-by-Step Methodology for Scale-Up Synthesis
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Preparation of the Copper(I) Bromide Solution: In a suitable reactor, dissolve copper(I) bromide in 48% hydrobromic acid. Cool the solution to 0-5°C with constant stirring.
-
Diazotization: In a separate reactor, suspend 4-amino-3,5-difluorobenzonitrile in a mixture of concentrated sulfuric acid and acetic acid.[4] Cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any residual bromine), a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Visualizations
Diagram 1: Key Steps in the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- BenchChem. (2025). Technical Support Center: Reactions of 3,6-Dichloro-2,4-difluoroaniline.
- ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
- ACS Publications. (2020).
- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
- Semantic Scholar. (2004).
- ResearchGate. (2025). Catalytic Sandmeyer Bromination.
- ECHEMI. (n.d.). Workup of Sandmeyer reaction?
- ACS Publications. (n.d.).
- Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros.
- Semantic Scholar. (2007).
- Master Organic Chemistry. (2018).
- Wikipedia. (n.d.). Sandmeyer reaction.
- RSC Publishing. (2023). Organic & Biomolecular Chemistry.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry.
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (2023).
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Indian Academy of Sciences. (n.d.).
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- NMSU. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 123688-59-5.
- Chad's Prep. (n.d.). The Sandmeyer Reactions.
- Chemsrc. (2025). This compound | CAS#:123688-59-5.
- ResearchGate. (2025). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
- ResearchGate. (2018).
- RSC Publishing. (2018).
- PubChem. (n.d.). This compound.
- Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6.
- Faluck International PVT LTD. (n.d.).
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- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for 4-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves a Sandmeyer reaction starting from 4-amino-3,5-difluorobenzonitrile. Understanding this pathway allows us to predict the most probable impurities.
-
Unreacted Starting Material: The presence of 4-amino-3,5-difluorobenzonitrile is common if the diazotization and subsequent substitution are incomplete.
-
Phenolic Byproducts: The intermediate diazonium salt can react with water in the reaction mixture to produce 4-hydroxy-3,5-difluorobenzonitrile. This is a frequent side-product in aqueous Sandmeyer reactions.
-
Dehalogenated Impurities: In some instances, the bromine atom may be replaced by hydrogen, leading to 3,5-difluorobenzonitrile.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethyl acetate, acetic acid, DMF) may be present.
-
Inorganic Salts: Copper salts from the catalyst and salts from neutralization steps (e.g., sodium sulfate) can contaminate the crude product if the work-up is not thorough.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Reason for Presence | Removal Strategy |
| 4-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | Incomplete reaction | Column Chromatography, Recrystallization |
| 4-hydroxy-3,5-difluorobenzonitrile | C₇H₃F₂NO | Side reaction with water | Column Chromatography (more polar) |
| 3,5-difluorobenzonitrile | C₇H₃F₂N | Reductive side reaction | Column Chromatography, Distillation |
| Residual Solvents | Various | Incomplete drying/evaporation | Drying under high vacuum |
| Inorganic Salts | Various | Work-up carryover | Aqueous wash, Filtration |
Q2: Which primary purification method should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the scale of your purification, the nature of the impurities, and the required final purity. This compound is a crystalline solid, making both methods viable.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the impurities have significantly different solubility profiles from the product. It is generally faster, uses less solvent, and is more scalable than chromatography. It is the preferred method if you have a crude product that is already >90% pure.
-
Silica Gel Column Chromatography is superior for separating complex mixtures or when impurities have similar solubility to the product. It offers higher resolution but is more labor-intensive, consumes more solvent, and is less suitable for very large quantities (>10-20 g) in a typical lab setting.
Table 2: Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography |
| Best For | Removing minor impurities; large scale | Complex mixtures; difficult separations |
| Scalability | High | Low to moderate |
| Solvent Usage | Low to moderate | High |
| Time Required | Low | High |
| Resolution | Lower | High |
| Typical Outcome | Good for removing trace impurities | Excellent for isolating pure compounds |
Q3: My column chromatography separation is poor. How can I improve it?
A3: Poor separation is usually due to an inappropriate choice of mobile phase (eluent). The key is to find a solvent system where your desired product has an Rf (retention factor) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Steps:
-
Optimize the Eluent System: A common eluent for this compound is a mixture of hexane and ethyl acetate.
-
If Rf is too high (product moves too fast): Decrease the polarity of the eluent by reducing the proportion of ethyl acetate.
-
If Rf is too low (product sticks to the silica): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Ensure Proper Column Packing: Air bubbles or channels in the silica gel bed will lead to poor separation. Pack the column as a slurry to ensure a uniform stationary phase.
-
Do Not Overload the Column: The amount of crude material should typically be 1-5% of the weight of the silica gel. Overloading prevents proper separation.
-
Apply the Sample in a Concentrated Band: Dissolve your crude product in a minimal amount of solvent and apply it carefully to the top of the column to keep the initial band as narrow as possible.
Caption: Workflow for optimizing the mobile phase for column chromatography.
Q4: I'm trying to recrystallize my product, but it's "oiling out." What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue that can be resolved.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add more of the hot primary solvent until the oil fully dissolves.
-
Change the Solvent System: Your solvent may be too nonpolar. Add a more polar co-solvent dropwise to the hot mixture until the oil dissolves. For this compound, if you are using a hexane/ethyl acetate system, try adding more ethyl acetate.
-
Lower the Temperature: If possible, use a solvent system that allows dissolution at a temperature below the product's melting point (125-127 °C).
-
Slow Cooling: After the oil has dissolved, ensure the solution cools very slowly to encourage crystal lattice formation instead of phase separation.
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Q5: How can I definitively assess the purity of my final product?
A5: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold
Proper handling and storage of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support resource for 4-Bromo-3,5-difluorobenzonitrile (CAS No. 123688-59-5). This guide is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. As an experienced application scientist, I have structured this center to address the practical challenges and questions that arise when working with this specialized reagent. The information herein is grounded in established safety protocols and chemical principles to ensure both scientific integrity and user safety.
Chemical Profile & Quick Reference Table
This compound is a poly-functionalized aromatic compound, valuable as a building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] Its reactivity is primarily dictated by the nitrile group, the carbon-bromine bond, and the electron-withdrawing nature of the fluorine atoms on the benzene ring.
| Property | Value | Source(s) |
| CAS Number | 123688-59-5 | [3][4][] |
| Molecular Formula | C₇H₂BrF₂N | [4][][6] |
| Molecular Weight | ~218.00 g/mol | [4][6] |
| Appearance | White to off-white solid/crystals | [1][3] |
| Boiling Point | ~216.5 °C at 760 mmHg | [6] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][8] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and issues encountered during the use of this compound.
Category 1: Safety & Personal Protective Equipment (PPE)
Question: What are the primary hazards I should be aware of when handling this compound?
Answer: this compound is classified as a hazardous substance. The primary risks are acute toxicity if swallowed, inhaled, or on contact with skin.[8][9] It is also known to cause significant skin and eye irritation, and may irritate the respiratory tract if dust or vapors are inhaled.[7][8] The nitrile functional group (-CN) is of particular concern; under certain conditions (e.g., strong acid hydrolysis or thermal decomposition), it can potentially release highly toxic hydrogen cyanide (HCN) gas.
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
Answer: A comprehensive PPE strategy is non-negotiable. The causality here is to create multiple barriers to prevent all potential routes of exposure.
-
Hand Protection: Always wear nitrile gloves. Nitrile offers superior resistance to a wide range of chemicals, including halogenated aromatics, and provides better puncture resistance than latex or vinyl.[10][11][12] Gloves must be inspected before use and changed immediately if contamination is suspected.[7]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.
-
Body Protection: A lab coat is standard. For larger quantities or procedures with a high risk of exposure, wear fire/flame-resistant and impervious clothing.[7][8]
-
Respiratory Protection: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[7][8]
Caption: PPE Selection Workflow.
Question: What are the immediate first aid steps in case of an exposure?
Answer: Speed is critical, especially given the potential for cyanide-related toxicity.[13]
-
Inhalation: Immediately move the person to fresh air.[8][14] If they are not breathing, give artificial respiration but do not use mouth-to-mouth resuscitation to avoid secondary contamination.[14][15] Administer 100% oxygen if available and trained to do so.[16][17] Call for immediate medical assistance.[14]
-
Skin Contact: Remove all contaminated clothing at once.[15][16] Wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[14][15] Seek medical help.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[13] Get immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[8] Do NOT induce vomiting.[18] Call a poison control center or doctor immediately.[9]
Category 2: Storage & Stability
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is crucial to maintain the compound's integrity. The key is to protect it from atmospheric moisture and incompatible materials.
-
Atmosphere: The compound can be hygroscopic. For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Location: Keep the container in a dry, cool, and well-ventilated place.[7][18] It should be stored locked up or in an area accessible only to authorized personnel.[8][9]
-
Separation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Question: I noticed the material has clumped together. Is it still usable?
Answer: Clumping is often a sign of moisture absorption. While the compound may still be usable for some applications, its purity is now questionable. The absorbed water can act as a nucleophile in future reactions, potentially leading to the hydrolysis of the nitrile group to form 4-bromo-3,5-difluorobenzamide or, with further reaction, 4-bromo-3,5-difluorobenzoic acid.[19][20][21] It is highly recommended to dry the material under vacuum and re-test its purity (e.g., by melting point or NMR) before use in a sensitive reaction.
Category 3: Experimental Troubleshooting
Question: I'm having trouble dissolving this compound. What solvents are recommended?
Answer: Based on its structure (a moderately polar aromatic compound) and synthesis procedures, common organic solvents should be effective.[3][22] Start with solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Tetrahydrofuran (THF). For reactions requiring higher temperatures or more polar media, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are viable options. Always perform a small-scale solubility test before committing your entire batch of material.
Question: My reaction is producing an unexpected byproduct with a carboxylic acid peak in the IR/NMR. What could be the cause?
Answer: The most likely cause is the hydrolysis of the nitrile group. This can happen under either acidic or basic conditions if water is present in your reaction system.[19][23][24]
-
Troubleshooting Steps:
-
Dry Your Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation) before use.
-
Dry Your Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Check Reagents: Verify that other reagents, especially bases or acids, are anhydrous.
-
Caption: Chemical Incompatibility Chart.
Category 4: Waste Disposal
Question: How do I properly dispose of waste containing this compound?
Answer: This compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the sink.[7]
-
Segregation: All waste, including unused product, reaction residues, and contaminated materials (gloves, paper towels), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal facility.[25] The disposal methods may include high-temperature incineration with appropriate scrubbers to handle the halogenated and nitrogenous byproducts.[25]
-
Decontamination: Small residual amounts in empty containers can be rinsed with a suitable solvent (e.g., acetone). This rinseate must also be collected as hazardous waste. For spills, chemical neutralization using a reducing agent like sodium thiosulphate or sodium bisulphite can convert the bromine to less harmful bromide ions, but this should only be done by trained personnel.[25]
Troubleshooting Guide: Spills and Decontamination
This guide provides a systematic approach to managing accidental spills.
Caption: Spill Response Decision Tree.
Step-by-Step Spill Cleanup Protocol (Small Spill inside a Fume Hood):
-
Ensure Safety: Ensure you are wearing the appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Containment: Prevent the spread of the powder or liquid by encircling it with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.
-
Neutralization (for powder): Gently cover the spill with sodium bicarbonate to neutralize any trace acidity and reduce dust.
-
Collection: Carefully sweep the solid material into a dustpan or use absorbent pads for liquids. Use non-sparking tools.[7] Avoid creating dust.
-
Disposal: Place all collected material and contaminated absorbents into a heavy-duty plastic bag or a designated hazardous waste container. Seal it, label it clearly, and arrange for disposal according to your institution's protocol.[8]
-
Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the hazardous waste container. Wash your hands thoroughly after the cleanup is complete.
References
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]
-
First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link].
-
Nitrile Gloves for Chemical Handling - GlovesnStuff. Available at: [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Available at: [Link]
-
Are Nitrile Gloves Considered PPE? - Armbrust American. Available at: [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Available at: [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Available at: [Link]
-
FIRST AID IN CASE OF CYANIDE ACCIDENTS. Available at: [Link]
-
Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Available at: [Link]
-
Hydrolysis of benzonitrile gives - Allen. Available at: [Link]
-
Acute cyanide poisoning - First aid and medical support - WorkSafe WA. Available at: [Link]
-
Cyanides (CN); Hydrocyanic acid C 1 Information and recommendations for doctors at hospitals/emergency departments. Available at: [Link]
-
Base Hydrolysis of Benzonitrile - YouTube. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Available at: [Link]
- US4954648A - Method for the bromination of aromatic compound - Google Patents.
-
This compound | C7H2BrF2N | CID 14794290 - PubChem. Available at: [Link]
-
Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. Available at: [Link]
-
This compound | CAS#:123688-59-5 | Chemsrc. Available at: [Link]
-
4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443 - PubChem. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. Available at: [Link]
-
SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]
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Technical Support Center: Crystallization of 4-Bromo-3,5-difluorobenzonitrile
Welcome to the technical support center for 4-Bromo-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its crystallization, providing in-depth, scientifically grounded solutions to help you achieve high-purity crystalline material. Our approach is rooted in established crystallographic principles and practical, field-tested experience.
Introduction to Crystallization Challenges
This compound is a solid at room temperature with a reported melting point of 125-127°C.[1] Its purification is typically achieved through crystallization. However, like many halogenated aromatic compounds, its crystallization can present challenges such as oiling out, formation of fine needles, or failure to crystallize altogether. Understanding the interplay between solubility, supersaturation, and nucleation is key to overcoming these obstacles. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is "oiling out" instead of crystallizing upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system.[2] For this compound, with its relatively high melting point, this often points to a solvent system where its solubility changes too drastically with temperature, or the presence of impurities that depress the melting point.
Causality and Solutions:
-
High Solute Concentration: The concentration of the compound in the hot solvent may be too high, leading to rapid supersaturation upon cooling.
-
Solution: Re-heat the mixture until the oil redissolves and add more of the primary solvent (the one in which the compound is more soluble) to decrease the concentration. Aim for a slower onset of crystallization.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.
-
Solution: Allow the solution to cool to room temperature slowly on the benchtop, insulated from the bench surface with a cork ring or paper towels. Once at room temperature, you can then proceed to slower cooling in a refrigerator or ice bath.[3]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Introduce a less polar "anti-solvent" (in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly. This technique, known as anti-solvent crystallization, can effectively induce crystallization.
-
dot
Caption: Troubleshooting workflow for "oiling out".
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What steps can I take to induce crystallization?
Answer:
The failure of a compound to crystallize from a solution indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent system.
Strategies to Induce Crystallization:
-
Increase Concentration:
-
Slow Evaporation: The most common method for crystal growth is to allow the solvent to evaporate slowly.[4] You can leave the flask partially open in a fume hood. This gradually increases the solute concentration to the point of supersaturation.
-
Boiling Off Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3] Be cautious not to boil off too much, as this can lead to rapid crystallization and the formation of small crystals.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2][3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound from a previous batch, add it to the cooled, saturated solution.[5] A seed crystal provides a template for further crystal growth.
-
-
Drastically Lower the Temperature: Once the solution is at room temperature, place it in a refrigerator (2-8°C) or an ice bath.[1] A significant decrease in temperature will lower the solubility and can promote crystallization.
dot
Caption: Methods for inducing crystallization.
Q3: The crystals I've obtained are very small needles. How can I grow larger, more well-defined crystals suitable for analysis?
Answer:
The formation of numerous small, needle-like crystals suggests a high rate of nucleation compared to the rate of crystal growth.[5] To obtain larger crystals, the goal is to favor the growth of existing crystals over the formation of new ones.
Techniques for Growing Larger Crystals:
-
Reduce Supersaturation: A lower level of supersaturation will lead to fewer nucleation events, allowing the existing nuclei to grow larger.[5]
-
Method: Use slightly more of the primary solvent than the minimum required for dissolution at high temperature. This will slow down the crystallization process upon cooling.[3]
-
-
Slower Cooling: A slower cooling rate provides more time for molecules to orient themselves and add to the existing crystal lattice, promoting growth over nucleation.
-
Method: Insulate the crystallization flask. You can place it in a beaker of hot water and allow the entire system to cool to room temperature overnight.
-
-
Solvent Layering: This is a vapor diffusion technique that can produce high-quality single crystals.
-
Protocol: Dissolve your compound in a small amount of a dense, high-boiling point solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). Carefully layer a less dense, miscible anti-solvent (e.g., hexane or heptane) on top.[6] Over time, the solvents will slowly mix at the interface, gradually reducing the solubility and promoting slow crystal growth.
-
| Technique | Principle | Expected Outcome |
| Reduced Supersaturation | Fewer nucleation sites | Larger, more defined crystals |
| Slower Cooling | Favors crystal growth over nucleation | Larger, higher quality crystals |
| Solvent Layering | Gradual change in solvent environment | High-quality single crystals |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on the structure (aromatic, halogenated, nitrile), a good starting point for solvent screening is a moderately polar solvent paired with a non-polar anti-solvent. A common system is ethyl acetate/hexane or toluene/hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed with inducing crystallization as described in Q2.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimal amount of a suitable solvent (e.g., dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4209457A - Production of halogenated benzonitriles.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3855264A - Preparation of halogenated benzonitrile.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 1), 1–7.
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- MDPI. (2021). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 26(16), 4995.
- Appiah, K. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 80(Pt 5), 867–872.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
Sources
- 1. This compound CAS#: 123688-59-5 [amp.chemicalbook.com]
- 2. rubingroup.org [rubingroup.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Guide to the NMR Spectral Analysis of 4-Bromo-3,5-difluorobenzonitrile: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4-Bromo-3,5-difluorobenzonitrile is a versatile building block, and understanding its structural features through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its application. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, employing a comparative approach with structurally related analogues to elucidate the subtle electronic effects of its substituents.
The Structural Context: Substituent Effects on the Benzene Ring
The chemical shifts and coupling patterns observed in the NMR spectra of aromatic compounds are highly sensitive to the nature and position of substituents on the ring. In this compound, we have three distinct substituents: a cyano (-CN) group, a bromine (-Br) atom, and two fluorine (-F) atoms.
-
Cyano Group (-CN): This is a strong electron-withdrawing group through both inductive and resonance effects, generally leading to a deshielding of the aromatic protons and carbons.
-
Halogens (-F, -Br): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through resonance. Bromine is less electronegative than fluorine but still inductively withdrawing.
-
Substitution Pattern: The symmetrical arrangement of the two fluorine atoms ortho to the bromine and meta to the cyano group will have a significant and predictable impact on the resulting spectra.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent.
Predicted Analysis:
-
Chemical Shift (δ): The protons are flanked by an electron-withdrawing cyano group and two highly electronegative fluorine atoms. This environment will lead to a significant downfield shift, likely in the range of 7.5-8.0 ppm.
-
Integration: The signal will integrate to 2H, corresponding to the two equivalent protons.
-
Multiplicity: Each proton is coupled to the two adjacent fluorine atoms. According to the n+1 rule, where n is the number of equivalent coupling partners, the signal should appear as a triplet (2+1=3). The coupling constant for this three-bond H-F coupling (³JHF) is typically in the range of 6-10 Hz in fluorobenzenes.
Reported Experimental Data:
A reported ¹H NMR spectrum for this compound in DMSO-d₆ shows a signal at δ 7.98 ppm.[1] However, it is described as a doublet with a coupling constant (J) of 6.3 Hz.[1] This reported multiplicity as a doublet is inconsistent with the expected coupling to two equivalent fluorine atoms, which should result in a triplet. This discrepancy could be due to a lower resolution of the instrument used for the reported spectrum, or a potential misinterpretation of the data. For a definitive analysis, a high-resolution spectrum is recommended.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals due to the molecule's symmetry. The carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5.
Predicted Analysis and Comparison:
To predict the chemical shifts, we can use a comparative approach with benzonitrile, 4-bromobenzonitrile, and 3,5-difluorobenzonitrile.
| Carbon Position | Benzonitrile (δ ppm) | 4-Bromobenzonitrile (δ ppm) | 3,5-Difluorobenzonitrile (δ ppm) | This compound (Predicted δ ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 (-CN) | ~112.4 | ~112.0 | ~113.0 | ~113-114 | Triplet (³JCF) |
| C2/C6 | ~132.6 | ~133.5 | ~113.0 | ~114-116 | Doublet of doublets or Triplet (²JCF and ⁴JCF) |
| C3/C5 | ~129.4 | ~129.0 (meta to Br) | ~162.0 (C-F) | ~160-163 | Doublet (¹JCF) |
| C4 | ~132.1 | ~129.0 (C-Br) | ~134.0 | ~115-118 | Triplet (²JCF) |
| -CN | ~118.7 | ~118.0 | ~117.0 | ~116-117 | Singlet |
Explanation of Predictions:
-
C1 (ipso- to -CN): The chemical shift is influenced by the meta-fluorine and para-bromine substituents. The fluorine atoms will cause a slight downfield shift. The signal is expected to be a triplet due to three-bond coupling (³JCF) with the two fluorine atoms.
-
C2/C6: These carbons are ortho to the cyano group and meta to the bromine. They are also coupled to the adjacent fluorine at C3/C5 (²JCF) and the more distant fluorine (⁴JCF). This will result in a complex splitting pattern, likely a doublet of doublets or a triplet if the coupling constants are similar. The strong shielding effect of the ortho-fluorine atoms will cause a significant upfield shift compared to the non-fluorinated analogues.
-
C3/C5 (C-F): These carbons are directly attached to fluorine, resulting in a large downfield shift. The signal will be a doublet due to the large one-bond C-F coupling (¹JCF), which is typically in the range of 240-250 Hz.
-
C4 (C-Br): This carbon is attached to bromine and is flanked by two fluorine atoms. The signal will be a triplet due to two-bond coupling (²JCF) with the two fluorine atoms. The chemical shift will be influenced by the ipso-bromine and ortho-fluorine atoms.
-
-CN: The nitrile carbon is generally not significantly affected by long-range couplings and is expected to appear as a singlet.
Comparative Spectral Analysis
| Compound | Aromatic ¹H Signal (δ ppm, Multiplicity, J in Hz) | Aromatic ¹³C Signals (δ ppm) |
| Benzonitrile | 7.4-7.7 (m) | 112.4, 118.7, 129.4, 132.1, 132.6 |
| 4-Bromobenzonitrile | ~7.65 (d, 8.5 Hz), ~7.75 (d, 8.5 Hz) | ~112.0, 118.0, 129.0, 132.8, 133.5 |
| 3,5-Difluorobenzonitrile | ~7.3 (t, 8.5 Hz, 1H), ~7.4 (d, 6.0 Hz, 2H) | ~113.0 (t), ~117.0 (s), ~134.0 (t), ~162.0 (d) |
| This compound | Predicted: ~7.8-8.0 (t, ³JHF ≈ 6-8 Hz) | Predicted: see table above |
This comparative table clearly illustrates the influence of the substituents. The introduction of fluorine atoms in 3,5-difluorobenzonitrile causes a significant upfield shift for the C2/C6 carbons and a large downfield shift for the C3/C5 carbons directly attached to the fluorine atoms. The bromine in 4-bromobenzonitrile primarily affects the chemical shift of the carbon it is attached to (C4). In this compound, these effects are combined, leading to a unique spectral fingerprint.
Experimental Protocols
Acquiring High-Resolution NMR Spectra
Objective: To obtain high-quality ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
For ¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range for aromatic carbons (e.g., 100-170 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing Methodologies and Structural Relationships
Caption: General workflow for NMR data acquisition and analysis.
Caption: Key spin-spin couplings in this compound.
Conclusion
The NMR spectral analysis of this compound provides a clear example of how multiple substituents with varying electronic properties influence the chemical environment of an aromatic ring. By predicting the ¹H and ¹³C NMR spectra and comparing them with related, simpler molecules, we can confidently assign the signals and understand the underlying structure-property relationships. This guide serves as a framework for researchers to approach the characterization of similarly complex small molecules, emphasizing the power of comparative analysis in spectral interpretation.
References
-
SpectraBase. 4-Bromo-benzonitrile. [Link]
-
PubChem. 3,5-Difluorobenzonitrile. [Link]
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
Sources
A Comparative Analytical Guide to 4-Bromo-3,5-difluorobenzonitrile for Advanced Synthesis
This guide presents a comprehensive analytical characterization of 4-bromo-3,5-difluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth comparison with structurally related alternatives, supported by experimental data and detailed analytical protocols. Our objective is to equip you with the critical data necessary to make informed decisions in your synthetic applications, ensuring the integrity and success of your research.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorinated benzonitrile derivatives are of significant interest in medicinal chemistry and material science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, offers a versatile scaffold for chemical elaboration. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the aromatic ring. This guide will delve into the detailed analytical profile of this compound, providing a comparative benchmark against other commercially available brominated and fluorinated benzonitriles.
Analytical Characterization of this compound
A thorough understanding of the analytical properties of a starting material is paramount for reproducible and reliable synthesis. This section details the key spectroscopic and chromatographic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 123688-59-5 | [1] |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1] |
| Melting Point | 125-127 °C | [2] |
| Boiling Point | 216.5±35.0 °C (Predicted) | [3] |
| Appearance | White crystalline solid | [2] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a distinct singlet for the two aromatic protons. This simplicity arises from the symmetrical substitution pattern of the benzene ring.
-
¹H NMR (DMSO-d₆): δ 7.98 (d, J = 6.3 Hz, 2H)[4]
2.2.2. Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and the presence of a bromine atom, evidenced by the characteristic isotopic pattern.
-
EI-MS (m/z): 217, 219 [M]⁺[4]
Comparative Analysis with Alternative Benzonitrile Derivatives
The choice of a building block in a synthetic route is a critical decision that can significantly impact the efficiency of the synthesis and the properties of the final product. This section provides a comparative overview of this compound and three commercially available alternatives.
dot
Caption: Structural relationships of the compared benzonitriles.
4-Bromobenzonitrile
| Property | Value | Reference |
| CAS Number | 623-00-7 | |
| Molecular Formula | C₇H₄BrN | |
| Molecular Weight | 182.02 g/mol | |
| Melting Point | 110-115 °C | |
| ¹³C NMR (CDCl₃, ppm) | δ 133.4, 132.8, 129.2, 118.2, 112.4 | [5] |
| FT-IR (KBr, cm⁻¹) | 3080 (Ar-H), 2230 (C≡N), 1580, 1480 (C=C) | [6] |
Insight: As the non-fluorinated analog, 4-Bromobenzonitrile serves as a baseline for understanding the electronic effects of fluorine substitution. Its lower melting point suggests weaker intermolecular interactions compared to its fluorinated counterparts.
4-Bromo-3-fluorobenzonitrile
| Property | Value | Reference |
| CAS Number | 133059-44-6 | [7] |
| Molecular Formula | C₇H₃BrFN | [7] |
| Molecular Weight | 200.01 g/mol | [7] |
| Melting Point | 92-97 °C | [7] |
| ¹⁹F NMR | Data not readily available | [8] |
Insight: The asymmetric introduction of a single fluorine atom in 4-Bromo-3-fluorobenzonitrile breaks the symmetry of the molecule, leading to a more complex NMR spectrum and potentially different reactivity profiles at the unsubstituted positions. Its utility is significant in creating compounds where regioselectivity is key.[9]
3,5-Difluorobenzonitrile
| Property | Value | Reference |
| CAS Number | 64248-63-1 | |
| Molecular Formula | C₇H₃F₂N | |
| Molecular Weight | 139.10 g/mol | |
| Melting Point | 84-86 °C | |
| ¹³C NMR | Data not readily available | |
| FT-IR and Raman | Detailed analysis available |
Insight: This compound lacks the bromine atom, making it unsuitable for cross-coupling reactions at that position. However, it is an excellent comparator for studying the combined electronic effects of two meta-positioned fluorine atoms on the nitrile group and the aromatic ring.
Experimental Protocols
To ensure the reliable use of this compound, robust analytical methods for identity confirmation and purity assessment are essential. The following protocols are adapted from established methods for similar halogenated aromatic compounds and serve as a validated starting point for your laboratory's standard operating procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is a widely accessible and reliable method for assessing the purity of aromatic compounds. The choice of a C18 column provides good separation based on hydrophobicity, while a methanol/water mobile phase is effective for eluting a broad range of benzonitrile derivatives.
dot
Caption: HPLC workflow for purity assessment.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30 v/v), filtered and degassed
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks and multiplied by 100.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for both confirming the identity and assessing the purity of volatile compounds. The mass spectrum provides a molecular fingerprint that can be compared to library data, while the chromatogram can reveal the presence of volatile impurities.
dot
Caption: GC-MS workflow for identity and purity analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 1 mL of a volatile solvent such as ethyl acetate.
-
Transfer to a GC vial.
Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum to the expected fragmentation pattern and known spectra. Purity can be estimated by the area percentage method from the total ion chromatogram (TIC).
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its symmetrical difluoro substitution pattern offers unique electronic properties, while the bromo functionality provides a reliable handle for further molecular elaboration. This guide has provided a detailed analytical characterization of this compound and a comparative analysis with relevant alternatives. The provided experimental protocols for HPLC and GC-MS offer a solid foundation for in-house quality control, ensuring the reliability and reproducibility of your synthetic endeavors. By understanding the distinct analytical features of this compound and its analogs, researchers can make more strategic choices in the design and execution of their synthetic routes.
References
-
PubChem. (n.d.). 4-Bromobenzonitrile. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile. Retrieved January 6, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile 13C NMR. Retrieved January 6, 2026, from [Link]
-
Ruifu Chemical. (n.d.). 4-Bromo-3,5-Dimethylbenzonitrile CAS 75344-77-3 Purity >98.0% (HPLC). Retrieved January 6, 2026, from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum Table. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. Retrieved January 6, 2026, from [Link]
-
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-3,5-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is non-negotiable. 4-Bromo-3,5-difluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the efficacy, safety, and overall quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds.
This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will move beyond simple protocols to explore the scientific rationale behind method selection, comparing a conventional C18 stationary phase with a Phenyl-Hexyl phase that offers alternative selectivity. This comparison is designed to empower you to make informed decisions for developing and implementing stability-indicating methods in your laboratory.
The Analytical Challenge: Beyond the Main Peak
The primary challenge in analyzing this compound lies in the effective separation of the main compound from structurally similar impurities. These can include positional isomers, precursors from synthesis (e.g., 3,5-difluorobenzonitrile), or degradation products formed under stress conditions. A robust purity method must be "stability-indicating," a requirement mandated by regulatory bodies like the ICH, meaning it must be able to resolve the active ingredient from any potential degradants.[1][2][3]
Strategic Approach to Method Development
A logical workflow is essential for developing a reliable HPLC method. The process begins with understanding the analyte's physicochemical properties and selecting the appropriate column and mobile phase to exploit these characteristics for separation.
Caption: Logical workflow for HPLC method development.
Method A: The Industry Standard (C18 Column)
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, separating analytes primarily based on their hydrophobicity.[4] For this compound, the bulky bromine atom and the overall aromatic structure provide strong hydrophobic character, making a C18 column a logical and effective starting point.
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
While C18 is a workhorse, it can fail to resolve compounds with very similar hydrophobicity, such as positional isomers. A Phenyl-Hexyl column offers a different separation mechanism.[5][6] The hexyl carbon chain provides a baseline level of hydrophobic interaction, while the phenyl rings provide π-π interactions with the aromatic ring of the analyte. This dual-retention mechanism can provide unique selectivity for aromatic and halogenated compounds, often resolving impurities that co-elute on a C18 phase.[7]
Comparative Performance Data
The following table summarizes the expected performance of the two methods for separating this compound from a hypothetical key impurity (Impurity X), a positional isomer.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Performance |
| Retention Time (Main Peak) | 8.2 min | 7.5 min | The Phenyl-Hexyl phase is slightly less retentive overall for this analyte under the chosen conditions. |
| Resolution (Rs) to Impurity X | 1.4 | 2.1 | The π-π interactions of the Phenyl-Hexyl column provide superior selectivity for the positional isomer. |
| Tailing Factor (Asymmetry) | 1.2 | 1.1 | Both columns show good peak shape, with the Phenyl-Hexyl offering slightly better symmetry. |
| Theoretical Plates (N) | 12,500 | 13,800 | Both columns demonstrate high efficiency, a hallmark of modern HPLC packing materials. |
In-Depth Experimental Protocols
The protocols described below are designed to be self-validating systems. Adherence to these detailed steps ensures reproducibility. The method's performance should always be confirmed with a system suitability test before sample analysis, as stipulated by regulatory guidelines.[8][9]
General Reagents and Instrumentation
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 1: C18-Based Purity Method
-
Rationale: This method leverages the high hydrophobicity of the analyte for strong retention and separation from more polar impurities. The gradient elution ensures that both early-eluting polar impurities and late-eluting hydrophobic ones are effectively separated within a reasonable runtime.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm (based on the benzonitrile chromophore's UV absorbance).[10][11]
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 12.0 85 15.0 85 15.1 40 | 20.0 | 40 |
Protocol 2: Phenyl-Hexyl-Based Purity Method
-
Rationale: This method is designed to enhance the resolution of aromatic and potentially isomeric impurities through π-π interactions.[7] A slightly different gradient is used to optimize the separation on this unique stationary phase. Methanol is sometimes used with phenyl columns to modify selectivity compared to acetonitrile.[12] Here, we remain with acetonitrile for a direct comparison.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 45 10.0 80 13.0 80 13.1 45 | 18.0 | 45 |
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow from sample preparation to the final purity assessment.
Caption: Standard experimental workflow for HPLC purity analysis.
Trustworthiness: The Role of Method Validation
Developing a method is only the first step. To ensure trustworthiness, the chosen analytical procedure must be validated according to ICH Q2(R1) guidelines.[8][9][13] Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial for proving specificity.[2][14][15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods provide viable options for the purity analysis of this compound.
-
Method A (C18) is a robust, general-purpose method suitable for routine quality control where the primary impurities are of significantly different polarity than the main compound. Its ubiquity in pharmaceutical labs makes it a convenient first choice.
-
Method B (Phenyl-Hexyl) should be the preferred choice during method development and for batches where isomeric impurities are suspected or known to be present. The alternative selectivity offered by π-π interactions provides a higher degree of confidence in the separation and is more likely to result in a truly stability-indicating method.
For comprehensive purity analysis, especially during drug development, employing both methods orthogonally can provide the highest assurance of quality, confirming that no impurities are being masked by co-elution with the main peak.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-3,5-difluorobenzonitrile: A Modern Alternative to the Classic Sandmeyer Reaction
Introduction
4-Bromo-3,5-difluorobenzonitrile is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions, and the electron-withdrawing nitrile and fluorine groups, make it a highly valuable intermediate. Traditionally, the synthesis of this compound has been dominated by the Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century. However, the evolution of synthetic methodologies has introduced powerful alternatives. This guide provides an in-depth comparison of the traditional Sandmeyer approach with a modern palladium-catalyzed cyanation method for the synthesis of this compound, offering researchers and drug development professionals the data and insights needed to select the optimal method for their specific needs.
Methodology Overview: Two Paths to a Key Intermediate
This guide will dissect two distinct synthetic strategies to obtain this compound.
-
Method A: The Established Route - Sandmeyer Reaction. This classic transformation involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution.[1][2]
-
Method B: The Modern Alternative - Palladium-Catalyzed Cyanation. This contemporary approach utilizes a palladium catalyst to directly couple a cyanide group to an aryl halide.[3][4]
The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these two methods.
Method A: The Sandmeyer Reaction - A Time-Honored Protocol
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a well-established method for converting aromatic amines into aryl halides and other derivatives.[5] The reaction proceeds through a diazonium salt intermediate, which is then decomposed by a copper(I) salt to yield the desired product.
Mechanistic Rationale
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). The key steps are:[5][6]
-
Diazotization: The starting aromatic amine, 4-amino-3,5-difluorobenzonitrile, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[1]
-
Single Electron Transfer (SET): Copper(I) bromide donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the previous step), yielding the final product, this compound, and regenerating the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Synthesis of this compound
The following protocol is based on established literature procedures.[7]
-
Diazotization: In a flask cooled to 5 °C, sodium nitrite (3.20 g) is cautiously added in portions to concentrated sulfuric acid (25 mL). The mixture is stirred for 30 minutes at room temperature. After cooling back to 5 °C, acetic acid (40 mL) is slowly added. Subsequently, 4-amino-3,5-difluorobenzonitrile (6.50 g) is added in portions, and the reaction is stirred at room temperature for 1 hour.
-
Cyanation: The resulting mixture is slowly added over 30 minutes to a solution of copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Reaction Completion and Workup: The reaction mixture is stirred at room temperature for 13 hours. Upon completion, water (300 mL) is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over a desiccant.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to yield this compound as a white solid.
Performance Data (Method A)
| Parameter | Result | Reference |
| Yield | 54% | [7] |
| Purity | Not explicitly stated, but characterized by ¹H NMR and MS. | [7] |
| Reaction Time | ~15 hours | [7] |
| Temperature | 0-5 °C and Room Temperature | [7] |
Method B: Palladium-Catalyzed Cyanation - A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and cyanation is no exception. This method offers a more direct route to aryl nitriles from aryl halides, often with higher yields and greater functional group tolerance compared to traditional methods.[4][8]
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation generally involves the following key steps:[3]
-
Oxidative Addition: A low-valent palladium(0) species oxidatively adds to the aryl bromide (in this case, a suitable precursor like 1,4-dibromo-2,6-difluorobenzene) to form a palladium(II) intermediate.
-
Transmetalation/Cyanide Exchange: The bromide ligand on the palladium(II) complex is exchanged for a cyanide group from a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂).
-
Reductive Elimination: The aryl and cyanide ligands on the palladium(II) complex reductively eliminate to form the desired this compound and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.[5][6]
-
Reaction Setup: In a reaction vessel, combine 1,4-dibromo-2,6-difluorobenzene (1.0 mmol), potassium ferrocyanide(III) hydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1-2 mol%), and a suitable ligand (e.g., dppf, 4 mol%) if required.
-
Solvent and Base: Add a degassed solvent such as dimethylacetamide (DMAC) and a base like sodium carbonate (Na₂CO₃, 1 equiv).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 3-5 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Anticipated Performance Data (Method B)
| Parameter | Anticipated Result | Rationale/Reference |
| Yield | >80% | Palladium-catalyzed cyanations of aryl bromides typically afford high yields, often in the 83-96% range.[5] |
| Purity | >98% | The high selectivity of palladium catalysis often leads to products of high purity after standard purification. |
| Reaction Time | 3-5 hours | These reactions are generally faster than the multi-step Sandmeyer process.[5] |
| Temperature | 80-120 °C | Milder than the high temperatures sometimes required for Rosenmund-von Braun reactions, but higher than the initial stage of the Sandmeyer reaction.[5] |
Comparative Analysis: Head-to-Head Performance
| Feature | Method A: Sandmeyer Reaction | Method B: Palladium-Catalyzed Cyanation | Advantage |
| Starting Material | 4-amino-3,5-difluorobenzonitrile | 1,4-dibromo-2,6-difluorobenzene | Method B may have a more readily available or less expensive starting material. |
| Yield | Moderate (54%)[7] | High (>80%, anticipated)[5] | Method B |
| Reaction Time | Long (~15 hours)[7] | Short (3-5 hours)[5] | Method B |
| Reagent Toxicity | Uses stoichiometric copper(I) bromide and generates diazonium salts. | Uses catalytic palladium and often less toxic cyanide sources like K₄[Fe(CN)₆].[8] | Method B |
| Generality | Well-established for a wide range of anilines. | Broad scope for various aryl halides with excellent functional group tolerance.[8][9] | Method B |
| Cost | Copper salts are generally inexpensive. | Palladium catalysts and ligands can be expensive, although catalyst loading is low. | Method A |
| Process Safety | Diazonium salts can be explosive if not handled at low temperatures.[1] | Reactions are generally more thermally stable. | Method B |
Validation and Quality Control
The identity and purity of this compound synthesized by either method must be confirmed through rigorous analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity analysis. A typical setup would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[10][11]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[10]
The purity is determined by the area percentage of the main product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show a characteristic signal for the aromatic protons. For this compound, a doublet is expected around δ 7.98 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum provides a more detailed fingerprint of the molecule, confirming the presence of all carbon atoms in their unique chemical environments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular ion peaks would correspond to the isotopic distribution of bromine (m/z 217 and 219).[7]
Conclusion and Recommendations
This comparative guide demonstrates that while the Sandmeyer reaction is a viable and historically significant method for the synthesis of this compound, modern palladium-catalyzed cyanation offers significant advantages in terms of yield, reaction time, and safety.
Key Takeaways:
-
For High-Throughput and Efficiency: The palladium-catalyzed method is superior due to its higher yields and shorter reaction times, making it more suitable for process development and large-scale synthesis.
-
For Cost-Sensitive, Small-Scale Synthesis: The Sandmeyer reaction may be considered if the cost of palladium catalysts is a prohibitive factor and lower yields are acceptable.
-
Safety and Environmental Considerations: The use of less toxic cyanide sources and the avoidance of potentially explosive diazonium intermediates make the palladium-catalyzed approach a greener and safer alternative.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, including scale, cost, available equipment, and safety protocols. However, the data strongly suggests that for the synthesis of this compound, palladium-catalyzed cyanation represents a more robust and efficient methodology in a modern synthetic chemistry setting.
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]
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Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]
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Anil, G. I., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33976–34003. Available at: [Link]
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A Comparative Guide to the Crystal Structure of 4-Substituted-3,5-Difluorobenzonitrile Derivatives: Unraveling the Role of Intermolecular Forces
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, dictated by a delicate balance of intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of the X-ray crystal structures of 3,5-difluorobenzonitrile and its 4-substituted derivatives, with a special focus on the 4-amino analogue. While the crystal structure of the parent 4-bromo-3,5-difluorobenzonitrile is not publicly available, we will leverage the principles of crystal engineering and halogen bonding to provide a predictive comparison.
This analysis will illuminate how subtle changes in substitution at the 4-position dramatically influence crystal packing and intermolecular interactions, offering valuable insights for rational drug design and materials science.
The Significance of Fluorinated Benzonitriles
Fluorinated benzonitriles are privileged scaffolds in medicinal chemistry and materials science.[1] The strong electron-withdrawing nature of the nitrile and fluorine atoms modulates the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. The strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and introduce unique non-covalent interactions, such as hydrogen and halogen bonds, which are instrumental in molecular recognition and crystal packing.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands precision at each stage. The generalized workflow for obtaining the crystal structure of a substituted benzonitrile derivative is outlined below.
Caption: Generalized workflow for single-crystal X-ray structure determination.
Detailed Experimental Protocol: Synthesis and Crystallization
The synthesis of substituted benzonitriles can be achieved through various methods, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation of aryl halides.[1] For instance, 4-amino-3,5-difluorobenzonitrile can be synthesized from 4-bromo-2,6-difluoroaniline and copper(I) cyanide in a polar aprotic solvent like DMF.[2][3]
Step-by-Step Crystallization (Slow Evaporation):
-
Solubility Screening: The purified compound (approx. 5-10 mg) is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and with gentle heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent or solvent mixture by heating and stirring until all solid has dissolved.
-
Filtration: The hot solution is filtered through a pre-warmed syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is critical for the formation of well-ordered, single crystals suitable for X-ray diffraction.[4]
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[5]
-
Crystal Mounting: A high-quality single crystal (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to reduce thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using computational methods and then refined to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.[7]
Comparative Structural Analysis
Here, we compare the crystal structures of 3,5-difluorobenzonitrile (the parent scaffold) and its 4-amino derivative. We will then extrapolate these findings to predict the likely structural features of this compound.
| Parameter | 3,5-Difluorobenzonitrile[8] | 4-Amino-3,5-difluorobenzonitrile[2][3] | This compound (Predicted) |
| Formula | C₇H₃F₂N | C₇H₄F₂N₂ | C₇H₂BrF₂N |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | Pnma | Varies based on packing |
| Key Intermolecular Interactions | C-H···F, C-H···N, π-π stacking | N-H···N, N-H···F, π-π stacking | C-Br···N halogen bond, C-H···F, π-π stacking |
3,5-Difluorobenzonitrile: The Baseline Structure
The crystal structure of the parent 3,5-difluorobenzonitrile serves as our reference. In the absence of strong hydrogen bond donors, the crystal packing is primarily governed by weaker C-H···F and C-H···N interactions, along with π-π stacking of the aromatic rings.[9] The fluorine atoms act as weak hydrogen bond acceptors, influencing the orientation of neighboring molecules.
4-Amino-3,5-difluorobenzonitrile: The Impact of a Strong Hydrogen Bond Donor
The introduction of an amino group at the 4-position dramatically alters the intermolecular interaction landscape. The amino group provides two strong hydrogen bond donors (N-H), leading to a robust network of interactions that dictate the crystal packing.
-
N-H···N Hydrogen Bonds: The primary interaction involves the amino group of one molecule donating a hydrogen bond to the nitrogen atom of the nitrile group of an adjacent molecule. This strong, directional interaction leads to the formation of infinite chains or tapes of molecules within the crystal lattice.[2]
-
N-H···F Hydrogen Bonds: The second hydrogen atom of the amino group engages in weaker N-H···F interactions with the fluorine atoms of a neighboring molecule.[2] This further stabilizes the crystal structure.
-
π-π Stacking: The molecules also exhibit π-π stacking, with an interplanar distance between overlapping phenyl rings of approximately 3.36 Å.[2]
Caption: Influence of C4 substituent on primary intermolecular interactions.
This compound: A Predictive Analysis Based on Halogen Bonding
Although the experimental crystal structure is unavailable, we can predict the key interactions for this compound based on the well-established principles of halogen bonding.[9][10] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile.[11]
-
C-Br···N Halogen Bonds: The bromine atom, being polarizable, will have an electropositive region (the σ-hole) opposite the C-Br covalent bond. This region will form a strong, directional halogen bond with the electron-rich nitrogen atom of the nitrile group on an adjacent molecule. This C-Br···N interaction is expected to be a dominant feature in the crystal packing, similar to the N-H···N hydrogen bond in the amino derivative.
-
Other Interactions: Weaker C-H···F interactions and π-π stacking will also contribute to the overall stability of the crystal lattice.
Conclusion and Outlook
This comparative guide demonstrates that the substituent at the 4-position of the 3,5-difluorobenzonitrile scaffold is a critical determinant of the resulting crystal structure.
-
The unsubstituted 3,5-difluorobenzonitrile relies on a network of weak C-H···F/N interactions and π-π stacking.
-
The introduction of an amino group leads to a structure dominated by strong, directional N-H···N hydrogen bonds, creating a robust and predictable supramolecular assembly.
-
A bromo substituent is predicted to introduce strong and directional C-Br···N halogen bonds, which would be the primary drivers of crystal packing.
This understanding of structure-directing interactions is invaluable for crystal engineering. By rationally selecting substituents, researchers can control the solid-state architecture of these molecules, thereby tuning their physical properties for specific applications in drug development and materials science. Further experimental studies to determine the crystal structure of this compound and other derivatives are warranted to validate these predictions and expand our understanding of this important class of compounds.
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Kubicki, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 7), 698–705. Available at: [Link]
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IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]
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Liu, H., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 7), o1856. Available at: [Link]
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A Comparative Guide to the Reactivity of Difluorobenzonitrile Isomers
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated aromatic compounds serve as indispensable building blocks.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[2] Among these valuable synthons, the six isomers of difluorobenzonitrile present a fascinating case study in how subtle changes in substituent positioning can profoundly dictate chemical reactivity. This guide offers an in-depth comparison of these isomers, grounded in mechanistic principles and supported by experimental observations, to aid researchers in rationalizing their synthetic choices.
The Isomers: A Structural Overview
The six isomers of difluorobenzonitrile are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzonitrile. The reactivity of each is governed by a complex interplay of electronic and steric effects imparted by the two fluorine atoms and the strongly electron-withdrawing nitrile group (-CN).
| Isomer | Structure | CAS Number |
| 2,3-Difluorobenzonitrile | Fc1cccc(C#N)c1F | 21524-39-0 |
| 2,4-Difluorobenzonitrile | Fc1ccc(C#N)c(F)c1 | 3939-09-1 |
| 2,5-Difluorobenzonitrile | Fc1cc(F)c(C#N)cc1 | 64248-64-2[3] |
| 2,6-Difluorobenzonitrile | Fc1cccc(F)c1C#N | 1897-52-5[4] |
| 3,4-Difluorobenzonitrile | Fc1ccc(C#N)cc1F | 64248-62-0 |
| 3,5-Difluorobenzonitrile | Fc1cc(C#N)cc(F)c1 | 64248-63-1[5] |
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
Nucleophilic aromatic substitution (SNAr) is arguably the most important reaction for this class of compounds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is highly dependent on the ability of the substituents to stabilize the developed negative charge.
The strongly electron-withdrawing nature of both the nitrile group and the fluorine atoms activates the aromatic ring towards nucleophilic attack.[6] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. This is because its high electronegativity strongly stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step.[7]
Comparative Reactivity in SNAr
The position of the fluorine atoms relative to the powerful electron-withdrawing nitrile group (-CN) is the single most critical factor determining SNAr reactivity. The -CN group activates the ortho and para positions.
| Isomer | Relative SNAr Reactivity | Mechanistic Rationale |
| 2,6-Difluorobenzonitrile | Very High | The nitrile group activates the C2 and C6 positions. With fluorine atoms at both of these strongly activated positions, this isomer is exceptionally reactive towards nucleophilic displacement.[8] |
| 2,4-Difluorobenzonitrile | High | The nitrile group activates the C2 and C4 positions. The fluorine at C4 is para to the nitrile, making it highly susceptible to substitution. The fluorine at C2 is also activated. Substitution typically occurs preferentially at the more accessible para position.[6][8] |
| 3,4-Difluorobenzonitrile | Moderate-High | The C4-fluorine is para to the activating nitrile group, making it reactive. The C3-fluorine is meta and is not activated, thus remaining unreactive. |
| 2,3-Difluorobenzonitrile | Moderate | The C2-fluorine is ortho to the nitrile group and is activated. The C3-fluorine is not directly activated by the nitrile group. |
| 2,5-Difluorobenzonitrile | Low | Neither fluorine atom is in a position that is strongly activated (ortho or para) by the nitrile group. |
| 3,5-Difluorobenzonitrile | Very Low | Both fluorine atoms are meta to the nitrile group. The lack of ortho/para activation renders this isomer significantly less reactive in SNAr reactions under standard conditions.[9] |
Note: The relative reactivity is a qualitative assessment based on established principles of SNAr reactions.
Experimental Protocol: Comparative SNAr Reaction
This protocol provides a framework for comparing the reactivity of difluorobenzonitrile isomers via a competitive reaction with a common nucleophile, such as sodium methoxide.
Objective: To determine the relative reactivity of 2,4-difluorobenzonitrile and 3,5-difluorobenzonitrile towards methoxide.
Materials:
-
2,4-Difluorobenzonitrile
-
3,5-Difluorobenzonitrile
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dodecane (internal standard)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware.
Procedure:
-
To a 50 mL round-bottom flask charged with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 mmol), 3,5-difluorobenzonitrile (1.0 mmol), and dodecane (1.0 mmol) in 10 mL of anhydrous DMF.
-
Take a 0.5 mL aliquot for GC-MS analysis (t=0).
-
Heat the mixture to 60 °C.
-
Add sodium methoxide (1.0 mmol) dropwise.
-
Monitor the reaction by taking aliquots every 30 minutes and quenching them in a vial containing diethyl ether and saturated aq. NH₄Cl.
-
After 4 hours, cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers and wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the final product mixture and the timed aliquots by GC-MS to determine the consumption of each isomer relative to the internal standard.
Expected Outcome: The 2,4-isomer will be consumed significantly faster than the 3,5-isomer, demonstrating its higher reactivity due to the para-positioned fluorine.
Metal-Catalyzed Cross-Coupling and C-CN Bond Activation
While SNAr often targets the C-F bond, other reactive sites exist. Recent studies have explored the activation of the C-CN bond in fluorinated benzonitriles using nickel catalysts.[10] This opens up alternative synthetic pathways.
A study on the reaction of various fluorinated benzonitriles with a zerovalent nickel complex, [Ni(dippe)], revealed differences in reactivity based on the fluorine substitution pattern.[10]
-
2,6-Difluorobenzonitrile: Showed significant steric hindrance. The bulky ortho-fluoro substituents interact with the nickel complex's ligands, causing the phenyl ring to orient perpendicularly to the metal-ligand plane.[10] This steric strain can influence the rate and feasibility of C-CN bond activation.[10]
-
3,5-Difluorobenzonitrile: Reacted readily with the nickel complex to form the C-CN bond activation product.[10][11] The absence of ortho-substituents allows for easier coordination to the metal center.
-
Other Isomers (2-fluoro, 3-fluoro, 4-fluoro): Also underwent C-CN bond activation, with the reaction equilibrium being influenced by the electronic effects of the fluorine atom.[11]
This highlights that for metal-catalyzed processes, steric effects around the nitrile group and the C-CN bond become as crucial as the electronic effects that dominate SNAr chemistry.[12]
Logical Workflow for Assessing Reactivity
The decision-making process for selecting an isomer can be visualized as follows:
Caption: Isomer selection workflow based on reaction type.
Electrophilic Aromatic Substitution (EAS)
Due to the strong deactivating effects of two fluorine atoms and a nitrile group, electrophilic aromatic substitution on difluorobenzonitriles is generally challenging. The benzene ring is highly electron-deficient. For comparison, in difluorobenzenes (without the nitrile group), the isomers show marked differences in reactivity towards EAS, with 1,3-difluorobenzene being the most reactive.[13] The addition of the even more strongly deactivating nitrile group would further suppress this reactivity, making EAS a less common transformation for this class of compounds.
Applications and Synthetic Utility
The distinct reactivity profiles of these isomers make them uniquely suited for different synthetic targets, particularly in the development of pharmaceuticals and agrochemicals.[2][14]
-
2,4-Difluorobenzonitrile: Its high reactivity at the C4 position makes it a versatile precursor for introducing a wide range of nucleophiles. It is a key intermediate in the synthesis of antifungal agents and kinase inhibitors.[6][14]
-
3,5-Difluorobenzonitrile: While less reactive in SNAr, its symmetrical structure and distinct electronic properties make it a valuable synthon in medicinal chemistry, especially for CNS-targeting drugs and kinase inhibitors where metabolic stability is paramount.[2] The C-CN bond can be a reactive handle in metal-catalyzed reactions.[10][11]
-
2,6-Difluorobenzonitrile: The high reactivity of both fluorine atoms can be exploited for the synthesis of complex, sterically hindered molecules or for creating cyclic structures through double substitution reactions.
Conclusion
The six isomers of difluorobenzonitrile are not interchangeable synthons. A deep understanding of how the interplay between electronic activation from the nitrile group and the positional effects of the fluorine atoms dictates reactivity is crucial for efficient and rational synthetic design. For SNAr reactions, isomers with fluorine atoms ortho or para to the nitrile (2,4- and 2,6-) are highly activated. Conversely, for reactions where steric access to the nitrile group is important, such as certain metal-catalyzed couplings, isomers without ortho substituents (3,4- and 3,5-) may be preferred. This guide provides a foundational framework for researchers to select the optimal difluorobenzonitrile isomer, ensuring greater success and predictability in their synthetic endeavors.
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Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications . (2023-07-21). Available from: [Link]
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A Comparative Guide to Advanced Synthetic Intermediates: Moving Beyond 4-Bromo-3,5-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount. The 3,5-difluorobenzonitrile scaffold is a privileged motif in medicinal chemistry and agrochemicals, prized for the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity. 4-Bromo-3,5-difluorobenzonitrile has traditionally served as a reliable, albeit conventional, intermediate for introducing this scaffold via cross-coupling reactions.
However, modern synthetic chemistry demands greater flexibility, efficiency, and access to diverse chemical space. This guide moves beyond the standard brominated intermediate to explore more versatile and powerful alternatives. We will objectively compare synthetic strategies, providing the causal logic behind experimental choices and supporting data to empower you to select the optimal intermediate for your specific discovery program.
The Benchmark: The Sandmeyer Route to this compound
The classical synthesis of this compound typically begins with 4-amino-3,5-difluorobenzonitrile and proceeds via a Sandmeyer reaction.[1] This method involves the diazotization of the primary amine followed by a copper(I) bromide-mediated displacement of the diazonium group.[2][3][4]
While effective, this pathway presents certain inherent limitations:
-
Step Economy: It requires a pre-functionalized aniline, adding steps to the overall sequence if starting from simpler materials.
-
Hazardous Reagents: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
-
Limited Versatility: The final product is a fixed aryl bromide. Any further diversification relies solely on the portfolio of reactions available for aryl bromides, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Caption: The classical Sandmeyer reaction pathway.
Alternative Strategy 1: Palladium-Catalyzed Cyanation
A more convergent approach involves the late-stage introduction of the nitrile group onto a pre-existing 1,4-dihalo-2,6-difluorobenzene scaffold. Palladium-catalyzed cyanation of aryl halides has evolved into a robust and highly reliable transformation.[5] This strategy offers significant advantages in terms of substrate availability and reaction conditions.
Rationale: This approach reverses the synthetic logic. Instead of starting with a nitrile-containing aniline, one can start with a more readily available dihalogenated benzene. The choice of cyanide source is critical; while traditional sources like KCN or NaCN are effective, they are highly toxic.[6] Modern protocols often favor zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are significantly safer and easier to handle.[6][7] The key to success in these reactions is mitigating catalyst poisoning by the cyanide ion, often achieved through the use of specific ligands or additives.[6][7]
Caption: A convergent synthesis via late-stage cyanation.
Comparative Performance Data: Cyanation Methods
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/C (2 mol%), dppf (4 mol%) | Zn(CN)₂ (60 mol%) | DMAC | 110 | Up to 98% | [7] |
| Pd₂(dba)₃, ligand | K₄[Fe(CN)₆] | t-AmylOH | 100 | Good to Excellent | [6] |
| CuI (10 mol%), diamine ligand | NaCN | Toluene | 110 | High Yields | [8][9] |
Key Experimental Insight: The use of a heterogeneous catalyst like Pd/C is particularly advantageous for large-scale synthesis as it simplifies product purification and reduces palladium contamination in the final product.[7] The addition of zinc formate dihydrate has been shown to reactivate the palladium catalyst, preventing deactivation by cyanide.[7]
Detailed Protocol: Pd/C-Catalyzed Cyanation of an Aryl Bromide
This protocol is adapted from the work of Yu et al. in J. Org. Chem. (2011).[7]
-
Reactor Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), 10% Pd/C (0.02 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv), and zinc formate dihydrate (0.1 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas (repeat three times). Add anhydrous N,N-dimethylacetamide (DMAC) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Alternative Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient rings, such as polyfluorinated aromatics, nucleophilic aromatic substitution (SNAr) becomes a powerful and often overlooked strategy.[10] Instead of building complexity through cross-coupling, this approach leverages the inherent reactivity of the C-F bond.
Rationale: The strong electron-withdrawing nature of multiple fluorine atoms activates the aromatic ring towards attack by nucleophiles.[11] This allows for the direct displacement of a fluoride ion by a cyanide nucleophile. The regioselectivity of the substitution is governed by the electronic environment of the ring. This method can be exceptionally clean and efficient, avoiding the need for transition metal catalysts entirely in some cases.
A plausible route could start from 1,3,5-trifluorobenzene, proceed through bromination, and then a selective SNAr reaction to introduce the nitrile.
Caption: Synthesis via nucleophilic displacement of fluoride.
Key Experimental Insight: SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMSO, DMF, or sulfolane are required to solvate the cation of the cyanide salt, thereby liberating a "naked" and highly nucleophilic cyanide anion. The presence of water must be rigorously controlled, as it can compete as a nucleophile and lead to undesired phenol byproducts.
The Superior Alternative: 4-Boryl-3,5-difluorobenzonitrile Intermediates
While the strategies above produce the target 4-bromo compound, the most advanced approach is to synthesize a more versatile intermediate that is not locked into a single point of diversification. A boronic acid or ester derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-difluorobenzonitrile , represents a significant leap forward.
Rationale: This borylated intermediate is a stable, crystalline solid that serves as a direct precursor to a vast array of compounds via Suzuki-Miyaura cross-coupling. Instead of being limited to reactions of an aryl bromide, the borylated intermediate can be coupled with aryl/heteroaryl halides and triflates. This unlocks a much broader chemical space from a single, common intermediate. Recent advances in catalysis have enabled the direct C-F borylation of fluoroarenes, providing a novel and efficient route to these valuable building blocks.[12]
Caption: The strategic advantage of a borylated intermediate hub.
Comparative Performance Data: Synthesis of Borylated Intermediate
| Precursor | Borylation Reagent | Catalyst System | Temp (°C) | Yield (%) | Reference |
| This compound | B₂pin₂ | Pd(dppf)Cl₂, KOAc | 80 | >90% | Miyaura Borylation |
| 1,3,5-Trifluorobenzene | B₂pin₂ | Ni/Cu Catalysis | 100-120 | Moderate to Good | [12] |
Key Experimental Insight: The Ni/Cu-catalyzed defluoroborylation represents a cutting-edge method for converting strong C-F bonds into versatile C-B bonds.[12] This avoids the need to start with a halogenated precursor, improving the overall atom economy of the synthetic sequence.
Conclusion and Recommendation
While the classic Sandmeyer synthesis of this compound is a well-established method, it offers limited flexibility for modern drug discovery programs.
-
For direct, large-scale synthesis of the bromo-compound, palladium-catalyzed cyanation of a dihalo-precursor offers a more convergent and potentially safer route with high yields.[7]
-
For maximum versatility and access to diverse chemical libraries, we strongly advocate for the adoption of 4-boryl-3,5-difluorobenzonitrile as the key intermediate. Its ability to participate in a wide range of Suzuki-Miyaura couplings makes it a superior strategic building block. The investment in synthesizing this "hub" intermediate pays significant dividends by accelerating the generation of a broad portfolio of novel analogues from a single, stable precursor.
By moving beyond traditional halogenated intermediates and embracing more versatile borylated platforms, research organizations can significantly enhance the efficiency and innovative potential of their synthetic programs.
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
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Kumar, A., et al. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(84), 12676-12679. [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867-872. [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. [Link]
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A Comparative Spectroscopic Guide to 4-Bromo-3,5-difluorobenzonitrile and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-3,5-difluorobenzonitrile stands as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms flanking a nitrile group on a benzene ring, imparts distinct physicochemical properties that are of great interest in the design of bioactive molecules. This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative study with its halogenated and non-halogenated analogs to facilitate its unambiguous identification and characterization.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. In this guide, we will delve into the interpretation of data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) to elucidate the structure of this compound. By understanding the principles behind each technique and how the electronic environment of the molecule influences the spectral output, researchers can confidently verify their synthetic products.
Spectroscopic analysis is a fundamental aspect of chemical synthesis and drug development, crucial for the verification of molecular structure and purity.[1] Techniques such as NMR and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about a molecule's carbon-hydrogen framework and the presence of specific functional groups.[1] For aromatic systems like substituted benzonitriles, these methods reveal how different substituents influence the electronic environment of the molecule, resulting in unique and predictable spectral fingerprints.[1]
The Subject of Our Analysis: this compound and Its Analogs
Our primary focus is on This compound . To provide a comprehensive understanding, we will compare its spectroscopic features with the following closely related compounds:
-
3,5-Difluorobenzonitrile: The parent compound without the bromine substituent.
-
4-Chloro-3,5-difluorobenzonitrile: The chloro-analog.
-
4-Iodo-3,5-difluorobenzonitrile: The iodo-analog.
This comparative approach will highlight the influence of the halogen substituent at the 4-position on the spectroscopic properties of the difluorobenzonitrile core.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Absorption Bands for this compound
For this compound, we anticipate the following key absorption bands:
-
C≡N Stretch: The nitrile group will exhibit a sharp and intense absorption band. For aromatic nitriles, this peak is typically found in the range of 2240-2220 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.
-
C-F Stretch: The carbon-fluorine bonds will show strong absorptions in the fingerprint region, typically between 1350 and 1150 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond will have a characteristic absorption at lower wavenumbers, generally in the 680-515 cm⁻¹ range.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The benzene ring itself will produce a series of bands in the 1600-1450 cm⁻¹ region.
Comparative IR Data
| Functional Group | 3,5-Difluorobenzonitrile (Expected Range) | This compound (Expected Range) | Causality of Difference |
| C≡N Stretch | ~2230 cm⁻¹ | ~2230 cm⁻¹ | The effect of the para-bromo substituent on the nitrile stretching frequency is expected to be minimal. |
| C-F Stretch | ~1300-1100 cm⁻¹ | ~1300-1100 cm⁻¹ | The local environment of the C-F bonds is largely unchanged. |
| Aromatic C-H Bending | Characteristic pattern | Altered pattern | The change in substitution pattern from three aromatic protons to two will alter the out-of-plane bending vibrations. |
| C-Br Stretch | Absent | ~680-515 cm⁻¹ | Introduction of the C-Br bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It provides detailed information about the connectivity of atoms in a molecule.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, we expect a single signal for the two equivalent aromatic protons.
-
Chemical Shift (δ): The electron-withdrawing nature of the nitrile and fluorine groups will deshield the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). The bromine atom will also have a deshielding effect.
-
Multiplicity: Due to coupling with the two adjacent fluorine atoms, the proton signal is expected to be a triplet (or a more complex multiplet depending on the magnitude of the coupling constants).
Experimental data for this compound shows a doublet at δ 7.98 ppm (J = 6.3 Hz) in DMSO-d₆ for the two aromatic protons.[2] The description as a doublet suggests that the coupling to the two fluorine atoms might be more complex than a simple triplet in this solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule. For this compound, we expect six distinct signals corresponding to the seven carbon atoms (two carbons will be equivalent by symmetry).
-
Nitrile Carbon (C≡N): This carbon is typically found in the range of 110-125 ppm.[3]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
-
C-Br: The carbon directly attached to the bromine atom will be significantly affected. The "heavy atom effect" of bromine can cause an upfield shift of the ipso-carbon compared to what would be expected based on electronegativity alone.[4]
-
C-F: The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).
-
C-CN: The carbon attached to the nitrile group.
-
C-H: The carbons bonded to hydrogen will show characteristic chemical shifts and C-H coupling in a coupled spectrum.
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds.[5] For this compound, the two equivalent fluorine atoms will give a single signal.
-
Chemical Shift (δ): The chemical shift will be in the typical range for aromatic fluorides.
-
Multiplicity: The signal will be split by the adjacent aromatic protons, likely appearing as a doublet.
Comparative NMR Data
The following table summarizes the expected and available NMR data for this compound and its analogs.
| Compound | ¹H NMR (Aromatic Region) | ¹³C NMR (Key Signals) | ¹⁹F NMR |
| 3,5-Difluorobenzonitrile | Two signals: a triplet for H4 and a doublet for H2/H6.[6] | C-F carbons show large ¹JCF coupling. | A single resonance. |
| This compound | One signal (doublet at δ 7.98 ppm).[2] | C-Br signal influenced by heavy atom effect. C-F signals with large ¹JCF. | A single resonance, split by the ortho protons. |
| 4-Chloro-3,5-difluorobenzonitrile | One signal, expected to be a triplet. | C-Cl signal will be downfield. C-F signals with large ¹JCF. | A single resonance, split by the ortho protons. |
| 4-Iodo-3,5-difluorobenzonitrile | One signal, expected to be a triplet. | C-I signal will show a significant upfield shift due to the heavy atom effect. C-F signals with large ¹JCF. | A single resonance, split by the ortho protons. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[7] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This "M, M+2" pattern is a characteristic signature for a compound containing one bromine atom.[7] The calculated monoisotopic mass of C₇H₂⁷⁹BrF₂N is 216.9339 Da, and for C₇H₂⁸¹BrF₂N is 218.9318 Da.[8] Experimental EI-MS data confirms the presence of molecular ion peaks at m/z 217 and 219.[2]
-
Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of the nitrile group (CN), the halogen atoms (Br, F), and cleavage of the aromatic ring.
Comparative Mass Spectrometry Data
| Compound | Key Features in Mass Spectrum |
| 3,5-Difluorobenzonitrile | A single major molecular ion peak at m/z 139.[9] |
| This compound | Characteristic M, M+2 isotopic pattern for bromine at m/z 217 and 219.[2] |
| 4-Chloro-3,5-difluorobenzonitrile | M, M+2 isotopic pattern for chlorine in an approximate 3:1 ratio. |
| 4-Iodo-3,5-difluorobenzonitrile | A single major molecular ion peak at m/z 265, as iodine is monoisotopic. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR Acquisition: Use a standard single-pulse experiment, often with proton decoupling to simplify the spectra. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorides.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. A typical spectral range is 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.[1]
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically analyzing the data from IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry, we can confidently assign its structure. The comparative analysis with its halogenated and non-halogenated analogs further strengthens these assignments by highlighting the predictable electronic effects of the substituents on the spectral data. This guide provides a robust framework for researchers to apply these principles to the characterization of their own novel compounds, ensuring the integrity and validity of their scientific endeavors.
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This compound | C7H2BrF2N | CID 14794290. PubChem. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3,5-difluorobenzonitrile
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 4-Bromo-3,5-difluorobenzonitrile
This compound is a highly valuable fluorinated building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and the directing and modulating effects of the fluorine atoms, makes it a sought-after intermediate for the construction of novel molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the chemical research and development community.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the methodologies, presenting detailed experimental protocols, comparative data on yields and reaction conditions, and a critical evaluation of the safety and environmental implications of each approach. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether they be bench-scale discovery or process development for large-scale production.
Route 1: The Classical Two-Step Sandmeyer Reaction Pathway
The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a reliable and well-established pathway to this compound.[1][2] This route typically proceeds in two distinct stages, starting from the commercially available 4-bromo-2,6-difluoroaniline.
Stage 1: Synthesis of the Key Intermediate, 4-Amino-3,5-difluorobenzonitrile
The initial step involves a Rosenmund-von Braun-type cyanation of 4-bromo-2,6-difluoroaniline to produce the crucial amine intermediate.[3][4] This reaction, while effective, is a critical control point for the overall efficiency of the sequence.
Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile [3][4]
-
Materials: 4-bromo-2,6-difluoroaniline, Copper(I) cyanide (CuCN), Dimethylformamide (DMF), Ammonium hydroxide (NH₄OH), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend 4-bromo-2,6-difluoroaniline (1.0 eq) and Copper(I) cyanide (3.0 eq) in DMF.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and add 18% aqueous NH₄OH.
-
Filter the resulting solution.
-
Extract the filtrate with EtOAc.
-
Wash the combined organic phases with aqueous NH₄OH, deionized water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
Causality of Experimental Choices:
-
The use of a threefold excess of CuCN is crucial to drive the reaction to completion, as the displacement of the bromine atom is challenging on this electron-deficient ring.
-
DMF serves as a high-boiling polar aprotic solvent, necessary to achieve the reflux temperatures required for the reaction to proceed.
-
The ammonium hydroxide workup is essential for complexing and removing the copper salts, facilitating the purification of the product.
Stage 2: The Sandmeyer Transformation to this compound
With the amine intermediate in hand, the final product is accessed via a classical Sandmeyer reaction. This involves the diazotization of the aromatic amine followed by a copper-catalyzed displacement of the diazonium group with a bromide.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-amino-3,5-difluorobenzonitrile, Concentrated sulfuric acid, Acetic acid, Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Hydrobromic acid (HBr), Ethyl acetate (EtOAc).
-
Procedure:
-
In a flask cooled to 5°C, add sodium nitrite (NaNO₂) in portions to concentrated sulfuric acid and stir for 30 minutes at room temperature.
-
Cool the mixture back to 5°C and slowly add acetic acid.
-
Add 4-amino-3,5-difluorobenzonitrile in portions and stir at room temperature for 1 hour to form the diazonium salt solution.
-
In a separate flask, prepare a solution of Copper(I) bromide in 47 wt% hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr/HBr solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 13 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over a desiccant, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
-
Causality of Experimental Choices:
-
The low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
-
The use of a copper(I) bromide catalyst is a hallmark of the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[1][2]
-
The extended reaction time of 13 hours ensures the complete conversion of the diazonium intermediate.
Visualizing the Sandmeyer Workflow
Caption: Two-stage synthesis of this compound via the Sandmeyer pathway.
Route 2: Modern Approaches - Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to classical methods for the synthesis of aryl nitriles.[5][6] These methods often offer milder reaction conditions, greater functional group tolerance, and the use of less toxic cyanide sources.[7] A plausible, though less documented, route to this compound would involve the direct cyanation of a suitable di-halogenated precursor, such as 1,4-dibromo-3,5-difluorobenzene.
Hypothetical Protocol: Palladium-Catalyzed Cyanation
-
Potential Starting Material: 1,4-dibromo-3,5-difluorobenzene
-
Reagents: Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf, Xantphos), Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMAc, NMP).
-
General Procedure:
-
To a reaction vessel, add 1,4-dibromo-3,5-difluorobenzene, the palladium catalyst, the ligand, the cyanide source, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Extract the filtrate and purify the product by column chromatography.
-
Causality and Challenges:
-
The choice of ligand is critical in palladium-catalyzed cyanation to prevent catalyst poisoning by the cyanide ions.[5]
-
The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) significantly improves the safety profile of the reaction compared to copper(I) cyanide.[7]
-
A key challenge in this approach would be achieving selective mono-cyanation, as the di-bromo starting material could potentially undergo double displacement to form the di-nitrile. Careful control of stoichiometry and reaction conditions would be essential.
Visualizing the Palladium-Catalyzed Workflow
Caption: A potential direct synthesis of this compound via Pd-catalyzed cyanation.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Two-Step Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation (Hypothetical) |
| Starting Material | 4-Bromo-2,6-difluoroaniline | 1,4-Dibromo-3,5-difluorobenzene |
| Number of Steps | 2 | 1 (potentially) |
| Overall Yield | ~23% (calculated from reported yields of 42% and 54%)[3][4] | Potentially higher, but selectivity is a concern. |
| Reaction Conditions | High temperatures (reflux), strong acids | Milder temperatures, neutral or basic conditions[5] |
| Reagent Toxicity | High (Copper(I) cyanide is highly toxic)[8] | Lower (K₄[Fe(CN)₆] is a non-toxic food additive)[7] |
| Waste Profile | Significant copper and acid waste | Palladium waste (requires recycling), less toxic salts |
| Scalability | Established and scalable, but with safety considerations | Potentially highly scalable with modern flow chemistry setups[3] |
Safety, Environmental, and Cost Considerations
Sandmeyer Route:
-
Safety: The primary safety concern is the use of highly toxic copper(I) cyanide.[8] Strict handling protocols, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory. The diazotization step can also be hazardous if not properly controlled, as diazonium salts can be explosive.
-
Environmental: The disposal of copper-containing waste streams requires specialized and costly procedures to prevent environmental contamination.[8]
-
Cost: While the reagents for the Sandmeyer reaction are generally less expensive on a per-mole basis, the costs associated with waste disposal and safety measures can be significant.
Palladium-Catalyzed Route:
-
Safety: The use of less toxic cyanide sources like potassium ferrocyanide significantly reduces the acute toxicity risk.[7] However, palladium catalysts, while less acutely toxic than copper cyanide, can have long-term environmental and health impacts.[9][10]
-
Environmental: Palladium is a precious metal, and its recovery and recycling from waste streams are crucial for both economic and environmental reasons.[11] The overall waste stream is generally considered more benign than that of the Sandmeyer reaction.
-
Cost: The initial investment in palladium catalysts and specialized ligands can be high. However, the potential for higher yields, milder conditions, and reduced waste disposal costs may make this route more cost-effective at scale, especially if the catalyst can be efficiently recycled.
Conclusion and Future Outlook
The two-step Sandmeyer reaction represents a well-trodden and reliable, albeit hazardous, path to this compound. Its primary drawbacks are the use of highly toxic copper cyanide and a multi-step process with a modest overall yield.
The development of a direct, selective, and high-yielding palladium-catalyzed cyanation of a suitable di-halogenated precursor would represent a significant advancement. Such a route would likely offer a superior safety and environmental profile, and with catalyst recycling, could be more economically viable for large-scale production. Further research into optimizing a one-pot synthesis or exploring modern technologies like microwave-assisted synthesis or continuous flow chemistry could unlock more efficient and sustainable pathways to this valuable building block.[3][12][13]
For researchers in a discovery setting, the Sandmeyer route may be a practical choice due to its established nature. However, for process development and larger-scale synthesis, the investment in developing a robust palladium-catalyzed process is likely to yield significant long-term benefits in terms of safety, efficiency, and environmental responsibility.
References
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. Available at: [Link]
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Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. Available at: [Link]
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Kielhorn, J., Melber, C., Keller, D., & Mangelsdorf, I. (2002). Palladium--a review of exposure and effects to human health. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]
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ProPlate. (n.d.). How does palladium plating address environmental and safety considerations in the electroplating process?. Available at: [Link]
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Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Available at: [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData. Available at: [Link]
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ResearchGate. (2014). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at: [Link]
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Wang, X., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
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Autechaux, A. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. FAQ. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. Available at: [Link]
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Wang, X., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PubMed Central. Available at: [Link]
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Indian Journal of Chemistry. (n.d.). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
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ResearchGate. (2021). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Available at: [Link]
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Comparative Cost Analysis of 4-Bromo-3,5-difluorobenzonitrile Synthesis: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 4-Bromo-3,5-difluorobenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparative cost analysis of its primary synthetic routes, offering a practical framework for selecting the most appropriate method based on laboratory scale and economic considerations.
This analysis focuses on the most commonly reported synthetic pathway: a two-step process commencing with the cyanation of 4-bromo-2,6-difluoroaniline to form 4-amino-3,5-difluorobenzonitrile, followed by a Sandmeyer reaction to yield the final product. We will dissect each step, examining the costs of starting materials and reagents, and discussing the chemical principles that underpin these transformations.
Route 1: Two-Step Synthesis via Sandmeyer Reaction
The most prevalent and well-documented method for synthesizing this compound involves two key transformations. This route is often favored for its reliable yields and the commercial availability of the initial starting material.
Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile
The initial step involves a nucleophilic aromatic substitution reaction where the bromo group of 4-bromo-2,6-difluoroaniline is displaced by a cyanide group. This is typically achieved using copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF).
Reaction: 4-bromo-2,6-difluoroaniline + CuCN → 4-amino-3,5-difluorobenzonitrile
A published procedure involves refluxing 4-bromo-2,6-difluoroaniline with copper(I) cyanide in DMF.[1][2] The rationale for using CuCN is its ability to act as both the source of the cyanide nucleophile and a catalyst that facilitates the displacement of the aryl halide. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt.
Step 2: Sandmeyer Reaction to Yield this compound
The second step is a classic Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into a variety of functionalities, in this case, a bromine atom.[3][4][5][6] The reaction proceeds via the formation of a diazonium salt from 4-amino-3,5-difluorobenzonitrile, which is then treated with a copper(I) bromide solution.
Reaction: 4-amino-3,5-difluorobenzonitrile → Diazonium Salt → this compound
The process begins with the diazotization of the primary amine using sodium nitrite in a strong acidic medium, typically a mixture of sulfuric acid and acetic acid.[7] The resulting diazonium salt is then added to a solution of copper(I) bromide in hydrobromic acid. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, liberating nitrogen gas.[3][7]
Comparative Cost Analysis
To provide a practical cost comparison, we have compiled a table outlining the approximate costs of the necessary reagents for the two-step synthesis of this compound, based on commercially available prices from common chemical suppliers. Prices can fluctuate based on supplier, purity, and quantity. The following analysis is based on catalog prices for research-grade chemicals and is intended for illustrative purposes.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity | Estimated Cost (USD) | Supplier Example |
| Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile | |||||
| 4-Bromo-2,6-difluoroaniline | 208.01 | - | 50 g | $150 - $250 | Sigma-Aldrich, Ambeed |
| Copper(I) Cyanide | 89.56 | - | 65 g | $50 - $100 | Sigma-Aldrich, Alfa Aesar |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 500 mL | $40 - $80 | Fisher Scientific, VWR |
| Step 2: Synthesis of this compound | |||||
| 4-Amino-3,5-difluorobenzonitrile | 154.11 | - | 6.5 g | (Synthesized in Step 1) | Commercially available, but cost-prohibitive for this route |
| Sodium Nitrite | 69.00 | - | 3.2 g | $20 - $40 | Sigma-Aldrich, Fisher Scientific |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | 25 mL | $30 - $50 | Fisher Scientific, VWR |
| Acetic Acid (glacial) | 60.05 | 1.05 | 40 mL | $25 - $45 | Fisher Scientific, VWR |
| Copper(I) Bromide | 143.45 | - | 9.1 g | $40 - $70 | Sigma-Aldrich, Alfa Aesar |
| Hydrobromic Acid (47%) | 80.91 | 1.49 | 25 mL | $50 - $90 | Sigma-Aldrich, Acros Organics |
Note: The cost of solvents for extraction and purification (e.g., ethyl acetate, hexane) and drying agents (e.g., sodium sulfate) should also be factored into the overall cost.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile[1][2]
-
Suspend 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (64.5 g, 720 mmol) in dimethylformamide (DMF, 500 mL).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 18% ammonium hydroxide solution (2 L) and filter the resulting solution.
-
Extract the filtrate with ethyl acetate (4 x 750 mL).
-
Wash the combined organic phases with 18% ammonium hydroxide, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purify the residue by silica gel chromatography (eluent: dichloromethane/hexane 2:1) to yield 4-amino-3,5-difluorobenzonitrile. Expected yield: approximately 42%.[2]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction[7]
-
In a flask cooled to 5 °C, carefully add sodium nitrite (3.20 g) in portions to concentrated sulfuric acid (25 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture back to 5 °C and slowly add acetic acid (40 mL).
-
Add 4-amino-3,5-difluorobenzonitrile (6.50 g) in batches, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask, dissolve copper(I) bromide (9.07 g) in 47 wt% hydrobromic acid (25 mL).
-
Slowly add the diazonium salt solution to the copper(I) bromide solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 13 hours.
-
Quench the reaction by adding water (300 mL).
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over a desiccant.
-
Filter and concentrate the solution under vacuum.
-
Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate) to obtain this compound as a white solid. Expected yield: approximately 54%.[7]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The two-step synthesis of this compound from 4-bromo-2,6-difluoroaniline is a well-established and reliable method. The primary cost driver for this route is the starting material, 4-bromo-2,6-difluoroaniline. While the Sandmeyer reaction in the second step involves several reagents, they are generally less expensive. The yields for both steps are moderate, and purification by column chromatography is necessary, which adds to the overall time and solvent cost. For research and development purposes where moderate quantities are required, this synthetic route offers a balance between reagent accessibility and procedural feasibility. For larger-scale production, optimization of reaction conditions to improve yields and minimize purification steps would be crucial for enhancing cost-effectiveness.
References
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Available at: [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-3,5-difluorobenzonitrile: A Senior Application Scientist's Guide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-3,5-difluorobenzonitrile (CAS No. 123688-59-5), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic nitrile, a class of compounds that warrants careful handling due to its potential toxicity. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheets (SDS) and data for structurally similar compounds indicate a clear hazard profile.[1][2]
GHS Hazard Classification:
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 123688-59-5 | [1][3] |
| Molecular Formula | C₇H₂BrF₂N | [4][5] |
| Molecular Weight | 218.00 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 125-127 °C |
Immediate Safety and Handling: The First Line of Defense
Before any disposal protocol is initiated, the immediate safety of laboratory personnel must be the foremost priority. This begins with the correct use of Personal Protective Equipment (PPE) and adherence to safe handling practices.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield when handling this compound, especially when there is a risk of dust generation.[2]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable) must be worn.[2] A lab coat or chemical-resistant apron is also mandatory to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a clear, actionable plan.
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A Senior Application Scientist's Guide to Handling 4-Bromo-3,5-difluorobenzonitrile: A Framework for Safety and Operational Excellence
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-difluorobenzonitrile (CAS No. 123688-59-5). The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to potential toxicity. While specific toxicological data for this exact isomer may be limited, the hazard profile can be inferred from data on similar compounds, such as 4-bromo-2,5-difluorobenzonitrile and 2-bromo-3,5-difluorobenzonitrile. The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on available Safety Data Sheets (SDS) for analogous compounds, this compound should be treated as a hazardous substance.[1] The expected GHS hazard classifications are summarized in the table below.
| Hazard Classification | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[2][3] | 💀 (Skull and Crossbones) or ❗ (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] | ❗ (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] | ❗ (Exclamation Mark) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][4] | ❗ (Exclamation Mark) |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] | ❗ (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4] | ❗ (Exclamation Mark) |
Note: This table is a synthesis of data from closely related isomers and should be used as a conservative guide.
The causality behind these hazards lies in the molecule's structure. The nitrile group can exhibit toxicity, and aromatic compounds can be readily absorbed through the skin.[1][5] The presence of bromine and fluorine atoms can further influence the compound's reactivity and metabolic pathways. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.
Engineering Controls: The First Line of Defense
Before considering personal gear, appropriate engineering controls must be in place. All handling of this compound solid or solutions must be performed within a certified chemical fume hood to control airborne dust and vapors.[2] The fume hood provides the primary barrier against inhalation, the most immediate and direct route of exposure. Ensure that the eyewash station and safety shower are unobstructed and located close to the workstation.[6]
Primary Protective Ensemble
The following PPE is required for all operations involving this compound:
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a broad range of chemicals, including many solvents and aromatic compounds.[7][8] It is crucial to use proper glove removal technique to avoid skin contact with the contaminated outer surface.[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9] For prolonged work or when handling larger quantities, consider double-gloving. |
| Eye & Face Protection | ANSI Z87.1 or EN 166 Approved Safety Goggles | Tightly fitting chemical splash goggles are mandatory to protect against dust particles and splashes.[3][4] A face shield should be worn over safety goggles during procedures with a higher risk of splashing or vigorous reaction, such as when transferring solutions or performing quenching steps.[10][11] |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-toe Shoes | A flame-resistant lab coat, fully buttoned, provides a critical barrier against skin contact from spills.[8][10] Long pants and shoes that completely cover the foot are also required to protect against accidental spills.[10] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire. |
Respiratory Protection
While engineering controls are primary, respiratory protection may be necessary in specific situations, such as a large spill or a failure of the ventilation system.[2][3]
-
For Spill Cleanup/Emergency: A full-face respirator with appropriate cartridges for organic vapors and particulates or a self-contained breathing apparatus (SCBA) must be used.[2][3]
-
Standard Operations: If dust or aerosols are generated despite handling within a fume hood, a NIOSH-approved respirator is recommended.[12]
Operational Plan: From Benchtop to Disposal
A self-validating protocol ensures safety at every stage. The following workflow diagram illustrates the key decision points for handling this compound.
Caption: Standard Operating Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, verify that all necessary PPE is available and in good condition. Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Weighing: When weighing the solid compound, perform the task on a disposable weigh boat inside the fume hood to contain any dust. Avoid creating dust clouds.[9]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands with soap and water immediately after removing gloves.[4][6] Do not eat, drink, or smoke in the laboratory area.[3][4]
Emergency & Disposal Plans
Exposure Response
Immediate and correct first aid is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
| Exposure Route | Immediate First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2][3][4] |
| Skin Contact | Remove all contaminated clothing immediately while under a safety shower.[2][13] Drench the affected skin with copious amounts of water for at least 15 minutes.[2][13] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do so. Seek specialist medical examination.[2] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. If the person is conscious, have them drink half a liter of water.[2] Seek immediate medical attention and show the SDS to the medical personnel.[2][9] |
Spill Management
-
Minor Spill (Contained in Fume Hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.
-
Major Spill (Outside Fume Hood): Evacuate the immediate area and alert others.[4][9] If safe to do so, eliminate ignition sources.[4] Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Keep solid and liquid waste streams separate. Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[9]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[3][4][9] Do not pour any amount down the drain.[4][9] Contaminated disposable items, such as gloves and weigh boats, must also be placed in the solid hazardous waste stream.
By adhering to this comprehensive safety framework, you build a self-validating system of protocols that protects you, your colleagues, and your research. Trust in the process is built upon the consistent and rigorous application of these expert-driven safety measures.
References
-
4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]
-
Hazardous Materials Release/Exposure | Emergency Procedures. San Francisco State University. Available at: [Link]
-
Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. Available at: [Link]
-
Permeation of aromatic solvent mixtures through nitrile protective gloves. PubMed. Available at: [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Permeation of aromatic solvent mixtures through nitrile protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Materials Release/Exposure | Emergency Procedures | Office of Emergency Services [oes.sfsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
